molecular formula C9H6F2O4 B1404362 2,2-Difluoro-1,3-benzodioxole-5-acetic acid CAS No. 398156-38-2

2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Cat. No.: B1404362
CAS No.: 398156-38-2
M. Wt: 216.14 g/mol
InChI Key: QQCFKULMRLDOEG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a useful research compound. Its molecular formula is C9H6F2O4 and its molecular weight is 216.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFKULMRLDOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-acetic acid (CAS: 398156-38-2) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. It moves beyond basic data to provide field-proven insights into its synthesis, applications, and quality control, with a focus on its emerging role in state-of-the-art therapeutic modalities.

Core Physicochemical & Structural Data

This compound is a fluorinated heterocyclic building block. The difluoromethylenedioxy group is a key structural feature, often employed as a bioisostere for catechol or resorcinol moieties, offering modulated metabolic stability and electronic properties. Its carboxylic acid functional group provides a versatile handle for further chemical elaboration.

Quantitative data for this compound are summarized in the table below for ease of reference.

IdentifierValueSource(s)
CAS Number 398156-38-2[1][2][3][4]
Molecular Formula C₉H₆F₂O₄[2][3]
Molecular Weight 216.14 g/mol [2][3]
IUPAC Name 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid[3][4]
Common Synonyms 2-(2,2-Difluorobenzo[d][1][3]dioxol-5-yl)acetic acid[3]
Physical Form White to pale brown solid (crystals or powder)[4][5]
Typical Purity ≥97%[2][4]
Storage Conditions Room Temperature[2][4]

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a logical and field-tested pathway starting from the precursor 2,2-Difluoro-1,3-benzodioxole. The causality behind each step is explained to ensure reproducibility and understanding.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromomethylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Final Product A 2,2-Difluoro-1,3-benzodioxole B 2,2-Difluoro-5-(bromomethyl) -1,3-benzodioxole A->B HBr, Paraformaldehyde Acetic Acid C 2-(2,2-Difluoro-1,3-benzodioxol-5-yl) acetonitrile B->C KCN or NaCN Ethanol/Water D This compound C->D Aq. HCl or H₂SO₄ Heat

Caption: A three-step synthetic pathway to the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 2,2-Difluoro-5-(bromomethyl)-1,3-benzodioxole (Intermediate B)

  • Causality: This is an electrophilic aromatic substitution (a bromomethylation) that functionalizes the electron-rich aromatic ring of the starting material. The '5' position is activated by the dioxole ring.

  • Protocol:

    • In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel with 2,2-Difluoro-1,3-benzodioxole (1 equiv.).

    • Add glacial acetic acid as the solvent.

    • Add paraformaldehyde (1.2 equiv.) to the solution.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of hydrogen bromide in acetic acid (33% w/w, 1.5 equiv.) via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromomethyl intermediate.

Step 2: Synthesis of 2-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile (Intermediate C)

  • Causality: This is a nucleophilic substitution (Sₙ2) reaction where the cyanide ion displaces the bromide, extending the carbon chain by one, which is essential for forming the final acetic acid group. The procedure is adapted from a similar transformation.[6]

  • Protocol:

    • Dissolve the crude bromomethyl intermediate (1 equiv.) in a mixture of ethanol and water (e.g., 5:1 v/v).

    • In a separate flask, dissolve potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 equiv.) in a minimal amount of hot water. Extreme caution is required when handling cyanides.

    • Add the hot cyanide solution to the solution of the bromide while stirring vigorously.

    • Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile intermediate.

Step 3: Synthesis of this compound (Final Product D)

  • Causality: This is an acid-catalyzed hydrolysis of the nitrile functional group. The nitrogen atom is protonated, making the carbon atom susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid and ammonium salt after workup.

  • Protocol:

    • Combine the crude nitrile intermediate (1 equiv.) with a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by the disappearance of the nitrile starting material (TLC or LC-MS).

    • Cool the reaction mixture to room temperature. A solid precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

Application in Targeted Protein Degradation (PROTACs)

The primary application for this molecule in modern drug discovery is as a structural component for the linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][8]

The PROTAC Concept: PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins.[7][8] They consist of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the transfer of ubiquitin to the target protein, marking it for destruction by the cell's proteasome.[7]

Role of this compound: The molecule's rigid benzodioxole core and the difluoro substitution provide specific conformational constraints and metabolic stability. The acetic acid side chain is the key reactive handle. It can be readily converted to an amide or ester, allowing it to be incorporated into the linker chain that connects the two active ends of a PROTAC. The benzodioxole scaffold itself is found in numerous biologically active compounds, suggesting it can confer favorable properties for cell permeability and target engagement.[1][2][3]

PROTAC Mechanism of Action

Caption: PROTACs form a ternary complex, leading to ubiquitination and degradation of the target protein.

Analytical Quality Control Workflow

To ensure the integrity of experimental results, the purity of this compound must be rigorously verified. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for this purpose. This protocol provides a self-validating system for quality control.

Protocol: RP-HPLC Purity Assessment
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 210 nm or 254 nm.[10]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh ~1.0 mg of a certified reference standard of this compound and dissolve in 1.0 mL of acetonitrile or methanol to create a 1.0 mg/mL stock solution.

    • Sample Solution: Prepare a sample solution of the synthesized material at the same concentration (1.0 mg/mL) in the same diluent.

  • Chromatographic Run:

    • Gradient Elution:

      • 0-2 min: 5% Mobile Phase B

      • 2-17 min: Gradient from 5% to 95% Mobile Phase B

      • 17-20 min: Hold at 95% Mobile Phase B

      • 20-21 min: Gradient from 95% to 5% Mobile Phase B

      • 21-25 min: Hold at 5% Mobile Phase B (re-equilibration)

    • Analysis: Inject the standard solution to determine the retention time of the main peak. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification:

    • Harmful if swallowed.[11]

    • Causes skin irritation.[11][12]

    • Causes serious eye irritation.[11][12]

    • May cause respiratory irritation.[11][12]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE): safety glasses with side shields, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

References

physicochemical properties of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Introduction

This compound is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a rigid benzodioxole core with a difluoromethylenedioxy bridge and a flexible acetic acid side chain, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of these properties, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. The presence of the difluoromethyl group is of particular interest, as it can significantly alter metabolic stability, lipophilicity, and binding interactions compared to its non-fluorinated or methylenedioxy counterparts.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all further analysis. The key identifiers and structural details are summarized below.

IdentifierValueSource
IUPAC Name 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid[1]
CAS Number 398156-38-2[1][2]
Molecular Formula C₉H₆F₂O₄[1][2]
Molecular Weight 216.14 g/mol [1][2][3]
Canonical SMILES C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F[1]

Structural Analysis:

The molecule's properties are a direct consequence of its three primary structural motifs:

  • Aromatic Benzene Ring: Provides a rigid scaffold and contributes to the molecule's overall planarity and potential for π-π stacking interactions.

  • Difluoromethylenedioxy Bridge (-OCF₂O-): This is the most influential group. The two highly electronegative fluorine atoms act as strong electron-withdrawing groups, modulating the electronic properties of the aromatic ring. This bridge also enhances metabolic stability by blocking oxidative metabolism that can occur at a simple methylenedioxy bridge.

  • Acetic Acid Moiety (-CH₂COOH): This functional group confers acidic properties and provides a key handle for forming salts, esters, or amides. Its pKa and hydrogen bonding capability are critical determinants of the molecule's solubility and biological interactions.

Core Physicochemical Properties

The quantitative physicochemical properties dictate the compound's behavior in both chemical and biological systems.

PropertyValue / ObservationDiscussion
Physical State Solid at room temperature.[4]The related compound, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, is described as a white to pale brown or grey crystalline powder, suggesting a similar appearance for this molecule.[5]
Melting Point Data not available in provided search results.Expected to be a relatively high-melting solid due to its rigid structure, molecular weight, and potential for hydrogen bonding via the carboxylic acid group.
Solubility Data not available.Expected to have low solubility in water due to the largely hydrophobic benzodioxole core. Solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to the formation of the carboxylate salt. It should be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.
Acidity (pKa) Data not available.The pKa is anticipated to be lower (more acidic) than that of standard alkyl carboxylic acids (pKa ~4.8) due to the electron-withdrawing effect of the difluorobenzodioxole ring system, which stabilizes the carboxylate conjugate base.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific spectra for this exact molecule are not publicly available, its expected spectral characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the substituted ring and a singlet for the two methylene (-CH₂-) protons adjacent to the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: Key signals would include those for the carboxyl carbon (~170-180 ppm), the methylene carbon, the aromatic carbons, and a characteristic triplet for the CF₂ carbon due to carbon-fluorine coupling.

  • ¹⁹F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Based on data for structurally related compounds, the following key absorption bands are expected[6]:

  • ~2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.

  • ~1000-1300 cm⁻¹: Strong C-F stretching vibrations.

  • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (216.14 Da). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) or water (-H₂O).

Experimental Protocols for Analysis

To ensure trustworthiness and reproducibility, standardized analytical methods are critical. The following protocols outline robust procedures for determining purity and acidity.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in ACN/H2O Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: High-level workflow for HPLC purity analysis.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an acidic or basic compound. It works by monitoring the change in pH as a function of the volume of added titrant of a known concentration.

Methodology:

  • System Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound (e.g., 20-50 mg) in a suitable solvent mixture, such as 50% methanol/water, to ensure solubility of both the acidic form and its conjugate base.

  • Titration: Place the pH electrode in the sample solution. Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Titration_Workflow Calibrate Calibrate pH Electrode Prepare Prepare Analyte Solution (in Methanol/Water) Calibrate->Prepare Titrate Titrate with 0.1 M NaOH Prepare->Titrate Record Record pH vs. Volume Data Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Calculate Determine Half-Equivalence Point pKa = pH at V/2 Plot->Calculate

Caption: Step-by-step workflow for pKa determination.

Synthesis Overview

  • Formation of the Core: The parent compound, 2,2-Difluoro-1,3-benzodioxole, can be synthesized from 2,2-dichloro-1,3-benzodioxole via a chlorine-fluorine exchange reaction using potassium fluoride[7].

  • Introduction of the Side Chain: The acetic acid moiety can be introduced onto the aromatic ring through various methods, such as a Friedel-Crafts acylation followed by reduction, or by a chloromethylation followed by cyanation and subsequent hydrolysis, a route used for the non-fluorinated analog[8].

Safety and Handling

Understanding the potential hazards is crucial for safe laboratory practice.

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed
alt text
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
Eye Damage/Irritation H319: Causes serious eye irritation
alt text
STOT, Single Exposure H335: May cause respiratory irritation
alt text

Source: PubChem[1]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound possesses a unique combination of structural features that define its physicochemical profile. The electron-withdrawing difluoromethylenedioxy group enhances metabolic stability and increases the acidity of the carboxylic acid moiety, while the overall structure provides a valuable scaffold for further chemical modification. The analytical protocols detailed in this guide provide a framework for ensuring the quality and characterization of this compound, supporting its application in advanced research and development.

References

An In-depth Technical Guide to the Structure Elucidation of (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid is a multifaceted organic compound of significant interest within the realms of pharmaceutical and agrochemical research. Its structural architecture, featuring a difluorinated benzodioxole core linked to an acetic acid moiety, presents a unique combination of functionalities that can be tailored for various applications. The difluoromethylenedioxy group is a key pharmacophore that can modulate the lipophilicity and metabolic stability of a molecule, making it a valuable component in drug design.

This technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structure elucidation of (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to approach the structural characterization of complex small molecules. The narrative will delve into the practical application and interpretation of key spectroscopic techniques, emphasizing a multi-faceted approach to ensure scientific rigor and unambiguous compound identification.

The fundamental properties of (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid are summarized below:

PropertyValueSource
Molecular Formula C₉H₆F₂O₄--INVALID-LINK--[1]
Molecular Weight 216.14 g/mol --INVALID-LINK--[1]
IUPAC Name 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid--INVALID-LINK--[1]

A Multi-Technique Approach to Structure Elucidation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. A singular analytical technique is rarely sufficient to provide a complete structural picture. Therefore, a synergistic combination of spectroscopic methods is employed to probe different aspects of the molecular framework. For (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid, the primary analytical toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Fragmentation Molecule (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid m/z = 216 Fragment1 [M - COOH]⁺ m/z = 171 Molecule:f1->Fragment1:f0 - COOH Fragment2 [M - COOH - HF]⁺ m/z = 151 Fragment1:f1->Fragment2:f0 - HF

References

An In-depth Technical Guide to the Solubility of 2,2-Difluoro-1,3-benzodioxole-5-acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a compound of interest in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework for predicting its solubility in a diverse range of organic solvents. By examining the molecule's physicochemical properties, including its structure, polarity, and potential for intermolecular interactions, we offer a qualitative yet scientifically grounded solubility profile. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both predictive insights and practical guidance for the effective use of this compound in their work.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a fluorinated aromatic carboxylic acid with a molecular structure that suggests its potential as a versatile building block in medicinal chemistry. The benzodioxole moiety is a common scaffold in pharmacologically active compounds, and the introduction of difluoro-substitution can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The carboxylic acid functional group provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug discovery workflows. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and the execution of biological assays. This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip researchers with the knowledge to predict and experimentally determine its solubility in relevant organic solvent systems.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key determinants of its solubility are:

  • Molecular Structure: The molecule possesses a rigid aromatic core, a polar carboxylic acid group, and a difluorinated methylene dioxy bridge.

  • Polarity: The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The difluorobenzodioxole group, while containing polar C-F and C-O bonds, contributes to the overall lipophilicity of the molecule.

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which will significantly influence its interaction with protic and aprotic polar solvents.[2][3]

  • Molecular Weight: The molecular weight of this compound is 216.14 g/mol .[4]

Theoretical Solubility Profile in Organic Solvents

Based on the fundamental principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of common organic solvents.[5] The presence of both a polar carboxylic acid group and a more nonpolar aromatic ring system suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can solvate the carboxylic acid group through dipole-dipole interactions. Solvents like DMF and DMSO are particularly effective at dissolving compounds with hydrogen bonding capabilities.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than alcohols and aprotic polar solvents, but the ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have moderate polarity and can engage in dipole-dipole interactions. Their ability to dissolve the compound will depend on the balance between solvating the polar and nonpolar regions of the molecule.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents is not well-suited to solvate the highly polar carboxylic acid group.
Aliphatic Hexane, HeptaneVery Low / InsolubleThese nonpolar solvents will have very weak interactions with the polar carboxylic acid group, leading to poor solubility.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate and reproducible research. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is adapted from established guidelines for solubility determination in pharmaceutical sciences.[6][7][8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.01 mg)

  • Vials with screw caps and PTFE-lined septa

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Step-by-Step Experimental Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve for quantitative analysis.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary experiment to determine the time to equilibrium (e.g., testing at 24, 48, and 72 hours) is recommended.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

  • Replicates: Perform the experiment in triplicate to ensure the precision and reliability of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_standards Prepare Standard Solutions hplc Quantitative Analysis (HPLC) prep_standards->hplc For Calibration weigh_compound Weigh Excess Compound add_solvent Add Known Volume of Solvent weigh_compound->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle sample Sample Supernatant settle->sample filter_sample Filter Sample (0.22 µm) sample->filter_sample dilute Dilute Saturated Solution filter_sample->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Advanced Solubility Prediction: Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The HSP of a solute and a solvent can be used to calculate a "distance" (Ra) in Hansen space. A smaller distance indicates a higher affinity and, therefore, better solubility. While the experimental determination of a compound's HSP is complex, they can be estimated based on its chemical structure.

Table 2: Estimated Hansen Solubility Parameters and Predicted Miscibility

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) ~18-20~8-12~10-14
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
Tetrahydrofuran (THF) 16.85.78.0
Dichloromethane (DCM) 17.07.37.1
Toluene 18.01.42.0
Hexane 14.90.00.0

Disclaimer: The HSP values for this compound are estimations based on its functional groups and are intended for illustrative purposes. Experimental determination is recommended for precise values.

Factors Influencing the Solubility of this compound

The interplay between the structural features of this compound and the properties of the solvent governs its solubility.

G solubility Solubility solute Solute Properties (this compound) solute->solubility Influences cooh Carboxylic Acid Group solute->cooh difluoro Difluorobenzodioxole Group solute->difluoro aromatic Aromatic Ring solute->aromatic solvent Solvent Properties solvent->solubility Influences polarity Polarity solvent->polarity h_bond Hydrogen Bonding Capability solvent->h_bond dispersion Dispersion Forces solvent->dispersion cooh->polarity Strong Interaction cooh->h_bond Strong Interaction difluoro->polarity Moderate Interaction aromatic->dispersion Primary Interaction

Caption: Interplay of solute and solvent properties influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the solubility of this compound in organic solvents. While specific quantitative solubility data remains to be extensively published, the principles outlined herein, based on the compound's physicochemical properties, allow for robust qualitative predictions. The provided experimental protocol offers a clear and validated pathway for researchers to generate precise solubility data, which is indispensable for the successful application of this promising compound in drug discovery and development. The judicious selection of solvents, guided by the principles discussed, will facilitate the seamless integration of this compound into synthetic, purification, and formulation processes.

References

A Technical Guide to the Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: Precursor Analysis and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. The replacement of the methylene bridge's hydrogen atoms with fluorine imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, which can significantly enhance the efficacy and pharmacokinetic profile of bioactive molecules. 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, in particular, serves as a critical building block for more complex molecular architectures. This guide provides an in-depth analysis of the key precursors and synthetic strategies for its preparation, offering a blend of established methodologies and contemporary insights for researchers and drug development professionals.

Core Synthetic Strategy: A Retrosynthetic Approach

A retrosynthetic analysis of the target molecule reveals several key disconnections. The primary precursor is the 2,2-difluoro-1,3-benzodioxole core, which can be functionalized at the 5-position. The acetic acid side chain can be introduced through various classic transformations of a suitable functional group, such as an aldehyde or a methyl group. The core itself is most commonly derived from catechol or its derivatives, highlighting the central role of this readily available starting material.

Primary Precursor Deep Dive: Catechol and its Derivatives

Catechol (1,2-dihydroxybenzene) stands out as the most fundamental and economically viable starting point for the synthesis of this compound. Its two adjacent hydroxyl groups provide a reactive platform for the construction of the dioxole ring. A common and effective strategy involves a two-stage process: initial formation of a 1,3-benzodioxole derivative followed by difluoromethylenation.

Pathway 1: From Catechol via 3,4-Dihydroxybenzaldehyde

A robust and frequently employed route commences with the functionalization of catechol to 3,4-dihydroxybenzaldehyde. This intermediate is a versatile precursor, not only for the target molecule but also for a wide range of other important compounds.[1]

Experimental Protocol 1: Synthesis of 3,4-Dihydroxybenzaldehyde from Catechol

This procedure is based on the condensation of catechol with glyoxylic acid, followed by oxidative decarboxylation.[1][2]

Step 1: Condensation to form 3,4-dihydroxymandelic acid

  • In a suitable reaction vessel, dissolve catechol and glyoxylic acid in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Stir the mixture at a controlled temperature to facilitate the condensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to precipitate the 3,4-dihydroxymandelic acid.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidative decarboxylation to 3,4-dihydroxybenzaldehyde

  • The isolated 3,4-dihydroxymandelic acid is then subjected to oxidative decarboxylation. This can be achieved using various oxidizing agents, including air in the presence of a catalyst or a compound copper salt.[1][2]

  • For air oxidation, the 3,4-dihydroxymandelic acid is dissolved in an alkaline aqueous solution, a multi-component composite metal oxide catalyst is added, and air is bubbled through the heated and stirred solution.[1]

  • The reaction is monitored until the starting material is consumed.

  • Upon completion, the product is isolated by extraction into an organic solvent, followed by purification, typically by crystallization or chromatography.

With 3,4-dihydroxybenzaldehyde in hand, the next crucial step is the formation of the 2,2-difluoro-1,3-benzodioxole ring. A direct difluoromethylenation of the catechol moiety is a key transformation.

Experimental Protocol 2: Difluoromethylenation of 3,4-Dihydroxybenzaldehyde

The construction of the 2,2-difluoro-1,3-benzodioxole ring from a catechol derivative is commonly achieved using a suitable C1 geminal difluorinating agent.[3]

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF, NMP).

  • Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl groups.

  • Introduce the difluoromethylenating agent, such as dibromodifluoromethane (CBr₂F₂) or a reagent that generates difluorocarbene in situ.

  • Heat the reaction mixture to the required temperature and monitor its progress.

  • After completion, the reaction is quenched, and the product, 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde, is isolated and purified.

The resulting 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde is a late-stage intermediate that can be converted to the target acetic acid derivative through several well-established methods, such as the Wittig reaction followed by hydrolysis, or oxidation to the corresponding carboxylic acid and subsequent homologation.

Alternative Precursors and Pathways

While the catechol-based route is prevalent, other precursors offer strategic advantages depending on availability and the desired scale of synthesis.

Pathway 2: Starting from Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) is a commercially available flavoring agent that can also serve as a precursor.[4] However, this route necessitates the challenging difluorination of the existing methylene bridge. This transformation is typically more complex than constructing the difluoromethylenedioxy group from a catechol.

The synthesis of piperonal itself often starts from catechol, proceeding through the formation of 1,2-methylenedioxybenzene followed by formylation.[4] One method involves the Williamson ether synthesis using dichloromethane.[4]

Pathway 3: Fluorine-Chlorine Exchange

An alternative and industrially relevant method for synthesizing the 2,2-difluoro-1,3-benzodioxole core involves a fluorine-chlorine exchange reaction.[5][6] This pathway begins with the chlorination of 1,3-benzodioxole to yield 2,2-dichloro-1,3-benzodioxole.[7]

Experimental Protocol 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole via Fluorine-Chlorine Exchange

Step 1: Dichlorination of 1,3-benzodioxole

  • 1,3-benzodioxole is chlorinated using a suitable chlorinating agent, such as chlorine gas under UV irradiation or with a radical initiator, to form 2,2-dichloro-1,3-benzodioxole.[7] This reaction must be carefully controlled to avoid over-chlorination of the aromatic ring.

Step 2: Fluorination of 2,2-dichloro-1,3-benzodioxole

  • The resulting 2,2-dichloro-1,3-benzodioxole is then subjected to a fluorine-chlorine exchange reaction.[6]

  • This is typically achieved by heating the dichloro-intermediate with a source of fluoride ions, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like sulfolane.[5][6] The use of a phase-transfer catalyst can enhance the reaction rate.

  • The product, 2,2-difluoro-1,3-benzodioxole, is then isolated by distillation.[6]

Once the 2,2-difluoro-1,3-benzodioxole core is synthesized, functionalization at the 5-position is required to introduce the acetic acid side chain. This can be accomplished through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, followed by further transformations.

Visualization of Synthetic Pathways

To provide a clearer understanding of the relationships between the key precursors and intermediates, the following diagrams illustrate the primary synthetic workflows.

Synthesis_Pathway_1 Catechol Catechol DihydroxymandelicAcid 3,4-Dihydroxymandelic Acid Catechol->DihydroxymandelicAcid Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->DihydroxymandelicAcid Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde DihydroxymandelicAcid->Dihydroxybenzaldehyde Oxidative Decarboxylation DifluoroCarboxaldehyde 2,2-Difluoro-1,3-benzodioxole- 5-carboxaldehyde Dihydroxybenzaldehyde->DifluoroCarboxaldehyde Difluoromethylenation TargetAcid 2,2-Difluoro-1,3-benzodioxole- 5-acetic acid DifluoroCarboxaldehyde->TargetAcid Side-chain Elongation

Caption: Synthetic pathway starting from Catechol.

Synthesis_Pathway_2 Benzodioxole 1,3-Benzodioxole Dichloro 2,2-Dichloro-1,3-benzodioxole Benzodioxole->Dichloro Chlorination Difluoro 2,2-Difluoro-1,3-benzodioxole Dichloro->Difluoro Fluorine-Chlorine Exchange Acylated 5-Acyl-2,2-difluoro- 1,3-benzodioxole Difluoro->Acylated Friedel-Crafts Acylation TargetAcid 2,2-Difluoro-1,3-benzodioxole- 5-acetic acid Acylated->TargetAcid Side-chain Manipulation

Caption: Synthesis via Fluorine-Chlorine Exchange.

Comparative Analysis of Precursors

The selection of a starting material is a critical decision in any synthetic campaign, balancing cost, availability, and the efficiency of the subsequent chemical transformations.

PrecursorAdvantagesDisadvantages
Catechol Readily available, low cost, versatile for forming the core structure.Requires multiple steps to reach the final product.
3,4-Dihydroxybenzaldehyde A more advanced intermediate, closer to the final structure.Higher cost than catechol, synthesis from catechol adds steps.
Piperonal Commercially available, contains the benzodioxole ring.Requires challenging difluorination of the methylene bridge.
1,3-Benzodioxole Allows for the fluorine-chlorine exchange route.Requires handling of hazardous reagents like chlorine gas.[7]

Conclusion: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that can be approached through several strategic pathways. The choice of the optimal route is contingent on factors such as the desired scale of production, the availability of starting materials, and the technical capabilities of the laboratory. The route commencing from catechol offers a fundamental and cost-effective approach, while the fluorine-chlorine exchange pathway provides an alternative for large-scale manufacturing. A thorough understanding of the chemistry and the careful selection of precursors and reaction conditions are paramount to achieving a successful and efficient synthesis of this valuable building block.

References

Spectroscopic Unveiling of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor, providing a detailed molecular fingerprint. This guide offers an in-depth technical exploration of the spectroscopic characteristics of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a compound of interest for researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not only offers valuable insights into the expected spectral features of the title compound but also serves as a practical guide for researchers undertaking similar analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. Predictions are based on computational models and analysis of similar structures, such as phenylacetic acid derivatives.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H 7.0 - 7.2m3H
CH₂ -COOH3.65s2H
COOH~11br s1H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C =O~177
Ar-C 145 - 150 (2C, C-O), 110 - 130 (4C)
C F₂120 - 125 (t, J ≈ 250-260 Hz)
C H₂~41

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
CF₂ -70 to -90s
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition

References

The Multifaceted Biological Activities of Benzodioxole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Relevance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry, underpinning the biological activity of a vast array of natural products and synthetic molecules. From the psychoactive properties of well-known compounds to the therapeutic potential of novel derivatives, the benzodioxole ring system consistently imparts significant pharmacological effects. This technical guide provides an in-depth exploration of the diverse biological activities of benzodioxole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed experimental protocols to empower further investigation in this fertile area of drug discovery.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[1][2][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of critical cellular machinery.[4][5]

A. Mechanism of Action: Inhibition of the Thioredoxin System and Induction of Oxidative Stress

A key anticancer mechanism of certain benzodioxole derivatives involves the inhibition of the thioredoxin (Trx) system.[4][5] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress. This, in turn, triggers downstream apoptotic pathways, leading to programmed cell death.[4][5]

For instance, conjugating 1,3-benzodioxole derivatives with arsenical precursors has been shown to enhance their anti-proliferative properties. These fabricated arsenicals exhibit a slower elimination rate in vivo and effectively inhibit the thioredoxin system, leading to apoptosis and tumor elimination without significant damage to healthy organs.[4][5]

Diagram: Anticancer Mechanism of Benzodioxole Derivatives via Thioredoxin System Inhibition

cluster_0 Cancer Cell Benzodioxole Derivative Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) Benzodioxole Derivative->TrxR Inhibition ROS Reactive Oxygen Species (ROS) TrxR->ROS Decreased Scavenging Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Inhibition of Thioredoxin Reductase by Benzodioxole Derivatives.

B. Kinase Inhibition: A Targeted Approach

Certain benzodioxole derivatives have been developed as potent and selective kinase inhibitors. For example, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a dual-specific c-Src/Abl kinase inhibitor.[6] By targeting these non-receptor tyrosine kinases, which are crucial for cancer progression, AZD0530 demonstrates potent inhibition of tumor growth in preclinical models.[6]

C. Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzodioxole derivatives is significantly influenced by their substitution patterns. For instance, the presence of a carboxamide functional group has been associated with enhanced cytotoxicity.[1] In contrast, some peptidyl derivatives of 1,3-benzodioxole have shown the ability to inhibit carcinoma S-180 tumor growth in mice.[7] Further exploration of SAR is crucial for the rational design of more potent and selective anticancer agents.

D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, C6, NIH/3T3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in the appropriate cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

II. Neuropharmacological Activities: Modulating Neuronal Signaling

The benzodioxole scaffold is a cornerstone in the structure of many neuroactive compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA). However, the neuropharmacological activities of this class of compounds extend far beyond the effects of MDMA, with derivatives showing potential in the treatment of neurodegenerative diseases and other neurological disorders.

A. AMPA Receptor Modulation: A Neuroprotective Strategy

Recent studies have highlighted the potential of benzodioxole derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][9] AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their dysregulation is implicated in neurodegenerative diseases like Parkinson's disease.[8][9] Certain benzodioxole-propanamide (BDZ-P) compounds have been shown to act as negative allosteric modulators of AMPA receptors, impacting their desensitization and deactivation rates.[8][9] This modulation has demonstrated a neuroprotective effect in animal models of Parkinson's disease, suggesting a promising therapeutic avenue.[8][9]

Table 1: Inhibitory Activity of BDZ-P7 on AMPA Receptor Subunits [9]

AMPA Receptor SubunitIC50 (µM)
GluA13.2
GluA23.03
GluA1/23.14
GluA2/33.19
B. Serotonergic and Adrenergic Receptor Interactions

Beyond AMPA receptors, benzodioxole derivatives exhibit affinity for other key neurotransmitter receptors. For instance, the compound MKC-242, a benzodioxan derivative, displays high affinity for serotonin 1A (5-HT1A) receptors (Ki: 0.35 nM) and acts as a potent and selective agonist.[10] Other derivatives have been identified as α1-adrenoceptor antagonists, and their structure-activity relationships have been explored using pharmacophore models.[11]

Diagram: Neuropharmacological Targets of Benzodioxole Derivatives

cluster_1 Neuronal Targets Benzodioxole Derivatives Benzodioxole Derivatives AMPAR AMPA Receptors Benzodioxole Derivatives->AMPAR Negative Allosteric Modulation 5-HT1A 5-HT1A Receptors Benzodioxole Derivatives->5-HT1A Agonism Alpha1-AR α1-Adrenoceptors Benzodioxole Derivatives->Alpha1-AR Antagonism Neuroprotection Neuroprotection AMPAR->Neuroprotection Neurotransmission Modulation Neurotransmission Modulation 5-HT1A->Neurotransmission Modulation Alpha1-AR->Neurotransmission Modulation

Caption: Diverse Neuronal Targets of Benzodioxole Derivatives.

C. Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. The test compound's ability to displace the radiolabeled ligand from the receptor is quantified to determine its binding affinity (Ki).

Step-by-Step Methodology (for α1-Adrenoceptors): [11]

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the benzodioxole derivative.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

III. Anti-inflammatory and Antioxidant Properties

Several benzodioxole derivatives, particularly those found in essential oils of medicinal plants, exhibit significant anti-inflammatory and antioxidant activities.

A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of many benzodioxole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[12] By inhibiting these enzymes, they reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Dillapiole, a naturally occurring benzodioxole, and its dihydro-derivative have been shown to significantly inhibit carrageenan-induced rat paw edema, a classic model of inflammation.[13][14] Structure-activity relationship studies have revealed that the benzodioxole ring, the side-chain alkyl groups, and the methoxy groups on the aromatic ring are all important for this anti-inflammatory activity.[13][14]

B. Immunomodulatory Effects

Dillapiole has also been shown to possess immunomodulatory properties. It can activate human neutrophil intracellular calcium flux and down-regulate neutrophil responses to inflammatory chemoattractants, suggesting a novel mechanism for modulating inflammatory responses.[15][16]

C. Antioxidant Activity

The antioxidant potential of benzodioxole derivatives is another important aspect of their biological profile. Myristicin, for example, has demonstrated notable antioxidant activity.[17] This activity is often attributed to the ability of the benzodioxole moiety to scavenge free radicals.

IV. Antimicrobial and Antidiabetic Activities

The therapeutic potential of benzodioxole derivatives extends to the treatment of infectious and metabolic diseases.

A. Antimicrobial Activity

A range of benzodioxole derivatives have demonstrated antibacterial and antifungal properties.[7][18][19] The mechanism of action for their antimicrobial effects is still under investigation, but some studies suggest the inhibition of essential bacterial enzymes. For instance, certain Schiff base derivatives of 1,3-benzodioxole are predicted to bind to and inhibit the bacterial enzyme FabH, which is involved in fatty acid biosynthesis.[20]

B. Antidiabetic Potential

Recent research has highlighted the potential of benzodioxole derivatives as antidiabetic agents. Certain benzoylbenzodioxol derivatives have shown potent α-amylase inhibitory activity.[21] α-amylase is a key enzyme in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia. In vivo studies in diabetic mice have shown that these compounds can significantly decrease blood glucose levels.[21] Molecular docking studies suggest that these derivatives bind to the active site of human pancreatic α-amylase through hydrogen bonding and π-π stacking interactions.[21]

V. Toxicology and Safety Considerations

While the benzodioxole scaffold is present in many promising therapeutic agents, it is also a component of compounds with known toxicity. The most well-known example is safrole, a naturally occurring benzodioxole that is classified as a hepatocarcinogen.[22] Myristicin, another natural benzodioxole, can be cytotoxic and hallucinogenic at high doses.[17][23][24] The metabolism of these compounds can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, leading to toxicity.[22]

The neurotoxicity of MDMA is also well-documented and is thought to involve multiple mechanisms, including effects on serotonin and dopamine systems, oxidative stress, and hyperthermia.[25] Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new benzodioxole derivative.

VI. Conclusion and Future Directions

The 1,3-benzodioxole scaffold is a versatile and valuable platform for the development of new therapeutic agents with a wide range of biological activities. From potent anticancer and neuroprotective agents to promising anti-inflammatory, antimicrobial, and antidiabetic compounds, the potential of this chemical class is vast.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by different benzodioxole derivatives is crucial for rational drug design.

  • Exploring structure-activity relationships: Comprehensive SAR studies will enable the optimization of potency, selectivity, and pharmacokinetic properties.

  • Leveraging computational approaches: In silico methods such as molecular docking and pharmacophore modeling can accelerate the discovery and development of novel benzodioxole-based drugs.[26]

  • Prioritizing safety and toxicological profiling: A thorough assessment of the toxicological profile of new derivatives is essential to ensure their safe clinical translation.

By continuing to explore the rich chemistry and pharmacology of benzodioxole derivatives, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and history of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a pivotal building block in modern medicinal chemistry. We will explore the origins of its core structure, the synthetic strategies developed for its creation, and its crucial role in the development of life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

The Rise of a Privileged Structure: The 2,2-Difluoro-1,3-benzodioxole Moiety

The story of this compound is intrinsically linked to the recognition of the 2,2-difluoro-1,3-benzodioxole scaffold as a "privileged structure" in drug discovery. The benzodioxole moiety itself has long been recognized for its favorable pharmacokinetic properties, often contributing to good bioavailability in drug candidates. The strategic introduction of the gem-difluoro group at the 2-position of the dioxole ring further enhances its desirability for several key reasons:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, increasing the in vivo half-life of drug candidates.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and lipophilicity. This allows for fine-tuning of a compound's ability to cross cell membranes and interact with biological targets.

  • Conformational Control: The presence of the difluoromethyl group can impose conformational constraints on the molecule, locking it into a bioactive conformation and potentially increasing its binding affinity to a target protein.

It is this combination of advantageous properties that has led to the widespread use of the 2,2-difluoro-1,3-benzodioxole core in the design of novel therapeutic agents.

The Genesis of a Key Intermediate: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The journey to this compound begins with the efficient synthesis of its parent structure, 2,2-difluoro-1,3-benzodioxole. Early methods for the synthesis of this core structure often involved a halogen exchange reaction, starting from the more readily available 2,2-dichloro-1,3-benzodioxole.

A significant advancement in this area is detailed in patent literature, which describes a robust process for this transformation.[1] This process highlights the critical role of the fluorinating agent and catalyst system in achieving high yields and purity.

Key Synthetic Transformation: Dichloro to Difluoro

The conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole is a classic example of a halogen exchange (HALEX) reaction. The success of this reaction hinges on the selection of an appropriate fluoride source and a catalyst to facilitate the exchange.

ParameterDescriptionSignificance
Starting Material 2,2-Dichloro-1,3-benzodioxoleA readily available precursor, often synthesized from catechol.
Fluorinating Agent Potassium Fluoride (KF)A common and effective source of fluoride ions for halogen exchange reactions.
Catalyst Potassium Hydrogen Fluoride (KHF₂)Crucial for activating the potassium fluoride and facilitating the displacement of the chloride ions.
Solvent Tetramethylene sulfone (Sulfolane)A polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution.
Temperature 100-200 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a controlled laboratory setting.

Materials:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂)

  • Tetramethylene sulfone (Sulfolane)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature control

Procedure:

  • To a dry three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add anhydrous potassium fluoride and potassium hydrogen fluoride.

  • Add tetramethylene sulfone to the flask and begin stirring to form a slurry.

  • Slowly add 2,2-dichloro-1,3-benzodioxole to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (typically between 100-200 °C) and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Synthesis_of_Core_Structure start 2,2-Dichloro-1,3-benzodioxole reagents KF, KHF₂ Tetramethylene sulfone 100-200 °C start->reagents product 2,2-Difluoro-1,3-benzodioxole reagents->product caption Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

Caption: Halogen exchange reaction for the synthesis of the core structure.

The Emergence of a Crucial Building Block: this compound in the Context of CFTR Modulators

The development of this compound is inextricably linked to the groundbreaking research in the field of cystic fibrosis (CF) therapeutics. Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for the transport of chloride ions across cell membranes.[2] The discovery of small molecules that can modulate the function of the defective CFTR protein, known as CFTR modulators, has revolutionized the treatment of this disease.[3]

Vertex Pharmaceuticals has been a pioneer in the development of CFTR modulators.[4] In their quest for effective drug candidates, the 2,2-difluoro-1,3-benzodioxole scaffold emerged as a key component in several promising molecules. This led to the need for versatile building blocks derived from this core structure, including this compound.

While a singular "discovery" paper for the acetic acid derivative is not readily apparent, its synthesis is a logical and necessary step in the construction of more complex CFTR modulators. The acetic acid functional group provides a convenient handle for further chemical modifications, allowing for its incorporation into larger drug molecules through amide bond formation or other coupling reactions.

Plausible Synthetic Routes to this compound

Based on established organic chemistry principles and the known reactivity of the 2,2-difluoro-1,3-benzodioxole core, several plausible synthetic routes can be envisioned for the preparation of the target acetic acid derivative. A common strategy involves the introduction of a two-carbon chain at the 5-position of the benzodioxole ring.

One such pathway could involve the following conceptual steps:

  • Functionalization of the 5-position: This could be achieved through various electrophilic aromatic substitution reactions on the 2,2-difluoro-1,3-benzodioxole core.

  • Introduction of the Acetic Acid Moiety: The functional group introduced in the previous step would then be converted to the acetic acid side chain. For example, a formylation reaction followed by a Wittig-type reaction and subsequent oxidation could yield the desired product. Alternatively, a halomethylation followed by cyanation and hydrolysis is a classic route for the synthesis of aryl-acetic acids.

Synthesis_of_Acetic_Acid start 2,2-Difluoro-1,3-benzodioxole step1 Functionalization at C5 (e.g., Friedel-Crafts Acylation) start->step1 intermediate1 5-Acetyl-2,2-difluoro- 1,3-benzodioxole step1->intermediate1 step2 Willgerodt-Kindler Reaction or Haloform Reaction intermediate1->step2 product 2,2-Difluoro-1,3-benzodioxole- 5-acetic acid step2->product caption Plausible synthetic pathway to the target molecule.

Caption: Conceptual pathway for the synthesis of the acetic acid derivative.

Application in Drug Development: A Stepping Stone to Life-Saving Medicines

The true significance of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, it is a critical component in the construction of molecules that have a profound impact on human health.

A prime example of its application is in the synthesis of precursors for CFTR correctors. For instance, the closely related derivative, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid , is a direct building block for the CFTR corrector Lumacaftor . Lumacaftor is a component of the combination drug Orkambi®, which is used to treat cystic fibrosis in patients with the F508del mutation. The synthesis of this cyclopropane derivative often starts from a precursor that could be derived from this compound or a related intermediate.

The development and availability of this compound and its derivatives have been instrumental in enabling the rapid and efficient synthesis of these complex and life-changing medications.

Conclusion

The discovery and history of this compound are not the story of a single breakthrough moment, but rather an evolution driven by the demands of modern drug discovery. The recognition of the 2,2-difluoro-1,3-benzodioxole scaffold as a privileged structure in medicinal chemistry spurred the development of efficient synthetic methods for its production. The subsequent need for versatile building blocks for the synthesis of CFTR modulators led to the creation of derivatives such as the 5-acetic acid. This molecule stands as a testament to the intricate interplay between fundamental organic synthesis and the quest for novel therapeutics, and its legacy is cemented in the improved lives of patients with cystic fibrosis.

References

Methodological & Application

Introduction: The Significance of a Fluorinated Benzodioxole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Step Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

This compound is a valuable fluorinated building block in modern medicinal and agrochemical research. The 2,2-difluoro-1,3-benzodioxole core is a bioisostere of the more common methylenedioxy group, offering modulated electronic properties, enhanced metabolic stability, and improved pharmacokinetic profiles.[1] This scaffold is a key intermediate in the synthesis of fungicides and innovative therapeutic agents.[2][3][4] For instance, the difluoro-1,3-benzodioxol-5-yl group is a critical component in advanced small molecule chaperones developed for treating cystic fibrosis, highlighting the importance of this structural motif in drug discovery.[1]

This document provides a comprehensive, multi-step protocol for the synthesis of this compound, grounded in established chemical literature and patents. The guide is structured to provide not only the procedural steps but also the underlying chemical rationale, enabling researchers to adapt and troubleshoot the synthesis as required.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a pathway proceeding through key intermediates. The primary disconnection is at the carboxylic acid, tracing back to a nitrile precursor. This nitrile is formed from a halogenated intermediate, which in turn is synthesized by functionalizing the core 2,2-difluoro-1,3-benzodioxole ring. The core ring itself is most efficiently prepared via a halogen exchange reaction on its dichlorinated analogue.

G Target This compound Nitrile 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile Target->Nitrile Hydrolysis Halide 5-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole Nitrile->Halide Cyanation Core 2,2-Difluoro-1,3-benzodioxole Halide->Core Bromomethylation Dichloro 2,2-Dichloro-1,3-benzodioxole Core->Dichloro Halogen Exchange (Fluorination) Start 1,3-Benzodioxole Dichloro->Start Dichlorination

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Core Intermediate: 2,2-Difluoro-1,3-benzodioxole

The most prevalent and industrially scalable route to the core structure involves a two-step process starting from 1,3-benzodioxole: radical-initiated dichlorination followed by a catalyzed fluorine-chlorine exchange.[2][5]

Protocol 1.1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

This step introduces two chlorine atoms to the methylene bridge of 1,3-benzodioxole. The reaction proceeds via a free-radical mechanism, necessitating a radical initiator.

Workflow:

G cluster_0 Protocol 1.1: Dichlorination A 1,3-Benzodioxole in Benzotrifluoride B Add Radical Initiator (e.g., Benzoyl Peroxide) A->B C Purge Chlorine Gas (80-90°C) B->C D Reaction Monitoring (GC) C->D E Inert Gas Purge (Remove excess Cl2, HCl) D->E F Crude 2,2-Dichloro-1,3-benzodioxole (Used directly in next step) E->F

Caption: Experimental workflow for dichlorination.

Step-by-Step Protocol:

  • Reactor Setup: Charge a suitable glass reactor equipped with a mechanical stirrer, gas inlet tube, condenser, and temperature probe with 1,3-benzodioxole (1.0 mole) and benzotrifluoride as the solvent (2.0 moles).[5]

  • Initiator Addition: Add a radical initiator such as benzoyl peroxide (0.05 moles).[5] The use of an initiator is critical for promoting the reaction at the desired benzylic position rather than on the aromatic ring.

  • Chlorination: Heat the mixture to 80-90°C. Purge chlorine gas (2.05 moles) into the reaction mixture over a period of 2-3 hours.[5] Maintain the temperature throughout the addition.

  • Reaction Completion: Stir the mass at the same temperature for an additional hour to ensure complete conversion. Monitor the reaction progress by gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pass an inert gas (e.g., nitrogen) through the solution to remove any unreacted chlorine and hydrogen chloride byproduct.[5] The resulting solution of crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is typically of sufficient purity (approx. 97%) to be carried forward to the next step without isolation.[5]

Protocol 1.2: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This key step is a halogen exchange (Halex) reaction, replacing the chlorine atoms with fluorine. The efficiency of this transformation is highly dependent on the choice of fluorinating agent, catalyst, and solvent.

Causality Behind Component Selection:

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluorine source for this type of exchange.[3]

  • Catalyst: The reaction kinetics are significantly enhanced by a catalyst. Potassium hydrogen fluoride (KHF₂) is particularly effective.[3][4] It can be added directly or generated in situ. The catalyst facilitates the nucleophilic attack of the fluoride ion.

  • Solvent: A polar aprotic solvent is required to solubilize the salts and reactants. Tetramethylene sulfone (sulfolane) is a preferred solvent due to its high boiling point and ability to promote nucleophilic substitution.[3]

Step-by-Step Protocol:

  • Reactor Setup: In a three-necked flask fitted with a mechanical stirrer, condenser, and nitrogen inlet, charge anhydrous potassium fluoride (3.0-3.5 molar equivalents) and the catalyst, potassium hydrogen fluoride (KHF₂) (0.05-0.1 molar equivalents relative to the dichloro starting material).[3]

  • Solvent and Reactant Addition: Add tetramethylene sulfone as the solvent. To this slurry, add the crude solution of 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent) from the previous step.

  • Reaction: Heat the mixture with vigorous stirring to 140-160°C. The reaction is typically complete within 7-8 hours.[3][4] Monitor the conversion of the starting material by GC analysis of sampled aliquots.

  • Work-up and Purification: After completion, cool the reaction mixture. Add water to dissolve the inorganic salts and the sulfolane.[3] The organic product, 2,2-difluoro-1,3-benzodioxole, will separate as a distinct phase.

  • Isolation: Separate the organic layer. The product can be purified by distillation to yield the pure compound (boiling point: 129-130°C).[2] A typical isolated yield for this step is around 83%.[3][4]

Part 2: Synthesis of this compound

With the core scaffold in hand, the next phase involves introducing the acetic acid side chain at the 5-position of the aromatic ring. This is achieved through a three-step sequence: bromomethylation, cyanation, and subsequent hydrolysis of the nitrile.

Protocol 2.1: Synthesis of 5-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole

This step involves an electrophilic aromatic substitution to install a bromomethyl group. This intermediate is a versatile precursor for nucleophilic substitution. The existence of this compound as a commercially available starting material for the subsequent nitrile synthesis validates this synthetic step.[6]

Step-by-Step Protocol:

  • Reaction Setup: In a flask protected from light, dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add a bromomethylating agent, such as a mixture of paraformaldehyde (1.2 eq) and hydrogen bromide in acetic acid (33% solution, 2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2.2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile

This step converts the bromomethyl intermediate into the corresponding nitrile via a classic Sₙ2 reaction with a cyanide salt.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole (1.0 eq) in absolute ethanol.[6]

  • Cyanide Addition: In a separate flask, prepare a hot solution of potassium cyanide (KCN) (1.5 eq) in a minimal amount of water.[6] Caution: Potassium cyanide is extremely toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the ethanol solution of the bromide to 60-70°C and add the hot KCN solution.[6] Maintain the temperature and stir for 2-3 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. Most of the product will precipitate. Filter the solid and wash with water. Concentrate the filtrate to recover any remaining product. The crude nitrile can be recrystallized from ethanol.

Protocol 2.3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. The procedure is analogous to the synthesis of the non-fluorinated parent acid.[7]

Step-by-Step Protocol (Alkali Hydrolysis):

  • Reaction Setup: Suspend the 2,2-difluoro-1,3-benzodioxole-5-acetonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (10-20%).

  • Hydrolysis: Heat the mixture to reflux. Ammonia gas will evolve as the reaction proceeds. Continue refluxing for 4-8 hours, or until the evolution of ammonia ceases and the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with cold, concentrated hydrochloric acid until the pH is ~1-2. The final product, this compound, will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Approx. Yield
1.1 1,3-BenzodioxoleCl₂, Benzoyl PeroxideBenzotrifluoride80-90>95% (crude)[5]
1.2 2,2-Dichloro-1,3-benzodioxoleKF, KHF₂Sulfolane140-160~83%[3]
2.1 2,2-Difluoro-1,3-benzodioxoleHBr, ParaformaldehydeAcetic AcidRTVariable
2.2 5-(Bromomethyl)-...-benzodioxoleKCNEthanol/Water60-70Good
2.3 ...-benzodioxole-5-acetonitrileNaOH (aq)WaterRefluxHigh

References

The Cornerstone of CFTR Correction: Applications of 2,2-Difluoro-1,3-benzodioxole Derivatives in Cystic Fibrosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Scaffold in the Fight Against Cystic Fibrosis

Cystic Fibrosis (CF) is a devastating genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes a crucial ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. This results in dysfunctional ion transport, causing the accumulation of thick, sticky mucus in various organs, most critically the lungs.[1]

The advent of CFTR modulators, particularly "correctors," has revolutionized CF treatment. These small molecules aim to rescue the misfolded F508del-CFTR protein, facilitating its proper trafficking to the cell membrane and thereby restoring its function.[1][2] Within this groundbreaking class of therapeutics, compounds derived from the 2,2-difluoro-1,3-benzodioxole scaffold have emerged as a cornerstone of modern drug design. While 2,2-Difluoro-1,3-benzodioxole-5-acetic acid itself is a key starting material, its derivative, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid , is the direct precursor to several clinically significant CFTR correctors.[3][4][5][6]

This technical guide provides an in-depth exploration of the application of this pivotal chemical entity in drug discovery. We will detail its role in the synthesis of leading CFTR correctors, provide validated protocols for both the chemical synthesis and biological evaluation of these compounds, and explain the underlying scientific principles that make this scaffold so effective.

Part 1: Chemical Synthesis of CFTR Correctors

The 2,2-difluoro-1,3-benzodioxole moiety is a critical pharmacophore in a class of CFTR correctors known as Class I (C1) correctors. These molecules are believed to bind to the N-terminal domain of the F508del-CFTR protein, stabilizing its conformation and allowing it to escape degradation in the endoplasmic reticulum. The primary synthetic application of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid is as a key building block for creating an amide bond with a variety of amine-containing fragments, leading to potent CFTR correctors like Lumacaftor (VX-809) and ABBV/GLPG-2222.[3][7][8]

Synthetic Workflow Overview

The general strategy involves the coupling of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid with a suitable amine partner. This is a classic example of amide bond formation, a fundamental reaction in medicinal chemistry.

Synthesis_Workflow Acid 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid Coupling Amide Coupling (e.g., HATU, EDC) Acid->Coupling Amine Amine Partner (e.g., 3-(6-amino-3-methylpyridin-2-yl)benzoic acid) Amine->Coupling Drug CFTR Corrector (e.g., Lumacaftor) Coupling->Drug

Caption: General synthetic workflow for CFTR correctors.

Detailed Protocol: Synthesis of Lumacaftor (VX-809)

This protocol outlines the amide coupling reaction to form Lumacaftor, a key component of the FDA-approved drug Orkambi®. The synthesis involves the reaction of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.

Materials and Reagents:

ReagentMolecular WeightCAS Number
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid242.18 g/mol 862574-88-7
3-(6-amino-3-methylpyridin-2-yl)benzoic acid228.25 g/mol 1234631-50-3
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23 g/mol 148893-10-1
DIPEA (N,N-Diisopropylethylamine)129.24 g/mol 7087-68-5
Anhydrous DMF (N,N-Dimethylformamide)73.09 g/mol 68-12-2
Dichloromethane (DCM)84.93 g/mol 75-09-2
Ethyl Acetate (EtOAc)88.11 g/mol 141-78-6
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution--
Brine (Saturated aqueous NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)120.37 g/mol 7487-88-9

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirring solution, add 3-(6-amino-3-methylpyridin-2-yl)benzoic acid (1.0 eq), followed by HATU (1.2 eq).

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture. The solution may become more viscous.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Lumacaftor by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure product as a solid.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the coupling reagents, which can be sensitive to hydrolysis.

  • HATU as Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[9] It activates the carboxylic acid to form a highly reactive ester, which is then readily attacked by the amine.

  • DIPEA as Base: A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[10]

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are crucial for removing unreacted starting materials, coupling byproducts (like HOBt and tetramethylurea), and residual DMF.

Part 2: Biological Evaluation of CFTR Corrector Activity

The ultimate goal of synthesizing these molecules is to restore the function of the F508del-CFTR protein. This is a two-fold process: first, the corrector must facilitate the trafficking of the protein to the cell surface (correction), and second, the channel must be able to open and transport ions (function). We present two gold-standard protocols to assess these distinct but related activities.

Mechanism of Action: Rescuing Misfolded CFTR

CFTR correctors derived from the 2,2-difluoro-1,3-benzodioxole scaffold function by binding to the mutated F508del-CFTR protein during its synthesis in the endoplasmic reticulum (ER). This binding stabilizes the protein, allowing it to fold into a more native-like conformation. This "corrected" protein can then bypass the ER's quality control machinery, which would otherwise target it for degradation. The rescued protein is then trafficked through the Golgi apparatus to the plasma membrane, where it can function as an ion channel.[2][3]

CFTR_Correction cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi & Trafficking cluster_2 Cell Membrane F508del F508del-CFTR (Misfolded) Degradation Proteasomal Degradation F508del->Degradation ER Quality Control Corrected_CFTR Corrected F508del-CFTR F508del->Corrected_CFTR Binding & Stabilization Corrector Corrector Molecule (e.g., Lumacaftor) Trafficking Vesicular Transport Corrected_CFTR->Trafficking Membrane_CFTR Functional CFTR Channel Trafficking->Membrane_CFTR Ion_Transport Cl- / HCO3- Transport Membrane_CFTR->Ion_Transport

Caption: Mechanism of action for CFTR correctors.

Protocol 1: Assessing CFTR Protein Trafficking by Western Blot

This biochemical assay directly visualizes the effect of a corrector on the maturation and trafficking of the F508del-CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has passed through the Golgi (Band C) is found at or near the cell surface. An effective corrector will increase the ratio of Band C to Band B.[2][11]

Cell Culture and Treatment:

  • Use a human bronchial epithelial cell line homozygous for the F508del mutation (e.g., CFBE41o-).

  • Culture cells to confluency.

  • Treat cells with the test compound (e.g., synthesized Lumacaftor at various concentrations) or a vehicle control (e.g., DMSO) for 24 hours at 37°C.

Step-by-Step Procedure:

  • Cell Lysis:

    • Wash cell monolayers with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration.

    • Add 2x Laemmli sample buffer containing 50 mM DTT.

    • Heat the samples at 65°C for 15 minutes to denature the proteins.[12]

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 6% or 4-15% gradient polyacrylamide gel.[12]

    • Run the gel until adequate separation of high molecular weight proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[12]

  • Immunoblotting:

    • Block the membrane for at least 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer in TBST).[12]

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software. An increase in the C/(B+C) ratio indicates successful correction.

Protocol 2: Measuring CFTR Function with the Ussing Chamber Assay

The Ussing chamber is a gold-standard electrophysiological technique to measure ion transport across an epithelial monolayer.[3][13] This functional assay quantifies the chloride secretion mediated by CFTR channels that have been successfully trafficked to the cell surface.

Cell Culture:

  • Grow human bronchial epithelial cells (homozygous for F508del) on permeable supports (e.g., Transwells®) at an air-liquid interface (ALI) for at least 21 days to achieve a well-differentiated, polarized monolayer.[3]

  • Pre-treat the cells with the corrector compound or vehicle for 24-48 hours before the experiment.[3]

Step-by-Step Procedure:

  • Chamber Setup:

    • Prepare a Krebs-Bicarbonate Ringer (KBR) solution, warm to 37°C, and continuously gas with 95% O₂ / 5% CO₂ to maintain pH 7.4.[3][13]

    • Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with the gassed KBR solution.

  • Equilibration and Baseline:

    • Allow the system to equilibrate for 15-20 minutes until a stable short-circuit current (Isc) is achieved. The Isc is the current required to clamp the transepithelial voltage to 0 mV and represents the net ion transport.[14]

  • Pharmacological Manipulation (Sequential Additions):

    • ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). This isolates the chloride current, as the remaining current will be primarily due to anion secretion.[3][14]

    • CFTR Activation: Add Forskolin (e.g., 10-20 µM) to the basolateral chamber. Forskolin increases intracellular cAMP, which activates any functional CFTR channels at the membrane. Record the increase in Isc (ΔIsc).[3]

    • (Optional) CFTR Potentiation: Add a CFTR potentiator like Ivacaftor (e.g., 1 µM) to the apical chamber. This will maximally open the corrected CFTR channels, revealing the full potential of the corrector's effect.[3]

    • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber. A sharp decrease in Isc confirms that the measured current was indeed mediated by CFTR.[3][14]

  • Data Analysis:

    • Calculate the change in short-circuit current (ΔIsc) in response to forskolin and other agents.

    • A significantly larger forskolin-stimulated ΔIsc in corrector-treated cells compared to vehicle-treated cells indicates successful functional rescue of F508del-CFTR.

Expected Results Summary:

AssayVehicle Control (F508del cells)Corrector-Treated (F508del cells)
Western Blot Predominantly Band B (immature CFTR), low C/(B+C) ratio.Significant increase in Band C (mature CFTR), higher C/(B+C) ratio.
Ussing Chamber Small or negligible ΔIsc in response to Forskolin.Robust and significant ΔIsc in response to Forskolin.

Conclusion

The 2,2-difluoro-1,3-benzodioxole scaffold, particularly in the form of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, represents a triumph of modern medicinal chemistry. Its application has directly led to the development of life-changing therapies for individuals with cystic fibrosis. The synthetic and biological protocols detailed herein provide a comprehensive framework for researchers and drug development professionals to synthesize, evaluate, and further innovate upon this critical class of CFTR correctors. By understanding the chemistry behind their creation and the biology that validates their function, the scientific community can continue to build on this foundation to develop even more effective treatments, bringing us closer to a cure for all individuals living with cystic fibrosis.

References

Application Notes & Protocols: 2,2-Difluoro-1,3-benzodioxole-5-acetic acid as a Pivotal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluorobenzodioxole Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The 2,2-difluoro-1,3-benzodioxole scaffold, in particular, has emerged as a privileged structure, most notably as a key building block in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[1][2] This guide provides an in-depth exploration of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a critical intermediate that serves as a linchpin in the construction of these life-altering therapeutics.

The gem-difluoro group within the benzodioxole ring system is not a passive structural element. Its presence imparts a unique combination of physicochemical properties that are highly advantageous for drug candidates. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] Furthermore, the difluoromethyl group can modulate the lipophilicity and pKa of adjacent functional groups, thereby improving membrane permeability and influencing drug-receptor interactions.[5] These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).[6][7]

This document will provide detailed, field-proven protocols for the synthesis, purification, and analytical characterization of this compound. Additionally, we will present a comprehensive protocol for its application in amide bond formation, a common and critical step in the synthesis of numerous pharmaceuticals. The causality behind each experimental choice will be elucidated, ensuring a thorough understanding of the underlying chemical principles.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its safe handling and effective use. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₉H₆F₂O₄--INVALID-LINK--
Molecular Weight 216.14 g/mol --INVALID-LINK--
Appearance White to pale brown solid--INVALID-LINK--
Melting Point 151.5-157.5 °C--INVALID-LINK--
CAS Number 398156-38-2--INVALID-LINK--
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation--INVALID-LINK--

Synthetic Protocols

The following protocols provide a reliable pathway for the synthesis and purification of this compound. The synthesis is a two-step process starting from the commercially available 5-(chloromethyl)-2,2-difluorobenzo[d][8][9]dioxole.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification start 5-(chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole reagents1 NaCN, DMSO start->reagents1 Reaction product1 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile reagents1->product1 reagents2 NaOH (aq), Heat then HCl (aq) product1->reagents2 Reaction product2 This compound reagents2->product2 purification Recrystallization product2->purification final_product Purified Product purification->final_product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-(2,2-difluorobenzo[d][8][9]dioxol-5-yl)acetonitrile

This protocol describes the conversion of the chloromethyl starting material to the corresponding nitrile, a key precursor to the desired acetic acid.

Materials:

  • 5-(chloromethyl)-2,2-difluorobenzo[d][8][9]dioxole

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, prepare a suspension of sodium cyanide (1.4 equivalents) in DMSO (3 volumes).

  • To this suspension, add a solution of 5-(chloromethyl)-2,2-difluoro-1,3-benzo[d][8][9]dioxol-5-yl (1 equivalent) in DMSO (1 volume), ensuring the reaction temperature is maintained between 30-40 °C.[9][10]

  • Stir the reaction mixture vigorously for 1 hour at this temperature.

  • After 1 hour, quench the reaction by adding deionized water (6 volumes) followed by MTBE (4 volumes).

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with an additional portion of MTBE (1.8 volumes).[9][10]

  • Combine all organic layers and wash with deionized water (1.8 volumes).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.[9][10] This product is often of sufficient purity for the subsequent hydrolysis step.

Protocol 2: Hydrolysis to this compound

This protocol details the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Materials:

  • 2-(2,2-difluorobenzo[d][8][9]dioxol-5-yl)acetonitrile

  • 10% Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • In a round-bottom flask, combine the crude 2-(2,2-difluorobenzo[d][8][9]dioxol-5-yl)acetonitrile (1 equivalent) with a 10% aqueous solution of NaOH.[11]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 90 minutes.[11] During reflux, the oily starting material should dissolve.

  • After the reflux period, cool the reaction mixture to room temperature and then chill in an ice/water bath for several minutes.

  • While stirring, slowly add cold 6 M HCl to the solution until it is acidic (test with pH paper) and precipitation of the product is complete.[11]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.[11]

Protocol 3: Purification by Recrystallization

This protocol describes the purification of the crude carboxylic acid to obtain a high-purity final product.

Materials:

  • Crude this compound

  • Deionized water (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and vacuum flask

Procedure:

  • Transfer the crude, air-dried product to an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture on a hot plate to boiling to dissolve the solid.[12][13][14] If the solid does not fully dissolve, add small additional portions of hot water until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 15-20 minutes.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.

  • Dry the crystals in a vacuum oven at a suitable temperature to obtain the purified this compound.

Application in Amide Synthesis

This compound is a versatile building block for creating amide bonds, a fundamental linkage in a vast array of pharmaceuticals. The following protocol outlines a robust method for amide coupling using HATU, a highly efficient and low-racemization coupling reagent.[15][16][17][18][19]

Workflow for HATU-Mediated Amide Coupling

G cluster_0 Activation cluster_1 Coupling acid This compound reagents HATU, DIPEA, DMF acid->reagents Reaction active_ester OAt-Active Ester Intermediate reagents->active_ester amine Primary or Secondary Amine active_ester->amine Reaction product Amide Product amine->product

Caption: General workflow for amide synthesis using this compound and HATU.

Protocol 4: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).[18][19]

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound. The following protocols for HPLC and NMR provide a framework for comprehensive quality control.

Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis

This reverse-phase HPLC method is suitable for determining the purity of the final product.

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm packing
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Rationale: A C18 column provides excellent retention for aromatic compounds.[8][20][21][22] The use of a TFA-modified mobile phase ensures the carboxylic acid is in its protonated state, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure the timely elution of the compound while also separating it from potential impurities with different polarities.

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expected Chemical Shifts (δ, ppm):

      • ~12.5 (s, 1H, -COOH)

      • ~7.2-7.0 (m, 3H, Ar-H)

      • ~3.6 (s, 2H, -CH₂-)

    • Interpretation: The spectrum should show a characteristic singlet for the carboxylic acid proton, aromatic protons in the expected region, and a singlet for the methylene protons adjacent to the aromatic ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected Chemical Shifts (δ, ppm):

      • ~172 (-COOH)

      • ~145-140 (Ar-C-O)

      • ~130-120 (Ar-C)

      • ~110-105 (Ar-C)

      • ~40 (-CH₂-)

    • Interpretation: The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon. The carbon directly attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

Role in CFTR Modulator Pharmacology

The 2,2-difluoro-1,3-benzodioxole moiety is a key pharmacophore in several CFTR modulators.[23] CFTR modulators are a class of drugs that target the underlying cause of cystic fibrosis by improving the function of the defective CFTR protein.[1][2] There are two main classes of CFTR modulators:

  • Correctors: These drugs help the misfolded CFTR protein to fold correctly and traffic to the cell surface.

  • Potentiators: These drugs increase the channel opening probability of the CFTR protein that is already at the cell surface.

The this compound intermediate is crucial for the synthesis of corrector molecules. The unique electronic and steric properties of the difluorobenzodioxole group contribute to the overall shape and binding affinity of the final drug molecule to the CFTR protein. This interaction helps to stabilize the protein in a more native conformation, allowing it to escape cellular quality control mechanisms and reach the cell membrane where it can function as a chloride channel.

Conceptual Pathway of CFTR Modulation

G cluster_0 Misfolded CFTR cluster_1 Corrector Action cluster_2 Cellular Trafficking & Function misfolded Misfolded CFTR Protein (e.g., F508del mutation) degradation Proteasomal Degradation misfolded->degradation corrector CFTR Corrector (containing difluorobenzodioxole moiety) misfolded->corrector Binding & Stabilization corrected Correctly Folded CFTR corrector->corrected trafficking Trafficking to Cell Membrane corrected->trafficking potentiator CFTR Potentiator trafficking->potentiator Increased Channel Opening function Restored Chloride Ion Transport potentiator->function

Caption: The role of CFTR correctors, derived from intermediates like this compound, in rescuing misfolded CFTR protein.

Conclusion

This compound is a high-value pharmaceutical intermediate with a critical role in the synthesis of advanced therapeutics. Its strategic use in drug design, particularly for CFTR modulators, underscores the importance of fluorination in modern medicinal chemistry. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals, enabling the efficient and reliable synthesis, analysis, and application of this pivotal compound. By understanding the causality behind each experimental step and the pharmacological significance of the difluorobenzodioxole moiety, scientists can leverage this powerful building block to advance the development of next-generation medicines.

References

Application Note: Strategic Derivatization of 2,2-Difluoro-1,3-benzodioxole-5-acetic Acid for Enhanced Performance in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2,2-Difluoro-1,3-benzodioxole-5-acetic Acid and the Rationale for Derivatization

This compound is a carboxylic acid-containing organic molecule featuring a difluoromethylenedioxy group.[1] This structural motif is of significant interest in medicinal chemistry and drug design. The difluoromethylenedioxy group can serve as a bioisostere for other functionalities, potentially improving metabolic stability or altering electronic properties to enhance target engagement.[2] The carboxylic acid handle, while crucial for interacting with biological targets like enzymes or receptors, often presents analytical challenges.[2]

Direct analysis of compounds like this compound in complex biological matrices can be hampered by poor ionization efficiency in mass spectrometry, low volatility for gas chromatography, or the lack of a suitable chromophore or fluorophore for optical detection methods.[3][4] Derivatization—the targeted chemical modification of the analyte—is a powerful strategy to overcome these limitations. By converting the carboxylic acid group into a new functional group, we can significantly enhance the analyte's properties for specific bioanalytical applications.

This guide provides a comprehensive overview of derivatization strategies for this compound, complete with detailed protocols. The objective is to empower researchers to select and implement the optimal derivatization chemistry to improve assay sensitivity, selectivity, and overall performance.

Strategic Selection of a Derivatization Pathway

The choice of a derivatization reagent and method is not arbitrary; it is dictated entirely by the downstream analytical technique. The primary goal is to introduce a chemical moiety that is tailored to the specific detection method being employed. The decision-making process can be visualized as a workflow, guiding the researcher to the most appropriate chemical strategy.

G cluster_input Analyte & Assay Goal cluster_decision Select Primary Analytical Platform cluster_branches Derivatization Strategies cluster_outcomes Recommended Chemical Approach Analyte This compound Platform What is the target bioassay? Analyte->Platform HPLC HPLC-UV/Fluorescence Platform->HPLC Sensitive Quantification GCMS Gas Chromatography (GC-MS) Platform->GCMS Volatile Analytes Bioconjugation Bioconjugation / Immunoassay Platform->Bioconjugation Functional Probes Fluorescence Protocol 1: Fluorescent Tagging (e.g., with Amines/Alkyl Halides) HPLC->Fluorescence Volatility Protocol 2: Esterification / Silylation (e.g., with PFBBr/BSTFA) GCMS->Volatility Amidation Protocol 3: Amide Bond Formation (e.g., with EDC/NHS) Bioconjugation->Amidation

Figure 1. Decision workflow for selecting a derivatization strategy.

Comparative Overview of Derivatization Reagents

The following table summarizes common derivatization approaches for carboxylic acids, providing a quick reference for selecting a suitable reagent based on the analytical context.

Derivatization Strategy Reagent Class Example Reagent(s) Target Assay Advantages Considerations Relevant Protocol
Fluorescent Labeling Fluorescent Amines/HydrazidesDansyl Cadaverine, ADAMHPLC-FluorescenceExtremely high sensitivity (femtomole range).[5][6]Requires coupling agent (e.g., EDC); potential for reagent instability (ADAM).[5]Protocol 3.1
Fluorescent Alkyl Halides4-Bromomethyl-7-methoxycoumarinHPLC-FluorescenceStrong fluorescence; reacts with carboxylate anion.Requires conversion of acid to anion; can also react with thiols.[5]Not detailed
UV-Vis Labeling UV-Absorbing Alkyl Halidesp-Bromophenacyl Bromide (BPB)HPLC-UVIntroduces a strong chromophore for UV detection.[3]Moderate sensitivity enhancement compared to fluorescence.Not detailed
Volatility Enhancement Alkylation/EsterificationPentafluorobenzyl Bromide (PFBBr)GC-MS (EC Detector)Creates volatile, thermally stable esters; enhances electron capture detection.[3]Requires anhydrous conditions and often a base catalyst.Protocol 3.2
SilylationBSTFA, TBDMSGC-MSHighly effective at creating volatile derivatives; common in metabolomics.[7]Derivatives can be sensitive to moisture.Not detailed
Bioconjugation CarbodiimidesEDC, DCCImmunoassays, ProbesForms stable amide bonds with amines on proteins, peptides, etc.[8]Risk of N-acylurea side product; EDC is water-soluble, DCC is not.[8][9]Protocol 3.3
Phosphonium/Uronium SaltsHBTU, HATUPeptide Synthesis, ConjugationHigh coupling efficiency, fast reaction times, reduced side reactions.[9][10]Requires non-nucleophilic base; more expensive than carbodiimides.Not detailed

Protocol 1: Fluorescent Labeling via Carbodiimide Coupling for HPLC-FL Detection

Principle: This protocol utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid of this compound. The activated acid then reacts with a fluorescent amine (e.g., Dansyl Cadaverine) to form a highly fluorescent and stable amide conjugate, enabling ultra-sensitive detection by HPLC with a fluorescence detector. The addition of N-hydroxysuccinimide (NHS) stabilizes the active intermediate, improving reaction yield.[11][12]

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, high purity)

  • N-hydroxysuccinimide (NHS)

  • Dansyl Cadaverine

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Reaction Quench Solution: 1 M Hydroxylamine or Glycine

  • HPLC-grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA)

  • Micro-reaction vials (amber glass)

Step-by-Step Methodology:

  • Analyte Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF.

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of EDC in Activation Buffer. Prepare this solution immediately before use as EDC is moisture-sensitive.[8]

    • Prepare a 50 mM stock solution of NHS in Activation Buffer.

    • Prepare a 25 mM stock solution of Dansyl Cadaverine in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • In a micro-reaction vial, add 10 µL of the 10 mM analyte stock solution.

    • Add 20 µL of the freshly prepared 50 mM EDC solution and 20 µL of the 50 mM NHS solution.

    • Vortex briefly and allow the activation reaction to proceed for 15 minutes at room temperature. The acidic pH of the MES buffer is crucial for efficient activation by EDC.[8]

  • Coupling Reaction:

    • To the activated acid mixture, add 15 µL of the 25 mM Dansyl Cadaverine solution (a 1.5x molar excess relative to the activated acid).

    • Vortex the mixture and allow it to react for 2 hours at room temperature, protected from light.

  • Reaction Quenching:

    • Add 10 µL of the 1 M Hydroxylamine solution to quench any unreacted NHS-esters. Let it stand for 10 minutes.

  • Sample Preparation for HPLC:

    • Dilute the reaction mixture 100-fold with a solution of 50:50 Acetonitrile:Water with 0.1% TFA.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC-FL Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient, for example, starting from 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at ~335 nm, Emission at ~520 nm (for Dansyl).

Self-Validation: Confirm successful derivatization by comparing the chromatograms of a derivatized sample and a negative control (reaction mixture without the analyte). The derivatized product should appear as a new, highly fluorescent peak with a longer retention time than the underivatized starting materials. Further confirmation can be achieved by LC-MS analysis to verify the mass of the conjugate.

Protocol 2: Esterification with PFBBr for GC-MS Analysis

Principle: For analysis by Gas Chromatography (GC), the polarity of the carboxylic acid must be reduced and its volatility increased.[3][7] This protocol describes the esterification of the carboxylic acid using Pentafluorobenzyl Bromide (PFBBr). The resulting PFB-ester is significantly more volatile and thermally stable. Furthermore, the polyfluorinated tag makes the derivative highly sensitive to Electron Capture (EC) detection or easily identifiable in mass spectrometry.[13]

Materials and Reagents:

  • This compound

  • Pentafluorobenzyl Bromide (PFBBr)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

Step-by-Step Methodology:

  • Sample Preparation: In a GC vial, dissolve approximately 100 µg of this compound in 200 µL of anhydrous Acetonitrile.

  • Derivatization Reaction:

    • Add 10 µL of DIPEA (a non-nucleophilic base) to deprotonate the carboxylic acid.

    • Add 20 µL of a 10% (v/v) solution of PFBBr in Acetonitrile.

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Work-up and Extraction:

    • Cool the reaction vial to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in 500 µL of Ethyl Acetate and 500 µL of deionized water.

    • Vortex vigorously for 1 minute to extract the PFB-ester into the organic phase.

    • Carefully transfer the top organic layer (Ethyl Acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Sample Preparation for GC-MS:

    • Transfer the dried organic extract to a new GC vial with an insert.

    • The sample is now ready for injection.

  • GC-MS Analysis:

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for target ions of the PFB-ester for higher sensitivity.

Self-Validation: Successful derivatization is confirmed by the appearance of a new, sharp peak in the GC chromatogram. The mass spectrum of this peak should show the expected molecular ion and characteristic fragmentation pattern for the PFB-ester of this compound.

Protocol 3: Amide Bond Formation for Bioconjugation

Principle: This protocol is designed for covalently linking this compound to a biomolecule containing a primary amine, such as a lysine residue on a protein or an N-terminal amine of a peptide. This is a foundational technique for creating probes, immunogens for antibody production, or affinity chromatography ligands. The reaction uses EDC and NHS in an aqueous buffer system to form a stable amide bond.[14]

Materials and Reagents:

  • This compound (prepared as a 100 mM stock in DMSO or DMF)

  • Protein or Peptide with primary amines (e.g., Bovine Serum Albumin, BSA, at 10 mg/mL)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quench Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10) or dialysis cassette for purification

Step-by-Step Methodology:

  • Biomolecule Preparation: Prepare the protein/peptide solution in Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation:

    • Prepare a fresh solution of 100 mg/mL EDC in cold, deionized water (~520 mM).

    • Prepare a fresh solution of 100 mg/mL NHS in cold, deionized water (~870 mM).

  • Activation of Carboxylic Acid:

    • In a separate tube, combine 10 µL of the 100 mM analyte stock with 500 µL of Conjugation Buffer.

    • Add a 20-fold molar excess of EDC and NHS over the analyte. For the 1 µmole of analyte in this example, add ~3.8 µL of the EDC solution and ~2.3 µL of the NHS solution.

    • Allow the activation to proceed for 10 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the entire activated acid mixture to the protein/peptide solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring or rocking.

  • Quenching and Purification:

    • Add the Quench Buffer to a final concentration of 50 mM to quench any remaining reactive esters.

    • Purify the resulting conjugate to remove unreacted small molecules and reaction byproducts. This is critical for downstream applications.

      • For proteins > 20 kDa: Use a desalting column (e.g., PD-10) pre-equilibrated with PBS.

      • Alternatively: Dialyze the reaction mixture against PBS (3 changes of buffer, 4 hours to overnight).

  • Characterization:

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift of the protein/peptide) or by UV-Vis spectroscopy if the attached molecule has a unique absorbance.

Self-Validation: The success of the conjugation is validated by the purification and characterization steps. A clear increase in the molecular weight of the biomolecule corresponding to one or more attached analyte molecules is the primary indicator of a successful reaction.

Troubleshooting and Expert Insights

  • Low Derivatization Yield:

    • Cause: Moisture contamination, especially in protocols using EDC or silylating agents.[8]

    • Solution: Use anhydrous solvents and fresh reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Side Reactions with Carbodiimides:

    • Cause: The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[8][9]

    • Solution: Always use an additive like NHS or HOBt. These reagents rapidly convert the O-acylisourea to a more stable active ester, minimizing the formation of the N-acylurea byproduct.

  • Poor Recovery After Purification:

    • Cause: The derivatized product may have different solubility or chromatographic properties.

    • Solution: Optimize the extraction solvent or chromatographic gradient. For bioconjugates, ensure the chosen purification method (dialysis, desalting) is appropriate for the size of the biomolecule.

References

Application Notes and Protocols for the Analytical Characterization of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a fluorinated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As an intermediate or a final active pharmaceutical ingredient (API), its structural integrity, purity, and impurity profile are critical parameters that dictate its efficacy and safety. The presence of the difluorobenzodioxole moiety and the carboxylic acid functional group necessitates a multi-faceted analytical approach for comprehensive characterization.

This guide provides a suite of detailed analytical protocols designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in fundamental chemical principles and are designed to provide a self-validating system for the unambiguous identification, purity assessment, and structural elucidation of this compound. We will delve into chromatographic and spectroscopic techniques, explaining the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before commencing any analytical work. These properties influence the choice of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
IUPAC Name 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid[1]
CAS Number 398156-38-2[2]
Molecular Formula C₉H₆F₂O₄[1][2]
Molecular Weight 216.14 g/mol [1][2]
Physical Form Solid
Purity (Typical) ≥97%[2]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for determining the purity of this compound and quantifying it in various matrices. We present protocols for both High-Performance Liquid Chromatography (HPLC), the primary tool for purity analysis, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful method for identifying volatile and semi-volatile impurities, often after derivatization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for this analyte due to its polarity and UV-active aromatic ring. The carboxylic acid group imparts sufficient polarity for retention on C18 stationary phases. An acidic mobile phase modifier is crucial; it suppresses the ionization of the carboxylic acid, leading to a single, well-defined chromatographic peak and preventing peak tailing. The choice of acetonitrile over methanol is often preferred as it can offer better peak shape and lower viscosity. However, one must be cautious with protic solvents, as they can potentially esterify the acid analyte, especially under certain conditions[3].

References

Application Note: A Scalable and Robust Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a critical building block in modern medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Ivacaftor (VX-770), a groundbreaking therapeutic agent for treating cystic fibrosis.[1][2][3] Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, targeting specific mutations that cause the disease.[2][4] The difluoromethylenedioxy group is a bioisostere of other functional groups and can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this scaffold highly valuable.

However, transitioning the synthesis of this compound from laboratory scale to industrial production presents significant challenges. These include the handling of gaseous reagents, ensuring process safety, optimizing reaction conditions for high yield and purity, and developing a cost-effective and environmentally responsible process. This application note provides a comprehensive, field-proven guide for the scale-up synthesis, focusing on a robust three-step route starting from commercially available 3,4-dihydroxyphenylacetic acid. We will detail the causality behind experimental choices, provide step-by-step protocols, and outline critical safety and quality control measures.

Retrosynthetic Strategy and Rationale

The chosen synthetic pathway is designed for scalability, efficiency, and safety. It commences with a precursor that already contains the required phenylacetic acid backbone, thereby simplifying the overall process and avoiding complex carbon-chain elongations at later stages.

The three core stages are:

  • Esterification: Protection of the carboxylic acid moiety of 3,4-dihydroxyphenylacetic acid as a methyl ester. This is crucial to prevent undesirable side reactions during the subsequent difluoromethylenation step.

  • Difluoromethylenation: Formation of the 2,2-difluoro-1,3-benzodioxole ring via the reaction of the catechol with a difluorocarbene source. This key step is achieved using chlorodifluoromethane (CHClF₂) under phase-transfer catalysis (PTC) conditions.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product, followed by purification.

This approach is superior to alternatives, such as the late-stage introduction of the acetic acid side chain, because it utilizes a more stable and less reactive starting material for the challenging difluoromethylenation step.

Synthetic_Scheme SM 3,4-Dihydroxyphenylacetic acid INT1 Methyl 3,4-dihydroxyphenylacetate SM->INT1 Step 1: Esterification MeOH, H₂SO₄ (cat.) Reflux INT2 Methyl 2,2-difluoro-1,3-benzodioxole-5-acetate INT1->INT2 Step 2: Difluoromethylenation CHClF₂, NaOH, PTC Toluene/H₂O, Pressure Reactor FP This compound INT2->FP Step 3: Saponification 1. NaOH (aq) 2. HCl (aq)

Figure 1: Overall reaction scheme for the synthesis of this compound.

Part 1: Protocol for Esterification of 3,4-Dihydroxyphenylacetic Acid

Principle and Rationale

The initial protection of the carboxylic acid via Fischer esterification is a critical first step. The acidic conditions required for this reaction are compatible with the sensitive catechol moiety. By converting the carboxylic acid to a methyl ester, we prevent its deprotonation under the strongly basic conditions of the subsequent difluoromethylenation step, which would otherwise lead to salt formation, solubility issues, and unwanted side reactions. Methanol is used as both a reagent and a solvent, driving the equilibrium towards the product in a cost-effective manner suitable for large-scale production.

Detailed Experimental Protocol

Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling mantle.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
3,4-Dihydroxyphenylacetic acid168.1510.059.471.0
Methanol (MeOH)32.0447.5 (60 L)1482.524.9
Sulfuric Acid (H₂SO₄, 98%)98.080.58 (0.32 L)5.950.1

Procedure:

  • Charge the reactor with 3,4-dihydroxyphenylacetic acid (10.0 kg) and methanol (60 L).

  • Begin agitation and ensure the solid is well-suspended.

  • Carefully add concentrated sulfuric acid (0.32 L) to the suspension. An exotherm will be observed; control the addition rate to maintain the temperature below 40°C.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 2 hours. Analyze by HPLC or TLC (Mobile phase: 50% Ethyl Acetate/Hexanes) to confirm the consumption of the starting material.

  • Once the reaction is complete (<1% starting material remaining), cool the mixture to 20-25°C.

  • Concentrate the reaction mixture under reduced pressure to remove approximately 70-80% of the methanol.

  • Add ethyl acetate (50 L) and water (30 L) to the residue. Stir vigorously for 15 minutes.

  • Stop agitation, allow the layers to separate, and discard the lower aqueous layer.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 20 L) and brine (20 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Methyl 3,4-dihydroxyphenylacetate as an oil or low-melting solid.

  • Expected Yield: 9.8 - 10.5 kg (90-96%). The product is often used in the next step without further purification if HPLC purity is >95%.

Part 2: Scale-Up Difluoromethylenation under Phase-Transfer Catalysis

Principle and Rationale

This is the most critical and hazardous step of the synthesis, requiring specialized equipment. The reaction involves the in situ generation of difluorocarbene (:CF₂) from chlorodifluoromethane gas (CHClF₂, also known as R-22) using a strong base. The highly reactive carbene then inserts into the two phenolic hydroxyl groups to form the stable five-membered dioxole ring.

Causality of Experimental Choices:

  • Reactor: A high-pressure autoclave (e.g., Hastelloy C-276) is mandatory due to the use of a gaseous reagent under pressure and the corrosive nature of the reaction mixture.

  • Solvent System: A biphasic system of toluene and water is used. The organic substrate resides in the toluene phase, while the sodium hydroxide is in the aqueous phase.

  • Phase-Transfer Catalyst (PTC): A catalyst, such as tetrabutylammonium bromide (TBAB), is essential. The PTC transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase to react with CHClF₂, and facilitates the overall reaction at the interface.[5][6][7] This avoids the need for anhydrous, polar aprotic solvents that are difficult to handle on a large scale.[8]

  • Safety: CHClF₂ is a gas stored as a liquid under pressure. It can displace oxygen and cause rapid suffocation.[9] The reaction is highly exothermic and can lead to a dangerous pressure buildup if not controlled. Strict temperature and pressure monitoring is paramount.[10][11]

Workflow_PTC cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation p1 Inerting Reactor (Nitrogen Purge) p2 Charge Aqueous NaOH, PTC, and Toluene p1->p2 r1 Charge Intermediate 1 (in Toluene) p2->r1 r2 Heat to 50-60°C r1->r2 r3 Introduce CHClF₂ Gas (Controlled Feed) r2->r3 r4 Monitor Pressure, Temp, and Consumption (GC/HPLC) r3->r4 w1 Cool and Vent Excess Pressure r4->w1 w2 Phase Separation w1->w2 w3 Aqueous Wash (Organic Layer) w2->w3 w4 Solvent Evaporation w3->w4

Figure 2: Experimental workflow for the high-pressure difluoromethylenation step.

Detailed Experimental Protocol

Equipment:

  • 150 L Hastelloy or stainless steel high-pressure reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, temperature probe, and rupture disc.

  • Cylinder of Chlorodifluoromethane (CHClF₂) with a pressure regulator and mass flow controller.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Methyl 3,4-dihydroxyphenylacetate182.1610.054.91.0
Sodium Hydroxide (NaOH, 50% w/w aq.)40.0013.2165.03.0
Tetrabutylammonium Bromide (TBAB)322.370.892.760.05
Chlorodifluoromethane (CHClF₂)86.477.182.31.5
Toluene-50 L--
Water-20 L--

Procedure:

  • Reactor Setup & Inerting: Ensure the reactor is clean and dry. Purge the reactor vessel with nitrogen three times to remove all oxygen.

  • Charging: Charge the reactor with 50% sodium hydroxide solution (13.2 kg), water (20 L), toluene (30 L), and tetrabutylammonium bromide (0.89 kg).

  • Dissolve Methyl 3,4-dihydroxyphenylacetate (10.0 kg) in toluene (20 L) and charge the solution to the reactor.

  • Seal the reactor. Begin agitation (200-300 RPM) and start heating the mixture to 50-60°C.

  • Gas Introduction: Once the target temperature is reached, begin feeding chlorodifluoromethane gas below the liquid surface. The reaction is exothermic; control the gas feed rate to maintain the internal temperature at 60-70°C and the pressure below 10 bar.

  • The total gas addition will take 4-6 hours. After all the gas is added, maintain the reaction conditions for an additional 2-4 hours.

  • IPC: Monitor the reaction by carefully taking samples through a sampling port. Analyze by GC or HPLC for the disappearance of the starting material.

  • Quenching & Workup: Once the reaction is complete, stop heating and cool the reactor to 20°C.

  • Slowly and carefully vent the excess pressure through a caustic scrubber.

  • Transfer the reaction mixture to a separation vessel. Separate the lower aqueous layer.

  • Wash the organic (toluene) layer with water (2 x 30 L) and then with brine (30 L).

  • Concentrate the organic layer under reduced pressure to yield crude Methyl 2,2-difluoro-1,3-benzodioxole-5-acetate.

  • Expected Yield: 10.5 - 11.9 kg (80-90%). Purity is typically >90% by HPLC.

Part 3: Saponification and Final Product Isolation

Principle and Rationale

The final step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylate salt. Subsequent acidification of the aqueous solution protonates the carboxylate, causing the free carboxylic acid to precipitate out due to its low solubility in water. This precipitation serves as an effective method of purification. Careful control of the pH during acidification is critical to ensure complete precipitation and maximize yield.

Detailed Experimental Protocol

Equipment:

  • Glass-lined reactor with overhead stirrer and temperature probe.

  • Filtration unit (e.g., Nutsche filter-dryer).

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Crude Methyl Ester (from Part 2)230.1711.047.81.0
Sodium Hydroxide (NaOH)40.002.972.51.5
Tetrahydrofuran (THF)-40 L--
Water-40 L--
Hydrochloric Acid (HCl, 32% aq.)-~7.5 L-To pH 1-2

Procedure:

  • Charge the reactor with the crude methyl ester (11.0 kg), THF (40 L), and water (40 L).

  • Add sodium hydroxide pellets (2.9 kg) portion-wise, ensuring the temperature does not exceed 40°C.

  • Stir the mixture at room temperature (20-25°C) for 4-6 hours.

  • IPC: Monitor the hydrolysis by HPLC until <1% of the methyl ester remains.

  • Filter the reaction mixture to remove any insoluble impurities.

  • Transfer the filtrate to a clean reactor. Cool the solution to 0-5°C using a chiller.

  • Slowly add concentrated HCl to the stirred solution, maintaining the temperature below 10°C.

  • Continue adding HCl until the pH of the solution is 1-2. A thick white precipitate will form.

  • Stir the resulting slurry at 0-5°C for at least 1 hour to ensure complete precipitation.

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with cold deionized water (2 x 20 L) until the filtrate is neutral (pH 6-7).

  • Dry the product under vacuum at 50-60°C until constant weight is achieved.

  • Expected Yield: 9.0 - 9.9 kg (85-93% from the ester).

Final Product Characterization and Quality Control

The final product should be a white to off-white crystalline solid. A comprehensive analysis is required to release the batch.

ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
Purity (HPLC) ≥ 99.0%
¹H NMR Conforms to structure
¹⁹F NMR Conforms to structure
Mass Spectrometry (MS) Conforms to molecular weight (216.14 g/mol )
Loss on Drying (LOD) ≤ 0.5%

Conclusion

This application note outlines a validated and scalable three-step synthesis for this compound, a key intermediate for high-value pharmaceuticals. By employing a robust strategy of ester protection, high-pressure difluoromethylenation with phase-transfer catalysis, and controlled saponification/precipitation, this process achieves high yields and excellent purity. The detailed protocols and rationale provided herein are designed to guide researchers and process chemists in the safe and efficient scale-up of this important molecule, bridging the gap between laboratory discovery and industrial production.

References

Application Notes & Protocols: The Utility of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes serve as a technical guide for researchers and development professionals on the strategic use of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid as a pivotal intermediate in the synthesis of next-generation agrochemicals. We will explore the significance of its unique structural features and provide a detailed protocol for its application in constructing complex, biologically active molecules.

Introduction and Core Compound Profile

This compound (CAS No: 398156-38-2) is a specialized organic building block gaining prominence in the agrochemical industry.[1] Its structure is distinguished by the presence of a difluoromethylenedioxy bridge, a bioisostere of the more common methylenedioxy group found in many natural and synthetic compounds. This fluorination imparts critical physicochemical changes that are highly desirable in modern crop protection agents.

The introduction of the gem-difluoro group significantly alters the electronic properties of the benzodioxole ring system. It acts as a strong electron-withdrawing group, which can enhance the metabolic stability of the molecule by blocking oxidative metabolism at that position. Furthermore, the increased lipophilicity can improve the compound's ability to penetrate biological membranes, potentially leading to enhanced bioavailability and efficacy of the final agrochemical product. These attributes make the 2,2-difluoro-1,3-benzodioxole scaffold a valuable component in the design of novel fungicides, herbicides, and herbicide safeners.[2][3][4]

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueSource
IUPAC Name 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid[5]
CAS Number 398156-38-2[5]
Molecular Formula C₉H₆F₂O₄[1][5]
Molecular Weight 216.14 g/mol [1][5]
Physical Form Solid
Purity Typically ≥97%[1]
Storage Room Temperature

Strategic Application in Agrochemical Synthesis

The primary utility of this compound lies in its function as a synthon for introducing the difluorobenzodioxole phenylacetamide fragment into a target molecule. This is particularly relevant in two key areas of agrochemical development:

A. Fungicide Development

The parent structure, 2,2-Difluoro-1,3-benzodioxole, is a known key intermediate in the synthesis of the highly effective SDHI (Succinate Dehydrogenase Inhibitor) fungicide, fluopyram .[6] The synthesis of fluopyram and related analogues often involves the coupling of a substituted pyrazole amine with a phenylacetic acid derivative. This compound serves as the ideal precursor for the acid chloride or activated ester required for this critical amide bond formation, directly incorporating the bio-active difluorobenzodioxole moiety.

B. Herbicide Safener Innovation

Herbicide safeners are crucial agrochemicals that protect crops from herbicide injury without diminishing the herbicide's efficacy against weeds.[7][8] They often function by stimulating the crop's natural defense mechanisms, such as enhancing the expression of detoxifying enzymes like glutathione S-transferases (GSTs).[9] The development of novel and more effective safeners is a continuous goal. The 2,2-difluoro-1,3-benzodioxole scaffold is an attractive core for new safener discovery. The carboxylic acid handle of this compound allows for the straightforward synthesis of a diverse library of amides and esters, which can be screened for safener activity against various classes of herbicides in key crops like corn and cereals.[10]

The general workflow for utilizing this acid in agrochemical R&D is depicted below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Coupling Reaction cluster_2 Phase 3: Product Development A 2,2-Difluoro-1,3- benzodioxole-5-acetic acid B Activation of Carboxylic Acid (e.g., conversion to Acid Chloride or Activated Ester) A->B SOCl₂ or EDC/HOBt D Amide / Ester Formation B->D Coupling C Key Amine or Alcohol Intermediate (e.g., Substituted Aniline, Pyrazole Amine) C->D E Crude Agrochemical Active Ingredient D->E F Purification & Characterization E->F G Biological Screening (Fungicidal / Safener Activity) F->G

Caption: General workflow for agrochemical synthesis using the title compound.

Protocol: Synthesis of a N-Aryl Phenylacetamide Derivative

This protocol details a standard, reliable method for coupling this compound with a representative aromatic amine to form the N-aryl phenylacetamide core structure common in many agrochemicals. This method utilizes a carbodiimide coupling system, which offers mild reaction conditions and broad functional group tolerance.

Safety Advisory: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount
This compound216.141.02.16 g (10 mmol)
2-Chloro-4-fluoroaniline145.561.051.53 g (10.5 mmol)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.22.30 g (12 mmol)
HOBt (Hydroxybenzotriazole)135.121.21.62 g (12 mmol)
Diisopropylethylamine (DIPEA)129.242.54.3 mL (25 mmol)
Dichloromethane (DCM), anhydrous--100 mL
1 M Hydrochloric Acid (HCl)--50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL
Saturated Sodium Chloride (Brine) solution--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g
Equipment
  • 250 mL round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To the 250 mL round-bottom flask, add this compound (2.16 g, 10 mmol), 2-Chloro-4-fluoroaniline (1.53 g, 10.5 mmol), HOBt (1.62 g, 12 mmol), and a magnetic stir bar.

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5 minutes.

  • Reagent Addition: Add EDC (2.30 g, 12 mmol) to the stirring suspension. Follow with the dropwise addition of DIPEA (4.3 mL, 25 mmol) via syringe over 2-3 minutes.

    • Causality Note: HOBt is used in conjunction with EDC to suppress side reactions (like N-acylurea formation) and minimize racemization if chiral centers are present. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts formed during the reaction, driving the coupling to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (50 mL) to remove excess base and EDC byproducts.

    • Wash with saturated NaHCO₃ solution (50 mL) to remove unreacted HOBt and any remaining acid.

    • Wash with brine (50 mL) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-chloro-4-fluorophenyl)-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and the integrity of the difluorobenzodioxole ring.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: As an indicator of purity.

Caption: Reaction scheme for the synthesis of an N-aryl phenylacetamide derivative.

Conclusion

This compound is a high-value, versatile building block for the synthesis of advanced agrochemicals. The strategic incorporation of the difluoromethylenedioxy moiety can enhance metabolic stability and bioavailability, key attributes for effective and durable crop protection agents. The straightforward reactivity of its carboxylic acid function, demonstrated in the provided protocol, allows for its efficient integration into diverse molecular scaffolds, making it an essential tool for chemists in the discovery and development of new fungicides and herbicide safeners.

References

Application Note: A Robust HPLC Method for Purity Assessment of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol, and a full validation strategy compliant with current regulatory standards.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a difluorinated benzodioxole ring and an acetic acid moiety, presents a unique analytical challenge.[1][2] The presence of potential impurities, arising from starting materials, by-products, or degradation, necessitates a reliable and selective analytical method to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The primary objective of this work was to develop and validate a simple, efficient, and reproducible reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential impurities.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure:

    • IUPAC Name: 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid[1]

    • Molecular Formula: C₉H₆F₂O₄[1]

    • Molecular Weight: 216.14 g/mol [1]

  • Key Functional Groups: The molecule possesses a carboxylic acid group, making its retention pH-dependent. The aromatic benzodioxole ring provides a chromophore suitable for UV detection.

  • Polarity: The presence of both a non-polar aromatic ring system and a polar carboxylic acid group suggests that reversed-phase chromatography is a suitable separation technique.[3][4]

HPLC Method Development Strategy

Our strategy is grounded in a systematic approach to optimize the separation of the main component from any potential impurities. The development process is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Structure, Polarity, pKa Estimate) B Column Selection (C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Scouting (ACN vs. MeOH, pH 2.5 Buffer) B->C D Detector Wavelength Selection (Scan 200-400 nm) C->D E Fine-tune Mobile Phase Ratio (Isocratic vs. Gradient) D->E F Optimize Flow Rate & Temperature (1.0 mL/min, 30 °C) E->F G System Suitability Testing (Resolution, Tailing Factor, Plate Count) F->G H Validation Protocol Design (ICH Q2(R1)/Q2(R2)) G->H I Execution of Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) H->I J Final Method Documentation I->J

Caption: Workflow for HPLC Method Development and Validation.

Rationale for Chromatographic Choices
  • Column: A C18 stationary phase was selected due to its versatility and proven efficacy in retaining aromatic compounds through hydrophobic interactions.[4][5] A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.

    • Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid group and ensure good retention and symmetrical peaks, the mobile phase must be buffered at a pH at least one unit below the analyte's pKa.[3] A phosphate buffer at pH 2.5 is an excellent choice.

  • Detection: A photodiode array (PDA) or UV detector is ideal. An initial UV scan from 200-400 nm of a dilute standard solution will determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Elution Mode: An isocratic elution is preferred for its simplicity and robustness in a quality control setting. However, a gradient elution may be necessary if impurities with a wide range of polarities are present.[5]

Detailed Experimental Protocol

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Phosphoric acid (85%, analytical grade)

    • Purified water (18.2 MΩ·cm)

    • This compound reference standard

Preparation of Solutions
  • Buffer (25 mM KH₂PO₄, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas before use.

  • Diluent: Mix water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 2.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 254 nm (or determined λmax)
Run Time 15 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[6][7] The validation will assess specificity, linearity, range, accuracy, precision, and robustness.

ValidationParameters center Validated HPLC Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity (R² > 0.999) center->Linearity Accuracy Accuracy (Recovery %) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness (Flow, pH, Temp) center->Robustness LOD_LOQ LOD & LOQ center->LOD_LOQ

Caption: Key Parameters for HPLC Method Validation.

System Suitability

Before each validation run, the system suitability must be confirmed by injecting five replicate injections of the standard solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%

These parameters are defined and their calculation methods are outlined in the United States Pharmacopeia (USP) general chapter <621>.[8][9][10]

Specificity (Peak Purity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This will be demonstrated by:

  • Injecting a blank (diluent) to show no interference at the retention time of the analyte.

  • Analyzing a forced degradation sample (acid, base, peroxide, heat, light) to demonstrate that the method can separate the main peak from degradation products.

  • Using the PDA detector to perform peak purity analysis on the analyte peak in both standard and stressed samples.

Linearity and Range

Linearity will be evaluated by preparing a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL).

  • Procedure: Inject each concentration in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy will be determined by a recovery study, spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Procedure: Prepare three samples at each concentration level and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.6
120%99.80.7
(Example Data)
Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six separate sample preparations of the same batch are analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability test is repeated on a different day, by a different analyst, and on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

  • Analysis: Assess the effect on system suitability parameters (retention time, tailing factor, resolution).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, selective, and robust for the purity assessment of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing confidence in the quality of this critical pharmaceutical intermediate. This method adheres to the principles outlined by major regulatory bodies, including the FDA and ICH.[11][12]

References

Application Note: Robust Protocols for Amide Coupling Reactions with 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1] The compound 2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a valuable building block, incorporating a difluoromethylene-dioxy group that can enhance metabolic stability, modulate physicochemical properties, and serve as a bioisostere for other functional groups. However, the strong electron-withdrawing nature of the difluoromethylenedioxy moiety can render the carboxylic acid less reactive, making standard amide coupling conditions sluggish and inefficient.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection, offer detailed step-by-step protocols, and provide troubleshooting guidance to overcome common challenges.

Mechanistic Considerations and Reagent Selection

The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid.[3] A direct reaction is kinetically slow due to the unfavorable acid-base reaction between the two components, which deactivates the amine nucleophile.[4][5] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thus forming a highly reactive acyl intermediate that is readily attacked by the amine.

For an electron-deficient substrate like this compound, the choice of coupling reagent is paramount. The reduced nucleophilicity of the corresponding carboxylate requires more potent activating agents.

Common Coupling Reagents: A Comparative Overview
Coupling ReagentAcronymClassKey AdvantagesConsiderations for This Substrate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC / EDCICarbodiimideWater-soluble urea byproduct is easily removed. Cost-effective.[5][6]Often requires an additive like HOBt or Oxyma to improve efficiency and suppress side reactions, especially with less reactive acids.[1][6]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUUronium/Aminium SaltHighly efficient, fast reaction times, and low rates of racemization.[3][7] Particularly effective for challenging couplings.[8]Preferred choice for this substrate due to its high reactivity. Byproducts can sometimes be difficult to remove.[9]
Propylphosphonic Anhydride T3PPhosphonic AnhydrideExcellent for hindered and water-sensitive substrates. Byproducts are water-soluble and easily removed.A strong alternative to HATU, known for clean reactions and high yields.
The Role of Additives and Bases
  • Additives (HOBt, HOAt, Oxyma): Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective 7-aza derivative (HOAt, the core of HATU) trap the initial O-acylisourea intermediate formed by carbodiimides. This forms a more stable but still highly reactive active ester, which minimizes side reactions and reduces the risk of racemization in chiral substrates.[6][10]

  • Bases (DIPEA, Et₃N): A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is crucial.[7] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with the coupling reagent.[11] It also neutralizes the acidic byproducts generated during the reaction, maintaining a favorable pH.

Generalized Amide Coupling Mechanism

The following diagram illustrates the general activation and coupling pathway using a uronium salt like HATU.

AmideCoupling RCOOH R-COOH (Carboxylic Acid) RCOO_neg R-COO⁻ (Carboxylate) RCOOH->RCOO_neg Deprotonation Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO_neg->ActiveEster Attacks HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Releases Amide Amide Product ActiveEster->Amide Amine R'-NH₂ (Amine) Amine->Amide Attacks Active Ester

Caption: Generalized mechanism of amide bond formation using HATU.

Experimental Protocols

Safety Precaution: this compound and its derivatives are irritants to the eyes, respiratory system, and skin.[12][13][14][15] Always handle these chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary choice for this compound due to the high reactivity of HATU, which is well-suited for electron-deficient carboxylic acids.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, nitrogen/argon atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 equiv) followed by DIPEA (2.0 equiv) to the solution. Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • If using DMF, extract the product with a suitable organic solvent like Ethyl Acetate (EtOAc) (3x). If using DCM, proceed directly to washing.

    • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.

Protocol 2: Classic Carbodiimide Coupling using EDC/HOBt

This method is a cost-effective alternative, though it may require longer reaction times or gentle heating for this specific substrate.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Et₃N (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (0.1-0.5 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize side reactions.

  • Reagent Addition: Add the base (DIPEA, 2.0 equiv), followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) may be applied.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[6]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Weigh Acid, Amine, Coupling Reagent, Base Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Dissolve Dissolve Acid in Anhydrous Solvent Setup->Dissolve Activate Add Coupling Reagent & Base (Pre-activation) Dissolve->Activate AddAmine Add Amine Activate->AddAmine Monitor Stir & Monitor (TLC / LC-MS) AddAmine->Monitor Quench Quench Reaction (e.g., with H₂O) Monitor->Quench Extract Extract with Organic Solvent & Perform Aqueous Washes Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Isolated Amide Purify->Product

Caption: Step-by-step experimental workflow for amide coupling.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to common issues and their solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[4]2. Deactivation of the amine (e.g., protonation).[4]3. Presence of water hydrolyzing the active intermediate.[4]4. Insufficiently reactive coupling conditions.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).2. Ensure adequate base (2-3 equiv) is used. Use a non-nucleophilic base like DIPEA.3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.4. Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).
Multiple Byproducts 1. Side reaction of the active intermediate (e.g., formation of N-acylurea with EDC).2. The amine or acid is unstable to the reaction conditions.3. Racemization if a chiral amine or acid is used.1. Ensure an additive like HOBt or HOAt is used with carbodiimides.[6]2. Run the reaction at a lower temperature (e.g., 0 °C to RT).3. Use a coupling reagent known to suppress racemization, such as HATU or COMU. Run the reaction at a lower temperature.[3]
Difficulty Removing Byproducts 1. Tetramethylurea (from HATU) or Dicyclohexylurea (from DCC) can be difficult to remove via chromatography.[9]2. Unreacted starting materials co-elute with the product.1. For HATU, perform thorough aqueous washes (especially with LiCl solution for DMF) to remove the polar tetramethylurea byproduct.2. For DCC, the urea byproduct is insoluble in many solvents and can be filtered off.[5]3. Optimize stoichiometry to drive the reaction to completion. Use an acid/base wash during work-up to remove unreacted acid/amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The methodologies and advice presented herein are synthesized from established chemical literature and field-proven insights.

Overview of Synthetic Strategy

The synthesis of this compound is not a trivial process and is typically accomplished via a multi-step pathway. A robust and common strategy involves two primary stages:

  • Formation of the Core Intermediate: The synthesis of the 2,2-difluoro-1,3-benzodioxole ring system. This is often achieved by first preparing the more stable dichloro-analogue, followed by a halogen exchange (HALEX) reaction.[1][2][3]

  • Functionalization and Chain Extension: Introduction of a functional group at the 5-position of the benzodioxole ring, which is then converted into the acetic acid side chain.

The following workflow diagram illustrates a common synthetic approach.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization & Elongation Catechol Catechol Intermediate1 2,2-Dichloro-1,3-benzodioxole Catechol->Intermediate1 Chlorination (e.g., from catechol carbonate) Intermediate2 2,2-Difluoro-1,3-benzodioxole Intermediate1->Intermediate2 Fluorination (HALEX) (e.g., KF, KHF2) Intermediate3 5-Acetyl-2,2-difluoro- 1,3-benzodioxole Intermediate2->Intermediate3 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) FinalProduct 2,2-Difluoro-1,3-benzodioxole- 5-acetic acid Intermediate3->FinalProduct Willgerodt-Kindler Reaction (or similar oxidation/rearrangement)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Core Synthesis Troubleshooting

Question 1: My yield for 2,2-Dichloro-1,3-benzodioxole is low. What are the likely causes?

Answer: Low yields in the formation of the dichloro-intermediate often stem from two sources: starting material quality and reaction control.

  • Starting Material: The precursor, often catechol or 1,3-benzodioxole, must be pure. For instance, 2,2-dichloro-1,3-benzodioxole can be prepared via photochlorination of 1,2-methylenedioxybenzene.[1][2] Another route is from pyrocatechol carbonate.[1][2] Ensure your starting materials are free from moisture and other contaminants that can lead to side reactions.

  • Reaction Conditions: If using photochlorination, the initiation and rate of chlorine gas addition are critical. Radical initiators are often employed to facilitate the reaction.[4] Over-chlorination of the aromatic ring can occur if the reaction is not carefully monitored, leading to a complex mixture of byproducts. It is crucial to follow the reaction progress by Gas Chromatography (GC) to determine the optimal endpoint.[1]

Question 2: The fluorine-chlorine exchange (HALEX) reaction to form 2,2-Difluoro-1,3-benzodioxole is incomplete or has failed. Why?

Answer: This is one of the most critical and sensitive steps in the synthesis. Failure here is almost always related to reagents and reaction conditions.

  • Anhydrous Conditions: The fluorinating agent, typically Potassium Fluoride (KF), is highly hygroscopic. Any moisture in the reaction will protonate the fluoride anion, significantly reducing its nucleophilicity. It is imperative to use anhydrous KF (dried in a vacuum oven at >150°C is recommended) and anhydrous polar aprotic solvents like tetramethylene sulfone or acetonitrile.[1]

  • Catalyst Presence and Activity: The reaction often requires a catalyst to proceed efficiently. Potassium hydrogen fluoride (KHF₂) is a common and effective catalyst for this transformation.[1][2] The catalyst can be added directly or generated in situ.[2] Without it, the reaction kinetics can be extremely slow.

  • Reaction Temperature: The temperature for the chlorine-fluorine exchange must be carefully controlled. It is typically carried out between 100°C and 200°C.[1] Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to degradation of the starting material and product.

  • Mixing and Reagent Stoichiometry: Ensure efficient stirring to facilitate the heterogeneous reaction between the solid KF and the dissolved dichloro-intermediate. A stoichiometric excess of KF is typically used to drive the reaction to completion.

G cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start HALEX Reaction Fails: Incomplete Conversion check_moisture Is the system fully anhydrous? start->check_moisture check_catalyst Is the KHF2 catalyst present and active? check_moisture->check_catalyst If Yes sol_moisture Dry all reagents (KF) and solvents rigorously. check_moisture->sol_moisture If No check_temp Is the reaction temperature optimal (100-200°C)? check_catalyst->check_temp If Yes sol_catalyst Add fresh catalyst. Consider in situ generation. check_catalyst->sol_catalyst If No sol_temp Optimize temperature. Monitor via GC. check_temp->sol_temp If No

References

Technical Support Center: Purification Challenges of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity FCAs. Due to their unique physicochemical properties stemming from the strong carbon-fluorine bond, these compounds present distinct purification hurdles compared to their non-fluorinated analogs.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of fluorinated carboxylic acids, providing concise answers and directing you to more detailed information within this guide.

Q1: Why are fluorinated carboxylic acids so difficult to purify?

A1: The difficulty in purifying FCAs arises from a combination of factors:

  • High Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, influencing its behavior in different extraction and chromatographic systems.

  • Unique Solubility Profiles: FCAs can exhibit unusual solubility characteristics, often differing significantly from their hydrocarbon counterparts.[3]

  • Strong Intermolecular Interactions: The polarity of the C-F bond can lead to strong intermolecular interactions, affecting volatility and chromatographic behavior.

  • Formation of Azeotropes: Some FCAs can form azeotropes with water or organic solvents, making their separation by distillation challenging.

  • Structural Isomers: The synthesis of FCAs can sometimes result in a mixture of linear and branched isomers, which can be difficult to separate.[4]

Q2: What are the most common impurities found in crude fluorinated carboxylic acids?

A2: Common impurities can include:

  • Starting materials and reagents from the synthesis.

  • Byproducts from side reactions during fluorination.[5]

  • Isomeric impurities. [4]

  • Residual solvents used in the reaction or initial work-up.

  • Water , which can be challenging to remove completely.

  • Inorganic salts from neutralization or quenching steps.

Q3: What safety precautions should I take when handling and purifying fluorinated carboxylic acids?

A3: Safety is paramount when working with FCAs. Always consult the Safety Data Sheet (SDS) for the specific compound you are handling.[6][7] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene is often recommended), safety goggles, and a lab coat.[8][9] A face shield may be necessary when there is a risk of splashing.[8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the work area.[6]

  • Spills: Have a spill kit ready. For small spills, use an absorbent material and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[8]

  • Waste Disposal: Dispose of all FCA waste according to your institution's guidelines for hazardous chemical waste.[10]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the purification of fluorinated carboxylic acids.

Crystallization Issues
Problem Potential Cause Troubleshooting Strategy
Failure to Crystallize - Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystal formation.- Incorrect temperature.- Try a different solvent or a solvent/anti-solvent system.- Perform a pre-purification step (e.g., extraction) to remove gross impurities.- Attempt cooling to a lower temperature or slow evaporation of the solvent.
Oily Product Formation - Melting point of the compound is below the crystallization temperature.- High concentration of impurities.- Use a solvent with a lower boiling point.- Dilute the solution before cooling.- Consider a different purification technique like chromatography.
Poor Crystal Quality - Rapid cooling.- Agitation during crystallization.- Allow the solution to cool slowly and undisturbed.- Redissolve and recrystallize from a different solvent system.
Distillation Challenges
Problem Potential Cause Troubleshooting Strategy
Azeotrope Formation - The FCA forms a constant boiling mixture with the solvent or impurities.- Use a different solvent for extraction prior to distillation.- Consider azeotropic distillation with a third component to break the azeotrope.- Switch to a non-distillative purification method.
Decomposition at High Temperatures - The FCA is thermally unstable at its boiling point.- Use vacuum distillation to lower the boiling point.- Ensure the distillation apparatus is free of contaminants that could catalyze decomposition.
Incomplete Separation - Boiling points of the FCA and impurities are too close.- Use a fractional distillation column with a higher number of theoretical plates.- Optimize the reflux ratio.
Chromatographic Purification Problems
Problem Potential Cause Troubleshooting Strategy
Poor Peak Shape (Tailing) - Strong interaction between the acidic FCA and the stationary phase (e.g., silica gel).- Column overload.- Add a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA), to improve peak shape.[11]- Use an end-capped column to minimize interactions with residual silanols.[11]- Reduce the sample load.[11]
Co-elution with Impurities - Insufficient resolution between the target compound and impurities.- Optimize the mobile phase composition.- Change the stationary phase to one with a different selectivity (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[11]- Consider an orthogonal purification technique like preparative HPLC.
Low or No Recovery - Irreversible adsorption of the FCA onto the stationary phase.- Compound instability on the column.- Switch to a less retentive stationary phase or a stronger mobile phase.- Consider alternative techniques like ion-exchange chromatography or supercritical fluid chromatography (SFC).[11]

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for common purification techniques adapted for fluorinated carboxylic acids.

Protocol: Purification by Acid-Base Extraction

This method is effective for removing neutral and basic impurities from acidic FCAs.

Materials:

  • Crude fluorinated carboxylic acid

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude FCA in a suitable organic solvent like diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add 1 M NaOH solution. The pH of the aqueous layer should be at least three units above the pKa of the FCA to ensure deprotonation and transfer to the aqueous phase.[12]

  • Extraction of Impurities: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer into a clean flask. Extract the organic layer again with 1 M NaOH to ensure complete transfer of the FCA. The organic layer now contains neutral and basic impurities and can be discarded.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add 1 M HCl with stirring until the pH is at least three units below the pKa of the FCA, causing the protonated FCA to precipitate or oil out.[12]

  • Back-Extraction: Extract the acidified aqueous solution with fresh diethyl ether. Repeat the extraction two to three times to ensure complete recovery of the purified FCA.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified fluorinated carboxylic acid.

Protocol: Purification by Recrystallization

This protocol is suitable for solid fluorinated carboxylic acids.

Materials:

  • Crude solid fluorinated carboxylic acid

  • A suitable solvent or solvent pair (e.g., water, ethanol, hexane, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the FCA is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Dissolution: Place the crude FCA in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. Avoid disturbing the solution during this process to encourage the formation of larger, purer crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 4: Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

AcidBaseExtraction start Crude FCA in Organic Solvent add_base Add 1M NaOH start->add_base separate1 Separate Layers add_base->separate1 aqueous_layer Aqueous Layer (FCA Salt) separate1->aqueous_layer Aqueous Phase organic_layer1 Organic Layer (Impurities) separate1->organic_layer1 Organic Phase acidify Add 1M HCl aqueous_layer->acidify extract_acid Extract with Organic Solvent acidify->extract_acid separate2 Separate Layers extract_acid->separate2 organic_layer2 Organic Layer (Purified FCA) separate2->organic_layer2 Organic Phase aqueous_layer2 Aqueous Layer (Waste) separate2->aqueous_layer2 Aqueous Phase dry Dry with Na2SO4 organic_layer2->dry evaporate Evaporate Solvent dry->evaporate end Purified FCA evaporate->end

Caption: Workflow for Acid-Base Extraction of FCAs.

Recrystallization start Crude Solid FCA dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallize Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Purified FCA Crystals dry->end

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic building block. Its purpose is to provide expert insights and actionable solutions to common side reactions and challenges encountered during its multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind these issues, ensuring a more robust and reproducible synthetic outcome.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of this compound is typically a multi-step process. A common and logical route begins with the formation of the core benzodioxole ring, followed by functionalization at the 5-position, and finally, elaboration of the side chain to the desired acetic acid. Understanding the ideal pathway is the first step in diagnosing deviations.

G cluster_0 Step A: Core Formation cluster_1 Step B: C5-Functionalization cluster_2 Step C: Side-Chain Elaboration A Catechol Derivative B 2,2-Difluoro-1,3-benzodioxole A->B Difluoromethylenation (e.g., from 2,2-dichloro intermediate) C 2,2-Difluoro-1,3-benzodioxole- 5-carboxaldehyde B->C Electrophilic Substitution (e.g., Vilsmeier-Haack) D Target Molecule: 2,2-Difluoro-1,3-benzodioxole- 5-acetic acid C->D Mild Oxidation (e.g., Pinnick Oxidation)

Caption: A common multi-step synthesis route to the target molecule.

Section 2: Troubleshooting & FAQs

This section addresses the most frequent issues encountered in the lab. Each question is framed from a researcher's perspective, followed by a detailed explanation of the likely underlying side reactions and validated troubleshooting steps.

FAQ 1: "My yield for the difluoromethylenation step is low, and the reaction mixture shows significant degradation."

Applies to: Step A - Formation of the 2,2-difluoro-1,3-benzodioxole core.

Likely Cause & Side Reactions: This issue is common when preparing the difluorobenzodioxole from its 2,2-dichloro precursor via halogen exchange (Halex) reaction with a fluoride source like KF.[1][2] The reaction often requires high temperatures (100-200°C) to achieve a reasonable rate.[1] However, at these temperatures, thermal degradation of the starting material or product can occur, leading to charring and reduced yields.

  • Incomplete Reaction: Insufficient temperature, inadequate mixing, or using non-anhydrous reagents can lead to a stalled reaction. Water can deactivate the fluoride source.

  • Thermal Degradation: Prolonged heating at the upper end of the temperature range can lead to decomposition pathways, forming complex, often colored, byproducts.

Troubleshooting & Solutions:

  • Optimize Temperature: Do not assume hotter is better. Start the reaction at the lower end of the recommended range (e.g., 100-120°C) and monitor the conversion by GC or TLC. Increase the temperature incrementally only if the reaction is too slow. The goal is to find the minimum temperature for maximum conversion to avoid degradation.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry your fluoride source (e.g., KF) and solvent before use. KF is hygroscopic, and moisture will significantly impede the reaction.

  • Use a Catalyst: The reaction is often catalyzed by substances like potassium hydrogen fluoride (KHF₂) or phase-transfer catalysts.[1][2] These catalysts enhance the solubility and reactivity of the fluoride salt, allowing for lower reaction temperatures and shorter reaction times.

  • Solvent Choice: Polar aprotic solvents like sulfolane or acetonitrile are preferred as they help to solubilize the salts and withstand the required temperatures.[1]

FAQ 2: "My oxidation of the aldehyde to the carboxylic acid is incomplete and gives multiple byproducts."

Applies to: Step C - Conversion of 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde to the final product.

Likely Cause & Side Reactions: The oxidation of an aldehyde to a carboxylic acid is a critical step that can be plagued by side reactions if the wrong oxidant is chosen. A highly recommended method for this transformation is the Pinnick oxidation , which uses sodium chlorite (NaClO₂) under mild acidic conditions.[3][4] However, a key byproduct of this reaction is hypochlorous acid (HOCl), which is itself a reactive oxidant.[5][6]

  • Reagent Destruction: HOCl can react with and destroy the sodium chlorite (NaClO₂) starting material, making it unavailable for the desired aldehyde oxidation.[3][4]

  • Unwanted Chlorination: If other reactive sites are present (e.g., activated aromatic rings, double bonds), HOCl can participate in undesired chlorination or halohydrin formation reactions.[4][7]

Troubleshooting & Solutions:

The key to a successful Pinnick oxidation is to remove the damaging HOCl byproduct as it forms. This is achieved by adding a scavenger to the reaction mixture.

  • Incorporate a Scavenger: The most common and effective scavenger is 2-methyl-2-butene .[5][7] It contains a double bond that readily reacts with HOCl, effectively neutralizing it. Hydrogen peroxide (H₂O₂) can also be used and its byproducts (O₂, H₂O) do not interfere with the reaction.[3][7]

  • Control pH: The reaction relies on the formation of chlorous acid (HClO₂) as the active oxidant, which is formed from the chlorite salt under weakly acidic conditions.[3][6] A buffer, such as monosodium phosphate (NaH₂PO₄), is typically used to maintain the optimal pH.

  • Temperature Control: The reaction is often exothermic.[6] Running the reaction at 0°C, especially during the addition of reagents, helps to control the reaction rate and prevent potential runaway reactions or byproduct formation.

pinnick cluster_paths Aldehyde Aldehyde (R-CHO) Acid Carboxylic Acid (R-COOH) Aldehyde->Acid Desired Pinnick Oxidation NaClO2 NaClO₂ NaClO2->Acid Desired Pinnick Oxidation HOCl HOCl (Reactive Byproduct) Acid->HOCl generates Scavenger Scavenger (e.g., 2-methyl-2-butene) HOCl->Scavenger Protective Pathway: Scavenger quenches HOCl Destroyed_NaClO2 Destroyed Reagent (ClO₂) HOCl->Destroyed_NaClO2 Undesired Side Reaction: Destroys Starting Material Inert Inert Byproduct Scavenger->Inert

Caption: Role of a scavenger in preventing HOCl-mediated side reactions.

FAQ 3: "During aqueous workup or upon storage, my NMR shows peaks suggesting the benzodioxole ring has opened."

Applies to: Final product and intermediates.

Likely Cause & Side Reactions: The 2,2-difluoro-1,3-benzodioxole moiety is a difluoroacetal. While significantly more stable than a simple acetal, it is still susceptible to hydrolysis under harsh acidic or basic conditions. This hydrolysis reaction will cleave the C-O bonds of the dioxole ring, regenerating the corresponding catechol derivative.[8][9]

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions (e.g., pH < 2) during an extraction or purification can protonate the oxygens, initiating ring opening.

  • Base-Mediated Hydrolysis: Strong bases can also promote hydrolysis, particularly with heating.[9]

Troubleshooting & Solutions:

  • Maintain Neutral pH: During aqueous workups, ensure the pH of your aqueous layer is maintained between ~4 and 8. Use dilute solutions of acid or base (e.g., saturated NaHCO₃) for neutralization and check the pH with test strips.

  • Avoid Strong Acids/Bases: If a subsequent reaction requires strongly acidic or basic conditions, consider if a protecting group strategy is necessary for the benzodioxole moiety, although this is often not required if conditions are carefully controlled.

  • Proper Storage: Store the final compound and key intermediates in a cool, dry place, protected from light. If the material is an oil or low-melting solid, storage under an inert atmosphere (N₂ or Ar) can prevent slow degradation from atmospheric moisture and oxygen.

Section 3: Recommended Experimental Protocol

This protocol for the Pinnick oxidation of 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde is designed to minimize the side reactions discussed in FAQ 2.

Oxidation of 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and tetrahydrofuran (THF) (e.g., a 1:4 ratio).

  • Addition of Scavenger: To the solution, add 2-methyl-2-butene (approx. 5-10 equiv).

  • Buffering and Cooling: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~80% purity, ~1.5 equiv) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, ~2.0 equiv). Cool the aldehyde solution to 0°C in an ice bath.

  • Reaction: Slowly add the aqueous NaClO₂/NaH₂PO₄ solution to the cooled aldehyde solution over 15-30 minutes. A slight yellow color may develop.

  • Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench any remaining oxidants by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3-4 with dilute HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Section 4: Data Interpretation - Common Impurities

Potential Impurity Likely Source (Side Reaction) Expected Spectroscopic Signature
Unreacted AldehydeIncomplete oxidation (Step C)Aldehyde proton peak in ¹H NMR (~9.8-10.0 ppm); Absence of broad carboxylic acid peak.
Catechol DerivativeRing hydrolysis during workup/storageTwo distinct aromatic -OH peaks in ¹H NMR; Absence of -OCF₂O- signal in ¹⁹F NMR.
2,2-Dichloro-1,3-benzodioxoleIncomplete fluorination (Step A)Characteristic isotopic pattern for two chlorine atoms in Mass Spec (M, M+2, M+4).
Chlorinated ByproductHOCl reaction during oxidation (Step C)Additional aromatic signals in ¹H NMR; Molecular ion in Mass Spec corresponding to +34 Da (Cl-H).

Section 5: References

  • ChemicalBook. (2025). 2,2-Difluoro-1,3-benzodioxole | 1583-59-1. --INVALID-LINK--

  • Wikipedia. (n.d.). Pinnick oxidation. --INVALID-LINK--

  • Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole. --INVALID-LINK--

  • Google Patents. (2021). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. --INVALID-LINK--

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. --INVALID-LINK--

  • Wenxuecity. (2023). Pinnick oxidation. --INVALID-LINK--

  • Google Patents. (1991). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole. --INVALID-LINK--

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile. --INVALID-LINK--

  • Benchchem. (n.d.). 2,2-Difluoro-4-cyano-1,3-benzodioxole. --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. --INVALID-LINK--

  • Erowid. (2003). A Homologous Series of O- and N-Functionalized 2,2-Difluoro- 1,3-benzodioxoles. --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for the Fluorination of Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of benzodioxole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into this valuable scaffold. Fluorinated benzodioxoles are key components in modern pharmaceuticals, enhancing metabolic stability and target interactions.[1][2] However, their synthesis can be challenging.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Section 1: Troubleshooting Guide - From Low Conversion to Byproduct Formation

This section addresses the most common issues encountered during the fluorination of the electron-rich benzodioxole ring system.

Problem Area: Low or No Conversion of Starting Material

Question: My fluorination reaction shows little to no consumption of the starting benzodioxole, even after several hours. What are the most likely causes and how can I fix this?

Answer: This is a common and frustrating issue that typically points to problems with reagent activity, reaction conditions, or the inherent reactivity of your specific substrate. Let's break down the primary culprits.

  • Inactive Fluorinating Agent: Electrophilic N-F reagents (e.g., Selectfluor®, NFSI) are generally stable but can degrade if stored improperly. Nucleophilic sources like DAST can be particularly sensitive to moisture.[3]

    • Solution: Always use a freshly opened bottle of the fluorinating agent or one that has been stored meticulously under an inert atmosphere and protected from moisture. If in doubt, purchase a new batch.

  • Presence of Moisture: The benzodioxole ring is electron-rich, making it susceptible to side reactions. However, many fluorination reactions, especially those involving strong bases or moisture-sensitive reagents, require strictly anhydrous conditions to proceed efficiently.[4] Moisture can quench reagents and intermediates.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Acetonitrile is a common and effective solvent for many electrophilic fluorinations.[5]

  • Sub-Optimal Reaction Temperature: The activation energy for C-F bond formation can be significant. Room temperature may be insufficient to initiate the reaction.

    • Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction by TLC or LC-MS at each new temperature. Be cautious, as excessive heat can lead to decomposition.[5]

  • Inadequate Activation (for Electrophilic Fluorination): While benzodioxole is electron-rich, some substrates with electron-withdrawing groups may require an activator or a more potent fluorinating agent. Recent studies have shown that Lewis bases like nitromethane can activate electrophilic fluorinating reagents.[6]

    • Solution: Consider screening different solvents or additives. For particularly challenging substrates, a switch to a more powerful reagent (e.g., from NFSI to Selectfluor®) may be necessary.[7][8]

Problem Area: Poor Regioselectivity and Isomer Formation

Question: My reaction is working, but I'm getting a mixture of fluorinated isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a central challenge in the electrophilic substitution of aromatic compounds. The outcome is a delicate balance of electronic and steric effects.

  • Electronic Directing Effects: The dioxole ring is an ortho-, para-directing group. For an unsubstituted benzodioxole, you will likely see fluorination at the 4- and 5-positions. The electronic influence of other substituents on the ring will dictate the primary site of attack.

    • Solution: Leverage existing functional groups. A strong directing group can override the inherent preference of the benzodioxole system. If synthesizing a new molecule, consider the placement of directing groups in your synthetic strategy.

  • Steric Hindrance: Bulky substituents will disfavor fluorination at adjacent (ortho) positions.

    • Solution: You can use steric hindrance to your advantage. Introducing a bulky group can block an otherwise electronically favored position, directing the fluorination elsewhere. The choice of the fluorinating agent also matters; bulkier N-F reagents may exhibit different selectivity compared to smaller ones.

  • Reaction Mechanism Nuances: The mechanism of electrophilic fluorination is complex and can be controversial, with possibilities including Sₙ2 or single-electron transfer (SET) pathways.[7][9] The specific pathway can be influenced by the substrate, reagent, and solvent, which in turn affects selectivity. Small kinetic isotope effects (kH/kD ≈ 1) suggest that the initial electrophilic attack, not the subsequent proton loss, is the rate-determining step, meaning the initial landing position of the fluorine is critical.[10][11]

    • Solution: A systematic screening of reaction conditions is the most effective empirical approach. Varying the solvent and the fluorinating agent can sometimes alter the product distribution.

Problem Area: Product Decomposition and Tar Formation

Question: My reaction mixture is turning dark, and I'm isolating very little product, mostly intractable tar. What is causing this decomposition?

Answer: Tar formation indicates that the reaction conditions are too harsh for your substrate or product, leading to polymerization, oxidation, or other degradation pathways.

  • Over-Reaction/Difluorination: The product, a fluorobenzodioxole, may still be electron-rich enough to react with the fluorinating agent a second time, which can sometimes lead to unstable intermediates and decomposition.[12]

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the fluorinating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. Adding the fluorinating agent portion-wise can also help maintain a low instantaneous concentration.

  • Reagent as an Oxidant: Selectfluor® is not only a fluorine donor but also a powerful oxidant.[9][13] Electron-rich systems like benzodioxole can be susceptible to oxidation under the reaction conditions, leading to complex byproduct mixtures.

    • Solution: Run the reaction at the lowest effective temperature. If oxidation is suspected, consider a less oxidizing fluorinating agent like NFSI.

  • Incompatible Solvents: Certain solvents can react violently with electrophilic fluorinating agents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[3][5]

    • Solution: Always use non-nucleophilic, compatible solvents. Acetonitrile, dichloromethane, and in some cases, ethyl acetate are generally safe and effective choices.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best electrophilic fluorinating agent for benzodioxole?

There is no single "best" agent, as the optimal choice depends on the specific substrate and desired outcome. However, a comparison can guide your selection:

ReagentCommon NameProsCons
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®Highly reactive, effective for less-activated arenes. User-friendly, stable, non-volatile solid.[14]Can act as a strong oxidant, potentially leading to side reactions.[9] Higher cost.
N-Fluorobenzenesulfonimide NFSIMilder than Selectfluor®, often resulting in cleaner reactions.[7] Economical and stable.May be less effective for deactivated or sterically hindered substrates.

Recommendation: Start with NFSI for its milder nature. If conversion is low, switch to the more powerful Selectfluor®.

Q2: How critical is safety when performing fluorination reactions?

Paramount. Fluorinating agents are highly reactive and require strict safety protocols.

  • PPE: Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (consult manufacturer data; double-gloving is recommended).[15][16]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood.[15][17]

  • Inert Atmosphere: While some reagents like Selectfluor® are air-tolerant, running reactions under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent side reactions with moisture and oxygen.[4]

  • Quenching: Quenching excess fluorinating reagent can be highly exothermic. Cool the reaction mixture in an ice bath before slowly adding a quenching agent like aqueous sodium bisulfite or sodium thiosulfate.[15]

  • HF Risk: Some fluorinating agents can release hydrogen fluoride (HF) upon decomposition or contact with moisture. HF is extremely corrosive and toxic. Ensure a 2.5% calcium gluconate gel is readily available as a first aid measure for skin contact.[17][18][19]

Q3: What is the best way to monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a UV lamp to visualize the spots. The starting benzodioxole and the fluorinated product should have different Rf values. For more quantitative analysis, taking aliquots for GC-MS or LC-MS analysis is recommended. Quench the aliquot immediately before analysis.

Section 3: Experimental Protocol & Data

General Protocol for Electrophilic Fluorination of 1,3-Benzodioxole

This protocol is a representative starting point and should be optimized for your specific substrate.

  • Preparation: Add 1,3-benzodioxole (1.0 mmol, 1.0 eq.) and a magnetic stir bar to an oven-dried round-bottom flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (5-10 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the fluorinated product.[5]

Table of Recommended Starting Conditions
ParameterRecommended Range/ValueRationale & Comments
Fluorinating Agent NFSI or Selectfluor®Start with NFSI; use Selectfluor® for lower reactivity substrates.[7]
Equivalents of Agent 1.05 - 1.5 eq.A slight excess ensures complete conversion. Too much can cause difluorination.[12]
Solvent Acetonitrile (MeCN)Anhydrous, polar aprotic solvent. Generally compatible and effective.[5]
Concentration 0.1 - 0.2 MA good starting point for balancing reaction rate and solubility.
Temperature 25 °C to 80 °CStart at room temperature and increase if necessary.[5]
Reaction Time 1 - 24 hoursHighly substrate-dependent. Monitor closely.

Section 4: Visualization of Workflows & Mechanisms

Troubleshooting Workflow

G Troubleshooting Workflow for Benzodioxole Fluorination start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Use fresh/properly stored agent - Verify substrate purity start->check_reagents check_conditions 2. Verify Anhydrous Conditions - Dry glassware & solvents check_reagents->check_conditions optimize_temp 3. Optimize Temperature - Increase incrementally (e.g., 50°C -> 70°C) - Lower temp if decomposition occurs check_conditions->optimize_temp optimize_reagent 4. Optimize Reagent - Increase equivalents (1.1 -> 1.5 eq.) - Switch to stronger agent (NFSI -> Selectfluor) optimize_temp->optimize_reagent success Improved Outcome optimize_reagent->success problem_isomers Poor Regioselectivity (Isomer Mixture) screen_solvents Screen Solvents (e.g., MeCN, DCM, EtOAc) problem_isomers->screen_solvents screen_reagents Screen Fluorinating Agents (Steric bulk may influence selectivity) screen_solvents->screen_reagents screen_reagents->success problem_decomp Decomposition (Tar Formation) lower_temp Lower Reaction Temperature problem_decomp->lower_temp reduce_equiv Reduce Reagent Equivalents (to 1.05 - 1.1 eq.) lower_temp->reduce_equiv reduce_equiv->success G Mechanism: Electrophilic Fluorination of Benzodioxole sub 1,3-Benzodioxole intermediate Sigma Complex (Wheland Intermediate) sub->intermediate 1. Electrophilic Attack (Rate-Determining Step) reagent Electrophilic Fluorine Source (e.g., Selectfluor®) product 4-Fluoro-1,3-benzodioxole intermediate->product 2. Deprotonation (Restores Aromaticity) base Base (e.g., solvent, counter-ion)

References

Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important compound. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: Synthetic Strategies

The synthesis of this compound typically involves the construction of the difluorobenzodioxole core followed by the introduction and manipulation of a two-carbon side chain at the 5-position. Several synthetic routes are viable, each with its own set of potential challenges. This guide will focus on troubleshooting the most common pathways, primarily the nitrile hydrolysis route and the Willgerodt-Kindler reaction route.

Synthetic_Pathways A 2,2-Difluoro-1,3-benzodioxole B Friedel-Crafts Acylation A->B E Bromomethylation A->E C 5-Acetyl-2,2-difluoro-1,3-benzodioxole B->C D Willgerodt-Kindler Reaction C->D J This compound D->J F 2,2-Difluoro-5-(bromomethyl)-1,3-benzodioxole E->F G Cyanation F->G H 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile G->H I Hydrolysis H->I I->J

Caption: Common synthetic routes to this compound.

Part 1: Troubleshooting the Nitrile Hydrolysis Route

This pathway is a popular choice due to the relatively straightforward nature of nitrile hydrolysis. However, incomplete reactions, side product formation, and purification difficulties can arise.

FAQ 1: My hydrolysis of 2,2-difluoro-1,3-benzodioxole-5-acetonitrile is sluggish and gives low yields of the carboxylic acid. What can I do?

Answer: Sluggish hydrolysis of nitriles is a common issue, often related to reaction conditions being too mild or the substrate having poor solubility. Both acidic and basic conditions can be employed for this transformation, and optimization is key.

Underlying Principle: Nitrile hydrolysis proceeds via initial hydration to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1] This process requires either protonation of the nitrile nitrogen to increase the carbon's electrophilicity (acid-catalyzed) or direct nucleophilic attack by hydroxide (base-catalyzed).[2][3] Harsher conditions, such as higher temperatures and longer reaction times, are often necessary to drive the reaction to completion.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature: If you are running the reaction at a moderate temperature, gradually increase it to reflux. This is often the most effective way to increase the reaction rate.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, extend it significantly. Some nitrile hydrolyses can take 24-48 hours to reach completion.

  • Change Hydrolysis Conditions (Acid vs. Base):

    • Acidic Hydrolysis: If you are using a base, consider switching to strong acidic conditions. A mixture of concentrated sulfuric acid in aqueous acetic acid or concentrated hydrochloric acid are common choices.[4] The advantage of acidic work-up is the direct formation of the carboxylic acid.[1]

    • Basic Hydrolysis: If acidic conditions are not effective or are incompatible with other functional groups, switch to a strong base like NaOH or KOH in a water/alcohol co-solvent system.[4] Keep in mind that this will form the carboxylate salt, which will require an acidic workup to protonate and isolate the final product.[1]

Protocol: Optimized Basic Hydrolysis

  • Dissolve 2,2-difluoro-1,3-benzodioxole-5-acetonitrile in a 1:1 mixture of ethanol and water.

  • Add 3-5 equivalents of potassium hydroxide (KOH).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2.

  • The carboxylic acid should precipitate out of solution. If it does not, extract the aqueous layer with ethyl acetate or a similar solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

FAQ 2: I am observing a significant amount of the amide intermediate and cannot push the reaction to the carboxylic acid. How can I resolve this?

Answer: The formation and isolation of the amide intermediate suggest that the hydrolysis conditions are not vigorous enough to hydrolyze the amide to the carboxylic acid.

Underlying Principle: The hydrolysis of an amide is often the rate-limiting step in the overall conversion of a nitrile to a carboxylic acid. Amides are less reactive than nitriles towards hydrolysis. Therefore, forcing conditions are required for the second step.[5]

Troubleshooting Steps:

  • Increase Concentration of Acid/Base: A higher concentration of the hydrolyzing agent can increase the rate of the second hydrolysis step. For acidic hydrolysis, moving from 6M HCl to concentrated HCl can be effective. For basic hydrolysis, increasing the equivalents of NaOH or KOH can help.

  • Higher Boiling Point Solvents: If you are using a lower-boiling alcohol as a co-solvent in basic hydrolysis, consider switching to a higher-boiling one like ethylene glycol. This will allow you to achieve higher reaction temperatures, facilitating the amide hydrolysis.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and drive sluggish reactions to completion by efficiently heating the reaction mixture.

ConditionTemperatureTypical DurationNotes
Standard Reflux 80-100 °C12-48 hoursMay stall at the amide intermediate.
High-Temp Reflux 120-150 °C4-12 hoursUse of high-boiling solvents like ethylene glycol.
Microwave 150-180 °C30-90 minutesRequires a dedicated microwave reactor.

Part 2: Troubleshooting the Willgerodt-Kindler Reaction Route

This route is an elegant way to convert the 5-acetyl derivative into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid. However, this reaction is known for its sometimes harsh conditions and potential for side products.[6]

FAQ 3: My Willgerodt-Kindler reaction on 5-acetyl-2,2-difluoro-1,3-benzodioxole is giving a complex mixture of products and low yield of the desired thioamide. What are the likely causes?

Answer: The Willgerodt-Kindler reaction can be sensitive to reaction conditions, and the formation of byproducts is not uncommon. The key is to control the temperature and stoichiometry of the reagents.

Underlying Principle: The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide using sulfur and an amine (commonly morpholine).[7] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur.[8] A series of rearrangements leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain.[6] Side reactions can include polymerization and degradation of the starting material or product under the high temperatures often employed.

Troubleshooting Steps:

  • Optimize Temperature: While the Willgerodt-Kindler reaction often requires high temperatures, excessive heat can lead to decomposition. Try running the reaction at a lower temperature for a longer period. A typical starting point is refluxing in morpholine (b.p. 129 °C).

  • Amine and Sulfur Stoichiometry: Ensure you are using a sufficient excess of both the amine and sulfur. The amine often serves as both a reactant and the solvent.

  • Microwave-Assisted Synthesis: As with nitrile hydrolysis, microwave heating has been shown to improve the yields and reduce reaction times for the Willgerodt-Kindler reaction, often with cleaner product profiles.[9]

  • Alternative Amines: While morpholine is common, other secondary amines like piperidine or pyrrolidine can be used and may offer different reactivity and solubility profiles.

Protocol: Microwave-Assisted Willgerodt-Kindler Reaction

  • In a microwave vial, combine 5-acetyl-2,2-difluoro-1,3-benzodioxole (1 equivalent), sulfur (2.5 equivalents), and morpholine (10 equivalents).

  • Seal the vial and heat in a microwave reactor to 150 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude thioamide, which can be purified by column chromatography or recrystallization.

Willgerodt_Kindler_Troubleshooting Start Low Yield / Complex Mixture in Willgerodt-Kindler Reaction Q1 Is the reaction temperature optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is reagent stoichiometry correct? A1_Yes->Q2 Sol1 Try lowering temperature and extending reaction time, or use microwave heating. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have alternative amines been considered? A2_Yes->Q3 Sol2 Ensure sufficient excess of amine and sulfur. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No End Improved Yield of Thioamide Q3->End Yes Sol3 Test other secondary amines like piperidine. A3_No->Sol3 Sol3->End

Caption: Decision workflow for troubleshooting the Willgerodt-Kindler reaction.

Part 3: General and Preparative Issues

FAQ 4: I am having difficulty with the initial Friedel-Crafts acylation on the 2,2-difluoro-1,3-benzodioxole core. What are the key parameters to control?

Answer: Friedel-Crafts acylation can be challenging on electron-deficient or sensitive aromatic rings. The choice of Lewis acid, solvent, and temperature are all critical.

Underlying Principle: The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acylium ion, generated from an acyl halide or anhydride and a Lewis acid, acts as the electrophile. The difluoromethylenedioxy group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, making the reaction more difficult than on an unsubstituted benzene ring.[10]

Troubleshooting Steps:

  • Choice of Lewis Acid: While AlCl₃ is a common and strong Lewis acid, it can sometimes be too harsh and lead to side reactions. Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.

  • Solvent: The reaction is often performed in a non-polar, aprotic solvent like dichloromethane, 1,2-dichloroethane, or carbon disulfide. Nitrobenzene can be used for very deactivated substrates as it can help to dissolve the reaction components and is stable to the conditions.

  • Temperature Control: These reactions are often run at low temperatures (0 °C) to control the reaction rate and minimize side products. If no reaction is observed, slowly warming to room temperature may be necessary.

References

Technical Support Center: Stability of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and methodologies needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concern is the hydrolysis of the 2,2-difluoro-1,3-benzodioxole moiety. This functional group is essentially a cyclic ketal formed from catechol and difluorophosgene. Like other ketals and acetals, it is susceptible to hydrolysis, particularly under acidic or strongly basic conditions. This reaction can lead to the opening of the dioxole ring, releasing fluoride ions and ultimately yielding catechol derivatives. The rate of this degradation is highly dependent on the pH, temperature, and solvent composition of your solution.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

For maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or DMF and stored at -20°C or -80°C. Avoid aqueous buffers for long-term storage. When preparing working solutions in aqueous media, it is advisable to make them fresh from the stock solution immediately before use. If aqueous solutions must be stored, even for a short period, they should be kept at 2-8°C and ideally buffered at a neutral or slightly acidic pH (around pH 6-7), where the rate of hydrolysis is generally minimized.

Q3: What are the visual or analytical signs of degradation in my solution?

Visually, you might observe a color change in your solution over time, particularly a darkening or yellowing, which could indicate the formation of oxidized catechol-type degradants.[3][4] Analytically, the most common sign of degradation is the appearance of new peaks in your chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound. You may also detect an increase in free fluoride ions in the solution using an ion-selective electrode or ion chromatography.[5][6]

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most powerful technique for stability monitoring.[7] A well-developed "stability-indicating" HPLC method can separate the intact parent compound from its degradation products, allowing for simultaneous quantification of all species.[8][9][10] To specifically quantify the release of fluoride ions, a potential degradation marker, techniques like ion chromatography or a fluoride ion-selective electrode (ISE) are recommended.[6] For structural elucidation of unknown degradants, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: My experimental results are inconsistent, or I'm observing a loss of the compound's expected activity over time.
  • Plausible Cause: This is a classic symptom of compound instability in the experimental medium. The active parent compound is likely degrading into inactive or less active byproducts during your assay, leading to variable and non-reproducible results. The rate of degradation can be influenced by the pH, temperature, and even the presence of certain enzymes in cell-based assays.

  • Investigative Workflow & Solution:

    • Confirm Instability: Perform a time-course experiment. Prepare your compound in the final experimental buffer. Aliquot the solution and analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact temperature and lighting conditions of your assay. A decrease in the parent peak area over time confirms instability.

    • pH Optimization: The stability of compounds with ester or acetal-like functionalities is often pH-dependent.[1][2] Test the stability of the compound in a range of buffers (e.g., pH 5, pH 7.4, pH 9) to identify the optimal pH range for your experiment.

    • Workflow Adjustment: If degradation is unavoidable, adjust your workflow. Add the compound to your assay at the last possible moment. For longer experiments, consider replenishing the compound at set intervals if feasible.

Issue 2: I'm seeing new, unidentified peaks appearing in my HPLC or LC-MS analysis.
  • Plausible Cause: The appearance of new peaks that grow over time as the parent peak shrinks is a clear indication of chemical degradation. For this compound, the most probable degradation pathway is hydrolysis of the difluoromethylene bridge.

  • Investigative Workflow & Solution:

    • Characterize Degradants: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. The primary hydrolytic degradant would likely be a catechol derivative.

    • Forced Degradation: To confirm the identity of these peaks, perform a forced degradation study (see protocol below).[8][9] By intentionally degrading the compound under controlled acidic, basic, and oxidative conditions, you can generate the same degradant peaks, confirming their origin.

    • Mechanistic Insight: The proposed hydrolytic pathway involves the protonation of one of the dioxole oxygens, followed by nucleophilic attack by water. This opens the ring and, after a series of steps, leads to the elimination of two fluoride ions and the formation of a catechol derivative.

    Proposed Hydrolysis Pathway Diagram

    Degradation Pathway A This compound B Protonated Intermediate (Acid-Catalyzed) A->B + H+ C Ring-Opened Hemiketal Intermediate B->C + H2O D Catechol Derivative + Carbonyl Difluoride (COF2) C->D Ring Cleavage E Final Products: Catechol Derivative + 2 F- + CO2 D->E COF2 Hydrolysis

    Caption: Proposed acid-catalyzed hydrolysis pathway.

Issue 3: My stock solution in DMSO has become cloudy or shows a precipitate after storage.
  • Plausible Cause: While less common in anhydrous DMSO, this can occur due to a few reasons. The DMSO may have absorbed atmospheric moisture over time, initiating slow degradation. Alternatively, the compound may have limited long-term solubility at high concentrations, even in DMSO, especially if subjected to freeze-thaw cycles.

  • Investigative Workflow & Solution:

    • Check Water Content: Use fresh, anhydrous DMSO from a sealed bottle to prepare a new stock solution.

    • Solubility Assessment: Determine the maximum stable concentration. Prepare several concentrations and monitor them for precipitation over time at the intended storage temperature.

    • Storage Best Practices: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and reduce the chance of moisture contamination. Store aliquots with a desiccant.

Protocols & Methodologies

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally degrade the compound to understand its liabilities, identify potential degradants, and validate that your analytical method is "stability-indicating."[8][10]

Objective: To assess stability under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in ACN.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze aliquots at various time points.

  • Photostability:

    • Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Option 1: >1.2 million lux hours and >200 W h/m²).

    • Analyze the sample and a dark control (wrapped in foil) at the end of the exposure.

  • Analysis: Analyze all stressed samples by a suitable HPLC method (see Protocol 2) against a non-stressed control solution to determine the percentage of degradation.

Protocol 2: Baseline Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from potential process impurities and degradation products. This method serves as a starting point and may require optimization.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 95% B in 10 minA broad gradient to ensure elution of both polar degradants and the less polar parent compound.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection (UV) 254 nm and 280 nmAromatic systems typically absorb at these wavelengths. Use a PDA detector to assess peak purity.
Injection Vol. 2 µL

Experimental Workflow Diagram

Caption: Workflow for analyzing stability samples.

Summary of Expected Stability

The following table provides a hypothetical summary of degradation based on the known chemistry of related structures. Actual results must be determined experimentally.

ConditionStressorTemperatureExpected DegradationPotential Degradants
Hydrolytic 0.1 M HCl60°CSignificantCatechol derivatives, Fluoride ions
Hydrolytic pH 7.4 Buffer37°CModerate to LowCatechol derivatives
Hydrolytic 0.1 M NaOH60°CSignificantCatechol derivatives, Fluoride ions
Oxidative 3% H₂O₂Room TempLowHydroxylated aromatic ring species
Photolytic ICH LightRoom TempLow to NoneVaries

References

common impurities in 2,2-Difluoro-1,3-benzodioxole-5-acetic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Difluoro-1,3-benzodioxole-5-acetic acid (CAS 398156-38-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their work. Achieving high purity is critical for reproducible results and regulatory compliance. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities encountered during and after synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and handling of this compound.

Q1: What are the most common types of impurities I might encounter in my sample of this compound?

Impurities typically originate from the synthetic route used. They can be broadly categorized into four groups:

  • Unreacted Starting Materials and Intermediates: The most common impurities are often the precursors used in the synthesis. This can include the core benzodioxole structure or precursors to the acetic acid side chain. Examples include 2,2-difluoro-1,3-benzodioxole, (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile, or 2,2-dichloro-1,3-benzodioxole if the fluorination step was incomplete.[1][2][3]

  • Reaction Byproducts: These are substances formed from side reactions. A frequent byproduct is the positional isomer, 2,2-Difluoro-1,3-benzodioxole-4 -acetic acid, which can be difficult to separate due to its similar chemical properties.[1][4] If the synthesis involves hydrolysis of a nitrile, the corresponding amide intermediate may also be present due to incomplete conversion.

  • Degradation Products: The 2,2-difluoro-1,3-benzodioxole moiety can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the opening of the dioxole ring and the formation of catechol-like derivatives.[5] These are often highly colored and can be problematic even at low levels.

  • Residual Solvents and Reagents: Solvents used during the reaction (e.g., DMF, benzotrifluoride) or purification (e.g., ethyl acetate, hexane, acetic acid) can remain trapped in the final product.[3][6][7] Inorganic salts from the workup procedures are also common.

Q2: What analytical techniques are best for assessing the purity of my material?

A multi-technique approach is recommended for comprehensive impurity profiling.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of the main component and detecting related substance impurities. A reverse-phase C18 column with a gradient elution of water (with formic or acetic acid) and acetonitrile or methanol is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram by providing molecular weight information.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for confirming the structure of the final product and can help identify and quantify impurities if their concentration is high enough (typically >0.5-1%). ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying residual solvents.[9]

Q3: My compound appears discolored (yellow or brown), but NMR and HPLC show high purity. What could be the cause?

This usually points to the presence of trace amounts of highly colored degradation products. The catechol-type byproducts formed from the hydrolysis of the benzodioxole ring can oxidize to form colored quinone-like species.[5] While their concentration may be too low to be easily detected by standard NMR or integrated in an HPLC trace, they can significantly impact the material's appearance. Aggressive purification techniques like charcoal treatment or chromatography may be necessary.

Q4: How stable is this compound? Are there specific storage or handling precautions?

The compound is generally stable as a solid at room temperature when protected from light and moisture.[11] However, prolonged exposure to strong aqueous acids or bases should be avoided during workup procedures to prevent hydrolysis of the difluorodioxyole ring.[5] For long-term storage, keeping the material in a desiccator or under an inert atmosphere at reduced temperature (2-8°C) is recommended.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This guide provides structured solutions to common experimental problems.

Issue 1: Crude product is an oil or sticky solid with significant non-polar impurities.
  • Symptom: The isolated product after initial workup fails to solidify completely. TLC or HPLC analysis shows significant peaks corresponding to less polar compounds than the desired carboxylic acid.

  • Probable Cause: This is typically due to residual non-polar starting materials, such as 2,2-difluoro-1,3-benzodioxole or its chlorinated precursor, 2,2-dichloro-1,3-benzodioxole.[2][12] These compounds lack the polar carboxylic acid group and are much less polar.

  • Solution: Purification via Acid-Base Extraction. This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities. The underlying principle is the conversion of the water-insoluble acid into a water-soluble salt (carboxylate) by treatment with a base.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude product).

  • Aqueous Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium carbonate (Na₂CO₃) solution. Extract 2-3 times, pooling the aqueous layers. The target acid will move into the aqueous layer as its sodium salt. Scientist's Note: Sodium bicarbonate is a weaker base and is preferred to avoid potential hydrolysis of the difluorodioxole ring that might occur with stronger bases like NaOH.

  • Organic Wash (Optional): The pooled aqueous layers can be washed once with the same organic solvent (ethyl acetate or DCM) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M or 2 M hydrochloric acid (HCl) with stirring. The target compound will precipitate out as a solid as the pH drops below its pKa (typically pH < 4).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane or petroleum ether to aid in drying.[6]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Issue 2: A persistent impurity peak is observed close to the main product in HPLC.
  • Symptom: HPLC analysis shows an impurity with a retention time very close to the product, which cannot be removed by simple extraction or recrystallization.

  • Probable Cause: This often indicates the presence of a positional isomer, most commonly 2,2-Difluoro-1,3-benzodioxole-4-acetic acid.[1][4] Its polarity and chemical structure are very similar to the desired 5-isomer, making separation challenging. Another possibility is the amide intermediate if the synthesis involved nitrile hydrolysis.

  • Solution: Preparative Column Chromatography. For challenging separations, silica gel column chromatography is the most effective method. The slight difference in polarity between the isomers can be exploited to achieve separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system (e.g., hexane/ethyl acetate). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity and gradually increase the polarity. The ideal solvent system must be determined by preliminary TLC analysis. A gradient of ethyl acetate in hexane, often with a small amount (0.5-1%) of acetic acid, is a good starting point. The acetic acid helps to prevent tailing of the carboxylic acid on the silica.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommended Starting Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate with 0.5% Acetic AcidGood balance of polarity. Acetic acid suppresses deprotonation of the analyte, leading to sharper peaks and better separation.[6]
Gradient Start at 10% Ethyl Acetate, gradually increase to 50%Allows for the elution of less polar impurities first, followed by the product and then more polar impurities.
Issue 3: Final product has low purity and poor crystal form after initial isolation.
  • Symptom: The product is a powder or amorphous solid with a purity of <98% and does not have a sharp melting point.

  • Probable Cause: Multiple minor impurities are present, preventing the formation of a well-defined crystal lattice.

  • Solution: Recrystallization. This is a powerful technique for final polishing of the product, removing small amounts of impurities and yielding high-purity crystalline material. The key is selecting an appropriate solvent or solvent system.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. Test small amounts of the product in various solvents (see table below). A two-solvent system (one "soluble" solvent and one "anti-solvent") like ethyl acetate/hexane is often effective.[6]

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Solvent/System Use Case Notes
Toluene Single solventGood for moderately polar compounds. High boiling point.
Ethyl Acetate / Hexane Two-solvent systemA very common and effective system. Dissolve in hot ethyl acetate, then add hot hexane until turbidity appears.[6]
Acetic Acid / Water Two-solvent systemUseful for polar compounds. Dissolve in hot acetic acid, then add water. Ensure all acetic acid is removed during drying.[7]
Part 3: Visualization of Workflows

A logical workflow is crucial for efficient and effective purification. The following diagrams illustrate a general purification strategy and the origin of potential impurities.

PurificationWorkflow Crude Crude Product (Post-Synthesis) AcidBase Acid-Base Extraction Crude->AcidBase Removes neutral starting materials Chrom Column Chromatography Crude->Chrom For isomeric impurities Recryst Recrystallization AcidBase->Recryst Removes minor impurities Chrom->Recryst Pure Pure Product (>99%) Recryst->Pure

Caption: General purification workflow for this compound.

ImpuritySources cluster_synthesis Synthetic Steps cluster_impurities Sources of Impurities A Starting Material A (e.g., Catechol derivative) Reaction Main Reaction A->Reaction I1 Unreacted Starting Materials A->I1 B Starting Material B (e.g., Acetonitrile precursor) B->Reaction B->I1 I2 Side Reaction Byproducts (e.g., Isomers) Reaction->I2 I3 Incomplete Reaction (e.g., Amide intermediate) Reaction->I3 Product Crude Product Reaction->Product I1->Product I2->Product I3->Product I4 Degradation Products Product->I4 Harsh workup or storage

Caption: Logical relationship between synthetic steps and common impurity sources.

References

Technical Support Center: Stability and Storage of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this compound during storage and experimental use. Our recommendations are grounded in established principles of chemical stability and analytical science.

I. Understanding the Molecule: Key Stability Considerations

This compound is a valuable building block in pharmaceutical research. Its structure, featuring a difluorinated benzodioxole ring and an acetic acid side chain, presents specific stability considerations that users must be aware of to prevent degradation. The primary potential degradation pathways are decarboxylation and hydrolysis of the benzodioxole ring.

The difluoromethylenedioxy group generally enhances metabolic stability compared to its non-fluorinated counterpart.[1] However, like all chemical compounds, it is susceptible to degradation under certain environmental conditions.

II. Troubleshooting Guide: Identifying and Preventing Decomposition

This section is designed to help you diagnose and resolve common issues related to the storage and handling of this compound.

Issue 1: Loss of Potency or Inconsistent Experimental Results Over Time

  • Question: My experiments using an older batch of this compound are yielding inconsistent results compared to a fresh batch. What could be the cause?

  • Answer: This is a classic sign of compound degradation. The most probable cause is the decomposition of the parent compound into one or more degradation products, which may be less active or interfere with your assay. The two primary suspects are decarboxylation and hydrolysis.

    • Causality: Over time, especially if not stored under optimal conditions, the acetic acid side chain can be lost as carbon dioxide (decarboxylation), or the benzodioxole ring can be cleaved by water (hydrolysis).

  • Troubleshooting Steps & Solutions:

    • Confirm Degradation: The first step is to analytically confirm that degradation has occurred. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach.

    • Review Storage Conditions: Assess how the compound has been stored. Refer to the recommended storage conditions in the table below. Exposure to moisture, elevated temperatures, or light can accelerate decomposition.

    • Implement Proper Storage: If your storage conditions are not ideal, immediately transfer the compound to a tightly sealed container, preferably under an inert atmosphere, and store it at the recommended temperature.

Issue 2: Appearance of New, Unidentified Peaks in Chromatographic Analysis

  • Question: I am analyzing my sample of this compound by HPLC and have noticed new peaks that were not present in the initial analysis. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of the molecule, these are likely the products of decarboxylation or hydrolysis.

    • Causality:

      • Decarboxylation: The loss of the -COOH group from the acetic acid side chain will result in the formation of 5-methyl-2,2-difluoro-1,3-benzodioxole. This is a common degradation pathway for arylacetic acids.

      • Hydrolysis: Cleavage of the difluoromethylenedioxy ring, particularly under harsh acidic or basic conditions, can lead to the formation of catechol derivatives.

  • Troubleshooting Steps & Solutions:

    • Characterize Degradation Products: If your HPLC is coupled to a mass spectrometer (LC-MS), you can obtain the mass of the new peaks to help identify them. The expected masses of the parent and potential degradation products are listed in the table below.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study.[2][3] This involves intentionally exposing small amounts of the compound to stress conditions (acid, base, heat, oxidation, and light) to generate the degradation products in a controlled manner. This will help you to confirm the retention times of the degradation products in your HPLC method.

    • Optimize Storage and Handling: To prevent further degradation, strictly adhere to the recommended storage and handling procedures outlined in this guide.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential thermal decomposition reactions, including decarboxylation.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can catalyze degradation.
Moisture Store in a desiccatorCarboxylic acids can be hygroscopic, and moisture can promote hydrolysis of the benzodioxole ring.

Q2: How susceptible is the difluoromethylenedioxy group to hydrolysis?

A2: The C-F bond is inherently strong, making fluorinated compounds generally more stable than their non-fluorinated analogs.[1] The difluoromethylenedioxy group is expected to be relatively stable to hydrolysis under neutral pH conditions. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the benzodioxole ring.[4]

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating HPLC method, preferably with UV and mass spectrometric detection, is the most powerful tool for monitoring the purity and stability of this compound.[5]

  • HPLC-UV: Allows for the quantification of the parent compound and any UV-active degradation products.

  • HPLC-MS: Provides molecular weight information for the parent compound and its degradation products, aiding in their identification.[2]

Q4: Can I store solutions of this compound?

A4: It is generally recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C in a tightly sealed vial. The choice of solvent is also critical; aprotic solvents like anhydrous acetonitrile or DMSO are preferred over protic solvents like methanol or water, which could participate in degradation reactions. A pH stability study is recommended to determine the optimal pH for aqueous-based solutions.[4]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[3][6]

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a starting point for developing a stability-indicating method. Optimization will be required for your specific instrumentation and requirements.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and/or Mass Spectrometry
Injection Volume 10 µL

V. Visualizations

DecompositionPathways Parent This compound Decarboxylation_Product 5-methyl-2,2-difluoro-1,3-benzodioxole Parent->Decarboxylation_Product Decarboxylation (Heat, Light) Hydrolysis_Product Catechol Derivative Parent->Hydrolysis_Product Hydrolysis (Acid/Base, Moisture)

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_storage Storage & Handling cluster_analysis Stability Monitoring Storage Store at -20°C Inert Atmosphere Protect from Light & Moisture HPLC Stability-Indicating HPLC-MS/UV Storage->HPLC Routine QC Data_Analysis Assess Purity Identify Degradants HPLC->Data_Analysis Forced_Degradation Forced Degradation Study Forced_Degradation->HPLC Method Development

Caption: Recommended workflow for ensuring the stability of this compound.

VI. Expected Degradation Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Mass (m/z) [M-H]⁻
This compound C₉H₆F₂O₄216.14215.02
5-methyl-2,2-difluoro-1,3-benzodioxole (Decarboxylation Product) C₈H₆F₂O₂172.13N/A (Positive ion mode more likely)
3,4-dihydroxy-phenylacetic acid (Hydrolysis Product) C₈H₈O₄168.15167.04

VII. References

  • BenchChem. (2025). Enhancing the Stability of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole Derivatives. --INVALID-LINK--

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--

  • Jadhav, S. B., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biological Sciences, 3(1), 1-8.

  • International Journal of Pharmaceutical Sciences and Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. --INVALID-LINK--

  • Enamine. (n.d.). Fluorinated Benzodioxoles. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for 2,2-Difluoro-1,3-benzodioxole-5-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of catalyst selection and reaction optimization. We will address common challenges in a practical question-and-answer format, providing both troubleshooting solutions and foundational knowledge to enhance the efficiency and success of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the catalytic approaches to synthesizing the target molecule.

Question 1: What are the primary catalytic strategies for synthesizing the 2,2-Difluoro-1,3-benzodioxole core and subsequently introducing the acetic acid moiety?

Answer: The synthesis is best approached as a two-stage process, each involving distinct catalytic methods:

  • Formation of the 2,2-Difluoro-1,3-benzodioxole Core: This step typically involves the fluorination of a precursor like 2,2-dichloro-1,3-benzodioxole. While this is often a nucleophilic substitution, catalysts are employed to enhance reaction kinetics and yield. Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can be used, or the reaction can be catalyzed by alkali metal hydrogen fluorides like potassium hydrogen fluoride (KHF₂).[1][2] The latter facilitates the chlorine-fluorine exchange with a fluoride source like potassium fluoride (KF).[2]

  • Introduction of the Acetic Acid Side Chain: This is almost exclusively achieved via transition-metal-catalyzed cross-coupling reactions. The most robust and versatile method is the Palladium-catalyzed Suzuki-Miyaura coupling.[3] This involves coupling a 5-halo-2,2-difluoro-1,3-benzodioxole (e.g., 5-bromo derivative) with a suitable boronic acid or ester partner that contains the acetic acid precursor. Subsequent hydrolysis then yields the final product.

Question 2: For the C-C bond formation step, how do I choose between Palladium, Nickel, or Copper catalysts?

Answer: While Nickel and Copper catalysis are advancing, Palladium remains the gold standard for this specific type of Suzuki or related cross-coupling reaction due to its exceptional functional group tolerance, broad substrate scope, and predictable reactivity.

  • Palladium (Recommended): Palladium catalysts, particularly Pd(0) species generated in situ, are highly efficient for coupling aryl halides with boronic esters.[4] They offer the best balance of reactivity and stability, and a vast library of phosphine ligands is available to fine-tune their performance.[5]

  • Nickel: Nickel catalysts are a more cost-effective alternative and can be effective for activating challenging C-O or C-Cl bonds. However, they are often more sensitive to air and moisture, and their catalytic cycles can be more complex, sometimes leading to undesired side reactions. Nickel-catalyzed cross-coupling of arylboronic acids has been demonstrated for similar structures.[6]

  • Copper: Copper catalysis is typically employed for Ullmann-type couplings or "click" reactions. While useful for C-N or C-O bond formation, it is generally less efficient for the C(sp²)-C(sp³) coupling required to install the acetic acid side chain compared to palladium.

For reliability and high yields in pharmaceutical development, we strongly recommend starting with a palladium-based catalytic system.

Question 3: What is the mechanistic role of the phosphine ligand in the palladium-catalyzed cross-coupling, and how do I select the optimal one?

Answer: The ligand is arguably the most critical component for success. It is not a passive spectator but an active participant in the catalytic cycle, directly influencing the catalyst's stability, reactivity, and selectivity.[7]

Mechanistic Roles:

  • Stabilization: The ligand stabilizes the palladium center, preventing its precipitation as inactive palladium black.

  • Solubility: It renders the metal complex soluble in the organic reaction medium.

  • Modulating Reactivity: The steric bulk and electronic properties of the ligand control the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich ligands generally promote these steps, leading to higher catalyst turnover.

Selection Strategy: There is no universal "best" ligand; the choice is substrate-dependent. For Suzuki couplings involving aryl halides, bulky biarylphosphine ligands are the state-of-the-art.

  • For Initial Screening: Start with broadly applicable ligands like BrettPhos or XPhos . These often provide good to excellent results for a wide range of substrates. The use of BrettPhos has proven crucial for high efficiency in related palladium-catalyzed difluoroalkylation reactions.[8]

  • If Reaction is Sluggish: Switch to a more electron-rich ligand to promote oxidative addition, which is often the rate-limiting step.

  • If Side Reactions Occur: A ligand with different steric properties may be required to control the coordination number of the palladium center and suppress unwanted pathways.

The optimal approach is empirical screening of a small, diverse panel of ligands.

Troubleshooting Guide for Synthesis

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Low or no yield in the palladium-catalyzed Suzuki coupling of 5-bromo-2,2-difluoro-1,3-benzodioxole with a boronic ester.

Possible Cause Explanation & Recommended Solution
Inactive Catalyst The Pd(0) active species may not be forming or is deactivating. Solution: Ensure you are using an appropriate precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle). Ensure your solvent is rigorously deoxygenated by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen can oxidize the Pd(0) to inactive Pd(II).
Incorrect Base The base is crucial for activating the boronic ester in the transmetalation step.[9] A weak base may not be effective, while an overly strong base can cause substrate or product degradation. Solution: K₂CO₃ or K₃PO₄ are common starting points. If the reaction fails, consider screening other bases like Cs₂CO₃ or CsF. The choice of base can be as critical as the choice of ligand.
Poor Ligand Choice The chosen ligand may not be suitable for this specific substrate combination, leading to a slow reaction or catalyst decomposition. Solution: As mentioned in the FAQ, screen a panel of bulky biarylphosphine ligands. A switch from one generation of ligand to another (e.g., from SPhos to RuPhos) can have a dramatic effect.
Water Content While some Suzuki reactions tolerate water, anhydrous conditions are often preferred. Excess water can hydrolyze the boronic ester. Solution: Use anhydrous solvents and dry glassware thoroughly. If using a hydrated base (e.g., K₂CO₃·xH₂O), consider its water contribution or use the anhydrous form.

Problem 2: Significant formation of homocoupled byproducts (e.g., boryl homocoupling or aryl-aryl homocoupling).

Possible Cause Explanation & Recommended Solution
Oxygen Contamination The presence of O₂ can promote the oxidative homocoupling of boronic acids/esters. Solution: Rigorously deoxygenate all solvents and the reaction headspace. Maintain a positive pressure of an inert gas throughout the reaction.
Reaction Temperature Too High Elevated temperatures can accelerate catalyst decomposition and side reactions. Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Consider a temperature screen from 60 °C to 100 °C.
Incorrect Stoichiometry Using a large excess of the boronic ester can sometimes favor homocoupling. Solution: Use a modest excess of the boronic ester (typically 1.1 to 1.5 equivalents).

Problem 3: The fluorination reaction to form the difluorobenzodioxole core is incomplete or stalls.

Possible Cause Explanation & Recommended Solution
Fluoride Source Inactivity Alkali fluorides like KF can be hygroscopic and their reactivity is highly dependent on being anhydrous and having a high surface area. Solution: Dry the KF thoroughly under high vacuum at >150 °C before use.[2] Consider using spray-dried KF, which has a higher surface area.
Insufficient Catalyst If using a catalyst like KHF₂ or a phase transfer catalyst, the loading may be too low. Solution: Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). For KHF₂, the amount can range from 5% to 20% by weight relative to the starting material.[2]
Solvent Choice The reaction requires a polar aprotic solvent to solubilize the salts and facilitate the nucleophilic attack. Solution: High-boiling polar aprotic solvents like sulfolane or acetonitrile are effective choices.[2] Ensure the solvent is anhydrous.

Visualized Workflows and Mechanisms

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling, which is central to the synthesis of the target molecule. Understanding this cycle is key to troubleshooting the reaction.

Suzuki_Cycle Figure 1: Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X-L₂ (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ + Base PdII_R Ar-Pd(II)-R'-L₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.

Troubleshooting Flowchart for Low Cross-Coupling Yield

This logical diagram provides a step-by-step workflow for diagnosing and solving issues with low yield in the key C-C bond formation step.

Troubleshooting_Flowchart Figure 2: Troubleshooting Low Yield in Suzuki Coupling start Low Yield (<50%) check_reagents 1. Verify Reagent Quality - Purity of Aryl Halide? - Activity of Boronic Ester? - Anhydrous Solvent? start->check_reagents check_conditions 2. Confirm Inert Atmosphere - Rigorous Degassing? - Positive Inert Gas Pressure? check_reagents->check_conditions Reagents OK screen_base 3. Screen Bases - Tried K₂CO₃, K₃PO₄, Cs₂CO₃? check_conditions->screen_base Conditions OK screen_ligand 4. Screen Ligands - Tried BrettPhos, XPhos, RuPhos? screen_base->screen_ligand No Improvement success Yield Improved screen_base->success Improved optimize_temp 5. Adjust Temperature - Reaction too cold or too hot? screen_ligand->optimize_temp No Improvement screen_ligand->success Improved optimize_temp->success Improved

Caption: A decision tree to systematically address common causes of poor reaction performance.

Experimental Protocol Example

The following is a representative, generalized protocol for the Suzuki coupling step. Note: This is a template and must be adapted and optimized for your specific substrates and laboratory conditions.

Reaction: Palladium-Catalyzed Suzuki Coupling of 5-bromo-2,2-difluoro-1,3-benzodioxole with (2-(tert-butoxy)-2-oxoethyl)boronic acid pinacol ester.

Materials:

  • 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 equiv)

  • (2-(tert-butoxy)-2-oxoethyl)boronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Anhydrous, deoxygenated Dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-2,2-difluoro-1,3-benzodioxole, boronic ester, and K₂CO₃.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and BrettPhos. Add a small amount of the reaction solvent to the vial to dissolve the catalyst components.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the Schlenk flask via syringe.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected ester intermediate.

  • Deprotection: The resulting tert-butyl ester can be hydrolyzed to the final carboxylic acid product using standard methods (e.g., trifluoroacetic acid in dichloromethane).

References

Technical Support Center: Managing Reactions with 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a valuable building block whose reactivity is critically dependent on rigorous moisture control. This document moves beyond standard protocols to explain the chemical rationale behind procedural choices, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Question: Why is moisture a critical concern when working with this compound?

Answer: The primary concern arises not from the carboxylic acid itself, but from its subsequent activation required for most coupling reactions, such as amide or ester bond formation. These reactions typically proceed through highly moisture-sensitive intermediates.

  • Activation to Acyl Chlorides: If the carboxylic acid is converted to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), the resulting acyl chloride is extremely reactive towards water. Moisture will rapidly hydrolyze it back to the starting carboxylic acid, consuming your activated intermediate and producing corrosive HCl gas.[1][2][3][4][5] This side reaction directly reduces the yield of your desired product.

  • Use of Coupling Agents: In modern synthesis, peptide coupling agents (e.g., EDC, HATU, COMU) are frequently used to form an active ester intermediate in situ. These activated species are also highly susceptible to hydrolysis. Water competes with your desired nucleophile (like an amine for amide bond formation), leading to the regeneration of the starting carboxylic acid and consumption of the expensive coupling reagent.[6][7][8][9][10]

Question: How should this compound be stored?

Answer: While the acid itself is relatively stable, it is hygroscopic. To ensure its integrity for moisture-sensitive applications, it should be stored in a tightly sealed container in a desiccator with a reliable drying agent (e.g., Drierite™ or phosphorus pentoxide). For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Question: What are the immediate signs that moisture has compromised my reaction?

Answer: Several indicators may suggest moisture contamination:

  • Inconsistent TLC or LC-MS: You may observe the persistence of the starting carboxylic acid spot/peak long after it should have been consumed.

  • Formation of a Water-Soluble Byproduct: In amide couplings using reagents like EDC, hydrolysis generates a water-soluble urea byproduct.[10] While expected, an excessive or rapid formation might indicate a reaction with water instead of your amine.

  • "Fuming" in Air: If you have converted the acid to an acyl chloride, it will fume in moist air as it reacts with atmospheric water to produce HCl gas.[5]

  • Low or No Yield: The most definitive sign is a poor isolated yield of the desired product, with recovery of a significant amount of the starting carboxylic acid.[11][12][13]

Question: Can I trust a new, sealed bottle of "Anhydrous" solvent from a commercial supplier?

Answer: While commercially available anhydrous solvents are of high quality, they should be used with caution and verification. The water content can increase over time, especially after the bottle has been opened even once. For highly sensitive reactions, it is best practice to either use a freshly opened bottle from a reputable supplier (packaged under inert gas with a Sure/Seal™ system) or to dry the solvent yourself over an appropriate drying agent immediately before use.[14][15][16]

Part 2: Troubleshooting Guide: From Low Yields to Inconsistent Results

This guide provides a systematic approach to diagnosing and solving common issues encountered in reactions involving this compound.

Issue 1: Persistently Low or No Product Yield

Your reaction runs to completion according to TLC, but upon workup, the isolated yield is minimal, and you recover mostly starting material.

  • Probable Cause: Hydrolysis of the activated intermediate. As discussed in the FAQs, water present in the solvent, on the glassware, or in the reagents is the most likely culprit. It effectively outcompetes your nucleophile, shutting down the desired reaction pathway.

  • Systematic Solution:

    • Glassware Preparation: Ensure all glassware is rigorously dried. Oven-drying at >125°C overnight or flame-drying under vacuum immediately before use are standard procedures.[15][16] Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon), not in open air where moisture can re-adsorb onto the surface.[17][18][19]

    • Solvent Purity: Do not assume your solvent is dry. Use a freshly opened bottle of anhydrous solvent or, preferably, dry it using an appropriate method. (See Protocol 1).

    • Inert Atmosphere: The reaction must be conducted under an inert atmosphere to prevent atmospheric moisture from entering the system. This is achieved using a Schlenk line or a glovebox.[16][19][20] A simple balloon filled with nitrogen or argon is often sufficient for many applications.[17][18][21]

    • Reagent Handling: Ensure all other reagents, especially the amine or alcohol nucleophile, are anhydrous. Liquid amines can be dried over KOH or BaO pellets, and solids should be dried under high vacuum.

Visualizing the Problem: Competing Reaction Pathways

The diagram below illustrates how water interferes with a typical amide coupling reaction. The desired pathway is the reaction of the activated acid with the amine. However, in the presence of water, a competitive hydrolysis reaction regenerates the starting material, leading to low yield.

G Competitive Pathways in Amide Coupling Acid R-COOH (this compound) Activated Activated Intermediate (e.g., Active Ester, Acyl Chloride) Acid->Activated + Coupling Agent or SOCl2 Activated->Acid + Water (Hydrolysis) Product Desired Amide (R-CO-NHR') Activated->Product + Amine (Desired Reaction) Amine Amine (R'-NH2) Water Water (H2O) (Contaminant) G start Start: Low Yield Observed q1 Was all glassware flame- or oven-dried immediately before use? start->q1 a1_no Dry glassware rigorously. Cool under inert gas. q1->a1_no No q2 Was the reaction run under a positive pressure of inert gas (N2/Ar)? q1->q2 Yes a1_no->q2 a2_no Set up proper inert atmosphere apparatus. q2->a2_no No q3 Was the solvent from a freshly opened Sure/Seal™ bottle or freshly distilled/dried? q2->q3 Yes a2_no->q3 a3_no Use a new bottle of anhydrous solvent or re-dry existing solvent. q3->a3_no No q4 Were all other reagents (e.g., amine, base) confirmed to be anhydrous? q3->q4 Yes a3_no->q4 a4_no Dry all reagents under high vacuum or with an appropriate drying agent. q4->a4_no No end_success Problem Likely Solved q4->end_success Yes a4_no->end_success end_fail Consider other issues: - Reagent purity/activity - Incorrect stoichiometry - Temperature control G A 1. Assemble and Oven/Flame-Dry Glassware B 2. Cool Under Inert Gas Flow A->B C 3. Purge System: 3x Vacuum/Inert Gas Cycles B->C D 4. Add Solid Reagents Under Positive N2/Ar Flow C->D E 5. Add Anhydrous Solvents and Liquid Reagents via Syringe D->E F 6. Maintain Positive Inert Gas Pressure (Monitor with Bubbler) E->F G 7. Run Reaction F->G

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of modern drug discovery, the precise three-dimensional structure of a molecule is not merely data—it is the foundational blueprint for understanding efficacy, safety, and intellectual property. The 2,2-difluoro-1,3-benzodioxole moiety is a key pharmacophore found in innovative drugs, making its derivatives, such as 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, critical building blocks for novel therapeutics.[1] An unambiguous structural assignment is therefore non-negotiable. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for absolute structure elucidation, with orthogonal spectroscopic techniques. We will explore the causality behind experimental choices, present detailed protocols in the context of validating our target molecule, and demonstrate how a multi-technique approach forms a self-validating system, ensuring the highest degree of scientific integrity.

The Imperative of Structural Certainty in Drug Development

The journey from a promising lead compound to a clinically approved drug is predicated on a deep understanding of its structure-activity relationship (SAR). An error in the fundamental structure—a misplaced substituent or incorrect stereochemistry—can invalidate years of research and investment. This compound (PubChem CID: 69407186) represents a class of compounds where subtle structural features, such as the orientation of the acetic acid group relative to the difluorobenzodioxole ring, can profoundly influence its binding affinity to a biological target.[2][3]

While a suite of analytical techniques is available for characterization, they are not all created equal. This guide will demonstrate why single-crystal X-ray crystallography stands as the definitive method for providing the atomic-resolution data required for high-stakes drug development programs.[4][5]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the only technique that directly visualizes the spatial arrangement of atoms in a molecule. By measuring how a single crystal diffracts a beam of X-rays, we can generate a three-dimensional electron density map and, from it, build an atomic model with unparalleled precision.[6]

The Rationale: Why X-ray Crystallography is the Definitive Arbiter

In a drug development context, the decision to pursue crystallography is driven by the need for irrefutable evidence.

  • Unambiguous 3D Structure: It provides precise bond lengths, bond angles, and torsional angles, defining the molecule's exact conformation in the solid state.[4]

  • Absolute Stereochemistry: For chiral molecules, it can determine the absolute configuration of every stereocenter, a critical requirement for regulatory approval and understanding biological activity.[5]

  • Intermolecular Interactions: The crystal lattice reveals how molecules pack and interact with each other through forces like hydrogen bonding and π-stacking. This information is invaluable for understanding physical properties, polymorphism, and for designing stable pharmaceutical formulations.

Experimental Protocol: From Powder to Structure

The following protocol describes a robust, self-validating workflow for determining the crystal structure of this compound. Note: As a specific crystal structure for this exact compound is not publicly available, this represents the authoritative methodology one would follow.

The starting material must be of the highest possible purity (>99.5%) to facilitate the growth of high-quality single crystals. A plausible synthesis involves the carboxylation of a suitable precursor derived from 2,2-Difluoro-1,3-benzodioxole.[7][8] The final product should be purified by recrystallization until no impurities are detectable by NMR or LC-MS.

Crystal growth is often the most challenging step. It involves a systematic screening of conditions to encourage molecules to slowly self-assemble into a well-ordered lattice.

Protocol: Crystal Screening by Slow Evaporation

  • Solvent Selection: Prepare saturated solutions of the compound (~5-10 mg) in a range of individual solvents and binary mixtures (e.g., Acetone, Methanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate, Dichloromethane/Methanol). Use small, clean glass vials.

  • Incubation: Cover the vials with a cap, pierced with a needle to allow for very slow evaporation of the solvent over several days to weeks.

  • Environment: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Periodically inspect the vials under a microscope for the formation of clear, well-defined single crystals with sharp edges. Powdery precipitate or twinned crystals are unsuitable.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome Purified_Compound High-Purity Compound (>99.5%) Solvent_Screen Prepare Saturated Solutions (Multiple Solvents/Mixtures) Purified_Compound->Solvent_Screen Slow_Evaporation Slow Evaporation (Vibration-Free, Constant Temp) Solvent_Screen->Slow_Evaporation Microscopic_Inspection Periodic Microscopic Inspection Slow_Evaporation->Microscopic_Inspection Success Diffraction-Quality Single Crystal Microscopic_Inspection->Success Failure Amorphous Powder or Poor-Quality Crystals Microscopic_Inspection->Failure Failure->Solvent_Screen Adjust Conditions (Solvent, Temp, Method)

Caption: Workflow for growing single crystals via slow evaporation.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a modern X-ray diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then rotated in a high-intensity X-ray beam, and thousands of diffraction patterns are collected.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.[9]

  • Model Refinement: An atomic model is built into the electron density map. This model is then iteratively refined against the experimental data to improve the fit, a process that minimizes a quality metric known as the R-factor.

Expected Crystallographic Data and Validation Metrics

A successful structure determination provides a wealth of precise data. The table below presents the expected parameters for this compound, based on known chemical principles. The trustworthiness of the final model is assessed using standard validation metrics.[10][11]

Parameter Expected / Target Value Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the specific symmetry operations within the unit cell.
Resolution < 1.0 ÅA measure of the level of detail; lower values are better.
R-factor (R₁) < 5%Indicates the agreement between the crystallographic model and the experimental data.
Goodness-of-Fit (GoF) ~1.0A statistical measure of the quality of the model refinement.
Key Bond Length (C-F) ~1.35 ÅConfirms the presence and geometry of the critical difluoro group.
Key Bond Length (C=O) ~1.21 ÅConfirms the carbonyl of the carboxylic acid.
H-Bonding Carboxylic acid dimer (O-H···O=C)Confirms intermolecular interactions that dictate crystal packing.

Orthogonal Validation: A Comparative Analysis of Spectroscopic Techniques

While crystallography provides the ultimate answer, a full characterization package relies on a suite of techniques. Each method provides a different piece of the puzzle, and their collective agreement creates a self-validating system.

Technique Information Obtained Sample State Key Strength Key Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingSingle CrystalUnambiguous, definitive 3D structural data[4]Requires high-quality single crystals, which can be difficult to obtain[5]
NMR Spectroscopy Atomic connectivity, chemical environment, 2D correlationsSolutionExcellent for determining the molecular framework in solution[9]Does not provide precise bond lengths or absolute stereochemistry[5]
Mass Spectrometry Molecular weight, elemental formula, fragmentationSolid/Liquid/GasHigh sensitivity, confirms molecular formula[12]Provides no stereochemical or 3D structural information
FTIR Spectroscopy Presence of functional groupsSolid/LiquidFast and simple confirmation of key chemical bonds[13]Provides minimal information on the overall molecular structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of a molecule in solution. For our target, ¹H, ¹³C, and ¹⁹F NMR would be essential. ¹⁹F NMR is particularly diagnostic due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus.[14][15]

  • Predicted ¹H NMR: Signals for the three aromatic protons and the two methylene (-CH₂-) protons, with characteristic chemical shifts and coupling patterns. The acidic proton of the carboxyl group would appear as a broad singlet far downfield (~12 ppm).[16][17]

  • Predicted ¹³C NMR: Resonances for all nine unique carbon atoms, including the characteristic carbonyl carbon (~170-180 ppm) and the CF₂ carbon, which would show a large coupling to fluorine.[16][17]

  • Predicted ¹⁹F NMR: A single resonance confirming the chemical equivalence of the two fluorine atoms in the -CF₂- group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high precision.

  • Expected Data: The compound C₉H₆F₂O₄ has a monoisotopic mass of 216.0234.[2] HRMS should detect an ion corresponding to this mass (e.g., [M-H]⁻ at m/z 215.0156 in negative ion mode) with an error of less than 5 ppm.

  • Fragmentation: The fragmentation pattern would likely show characteristic losses, such as the loss of COOH, providing further corroboration of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to verify the presence of key functional groups.

  • Expected Data: The spectrum would be dominated by characteristic vibrational bands.[13][16][18]

    • ~2500-3300 cm⁻¹: A very broad band from the O-H stretch of the hydrogen-bonded carboxylic acid.[16]

    • ~1710 cm⁻¹: A strong, sharp absorption from the C=O stretch of the carboxylic acid.[17]

    • ~1200-1300 cm⁻¹: Strong C-O stretching bands.

    • ~1000-1200 cm⁻¹: Strong C-F stretching vibrations.

Synthesizing the Evidence: A Self-Validating System

No single technique should be used in isolation. The true power of modern analytical chemistry lies in the convergence of data from orthogonal methods. The diagram below illustrates how these techniques work together to build an unshakeable foundation of evidence for the structure of this compound.

References

A Researcher's Guide to 2,2-Difluoro-1,3-benzodioxole-5-acetic acid and its Methyl Ester in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged structure, integral to the development of novel therapeutic agents. This guide provides a comparative analysis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid and its corresponding methyl ester, offering insights into their potential applications and differential behavior in biological assays. While direct comparative studies on these specific analogs are not extensively published, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and data from closely related compounds to provide a robust framework for researchers.

Physicochemical Properties: The Foundation of Biological Activity

The fundamental difference between this compound and its methyl ester lies in the terminal functional group of the C5 side chain: a carboxylic acid versus a methyl ester. This seemingly minor structural change has profound implications for the physicochemical properties of the molecules, which in turn govern their behavior in biological systems.

PropertyThis compoundMethyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetate
Molecular Formula C₉H₆F₂O₄C₁₀H₈F₂O₄
Molecular Weight 216.14 g/mol [1]230.16 g/mol
Acidity (pKa) ~4-5 (Estimated)Neutral
Polarity HighModerate
Solubility Higher in aqueous media at physiological pHHigher in organic solvents and lipids
Hydrogen Bonding Donor and AcceptorAcceptor only

The carboxylic acid group renders the parent compound acidic, allowing it to exist as a charged carboxylate anion at physiological pH. This increases its polarity and water solubility. In contrast, the methyl ester is a neutral, more lipophilic molecule. This difference is a critical determinant of how each compound will interact with biological membranes and protein targets.

The Prodrug Principle: A Tale of Two Molecules in a Biological System

In drug development, carboxylic acids are often esterified to create prodrugs.[2][3] A prodrug is an inactive or less active molecule that is converted into the active form within the body. The primary rationale for this strategy is to enhance bioavailability by improving absorption and distribution.

The methyl ester of this compound can be conceptualized as a prodrug of the parent acid. Its increased lipophilicity facilitates passive diffusion across the lipid bilayers of cell membranes, such as the intestinal epithelium and the blood-brain barrier. Once inside the cell or in the systemic circulation, the ester is readily hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid.[4]

Diagram: The Prodrug Conversion Pathway

G cluster_0 Systemic Circulation / Extracellular cluster_1 Target Cell MethylEster Methyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetate (Lipophilic, Cell Permeable) CarboxylicAcid This compound (Hydrophilic, Biologically Active) MethylEster->CarboxylicAcid Esterase Hydrolysis Membrane Cell Membrane MethylEster->Membrane Passive Diffusion Intracellular Intracellular Space Extracellular Extracellular Space

References

A Comparative Guide to the Quantitative Analysis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: Titrimetric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides an in-depth comparison of the classical titrimetric method and modern chromatographic techniques for the quantitative analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and performance characteristics of each approach, supported by detailed experimental protocols and comparative data.

The Enduring Relevance of Titration in a Chromatographic Era

While sophisticated chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often the default for pharmaceutical analysis, classical titration remains a powerful and relevant technique. Its primary advantages lie in its simplicity, low cost, and reliance on stoichiometric principles, making it an absolute method that does not require a reference standard of the analyte for calibration, provided a standardized titrant is used.

For a compound like this compound, the presence of the carboxylic acid functional group makes it an ideal candidate for acid-base titration. However, the electron-withdrawing effects of the two fluorine atoms on the benzodioxole ring are expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated analog.[1] This enhanced acidity can be a double-edged sword. While it may lead to a sharper endpoint in aqueous titrations, the overall solubility of the molecule in water might be limited. Therefore, a non-aqueous titration approach is often preferred to ensure complete dissolution of the analyte and to obtain a more distinct endpoint.[2][3][4][5][6]

Non-aqueous titrations are performed in solvents other than water, which can enhance the acidic or basic properties of weakly acidic or basic substances, respectively.[2][3][5][6] For a weak acid like our target compound, a basic solvent will enhance its acidity, leading to a more pronounced endpoint.[5][6]

Titrimetric Analysis: A Detailed Protocol

The following protocol outlines a robust method for the quantitative analysis of this compound using non-aqueous titration.

Principle

The carboxylic acid group of this compound is neutralized by a standardized solution of a strong base, such as sodium methoxide, in a non-aqueous solvent. The endpoint of the titration can be determined potentiometrically or by using a visual indicator.

Experimental Workflow

Caption: Workflow for the non-aqueous titration of this compound.

Step-by-Step Methodology
  • Preparation of 0.1 M Sodium Methoxide Titrant:

    • Carefully dissolve approximately 2.3 g of sodium metal in 100 mL of anhydrous methanol under a nitrogen atmosphere.

    • Once the sodium has completely reacted, add 150 mL of anhydrous toluene.

    • Standardize the solution against a primary standard, such as benzoic acid, dissolved in a suitable non-aqueous solvent.

  • Sample Preparation:

    • Accurately weigh approximately 200-300 mg of this compound.

    • Dissolve the sample in 50 mL of a suitable solvent, such as dimethylformamide (DMF) or anhydrous methanol.[3]

  • Titration:

    • Potentiometric Endpoint Detection:

      • Immerse a suitable electrode system (e.g., a glass electrode and a reference electrode) into the sample solution.

      • Titrate the solution with the standardized 0.1 M sodium methoxide, recording the potential (mV) or pH after each addition of titrant.

      • The endpoint is the point of maximum inflection on the titration curve.[1]

    • Visual Endpoint Detection:

      • Add a few drops of a suitable indicator (e.g., thymol blue) to the sample solution.

      • Titrate with the standardized 0.1 M sodium methoxide until the color of the indicator changes permanently.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

    Where:

    • V = Volume of sodium methoxide solution consumed in mL

    • M = Molarity of the sodium methoxide solution

    • E = Equivalent weight of this compound (216.14 g/mol )[7]

    • W = Weight of the sample in mg

Alternative Quantitative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[8][9][10] For the analysis of this compound, a reversed-phase HPLC method with UV detection is a suitable alternative to titration.

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from any impurities on a reversed-phase column based on its polarity. The amount of the compound is quantified by measuring the absorbance of the eluting peak at a specific wavelength using a UV detector.

Experimental Protocol

A general HPLC method for the analysis of fluorinated organic acids would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11][12] Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance.

Comparative Analysis: Titration vs. HPLC

The choice between titration and HPLC for the quantitative analysis of this compound depends on several factors, including the specific requirements of the analysis, available resources, and the nature of the sample.

FeatureTitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Stoichiometric reaction (neutralization)Differential partitioning between stationary and mobile phases
Selectivity Lower; titrates all acidic componentsHigher; separates the analyte from impurities
Sensitivity Lower (typically mg range)Higher (can detect ng to pg levels)[11][13][14]
Precision & Accuracy High for pure samplesHigh, dependent on system suitability
Speed Slower per sample, but can be automatedFaster per sample, especially with autosamplers
Cost (Instrument) LowHigh
Cost (Consumables) LowHigh (solvents, columns)
Reference Standard Not essential for purity determinationRequired for calibration
Impurity Profiling Not possibleA primary application

Logical Comparison of Methods

Method_Comparison cluster_titration Titration cluster_hplc HPLC Titration Titration T_Pros Pros: - Absolute Method - Low Cost - Simple Titration->T_Pros T_Cons Cons: - Lower Selectivity - Lower Sensitivity - Slower Titration->T_Cons Decision Method Selection Titration->Decision Purity of Bulk Drug HPLC HPLC H_Pros Pros: - High Selectivity - High Sensitivity - Impurity Profiling HPLC->H_Pros H_Cons Cons: - Requires Reference Standard - High Cost - Complex HPLC->H_Cons HPLC->Decision Formulation Analysis, Impurity Profiling

Caption: Decision tree for selecting between titration and HPLC for quantitative analysis.

Conclusion and Recommendations

Both titration and HPLC are viable methods for the quantitative analysis of this compound.

  • Titration is a cost-effective and accurate method for determining the purity of the bulk drug substance. Its simplicity makes it an excellent choice for routine quality control where the primary goal is to confirm the overall assay of the active ingredient.

  • HPLC is the preferred method when higher selectivity and sensitivity are required, such as in the analysis of finished pharmaceutical products where the analyte needs to be quantified in the presence of excipients. Furthermore, HPLC is indispensable for impurity profiling, a critical aspect of drug development and quality control.

For a comprehensive quality control strategy, it is often beneficial to utilize both techniques. Titration can be used for the initial purity assessment of the raw material, while HPLC can be employed for the final product release testing and stability studies. This dual approach leverages the strengths of both methods to ensure the highest level of product quality and regulatory compliance.

References

A Senior Application Scientist's Guide to Purity Assessment of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Synthesis

The successful synthesis of a target molecule such as 2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a significant milestone. However, for professionals in drug discovery and development, this is merely the beginning. The purity of an active pharmaceutical ingredient (API) or a key intermediate is not a trivial detail; it is a critical determinant of its safety, efficacy, and stability. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the shelf-life of a final product.

This guide provides an in-depth comparison of chromatographic techniques for the robust purity assessment of this compound. We will move beyond rote protocols to explore the underlying scientific principles, explaining the causality behind methodological choices. Our focus is on establishing self-validating systems that ensure data integrity and build confidence in your analytical outcomes.

Understanding the Analyte: A Chromatographer's Perspective

Before selecting an analytical technique, we must understand the physicochemical properties of this compound.

PropertyValueImplication for Chromatography
Molecular Formula C₉H₆F₂O₄-
Molecular Weight 216.14 g/mol [1][2]Influences volatility and diffusion characteristics.
Structure Aromatic ring with a carboxylic acid side chain.The aromatic ring provides a strong chromophore for UV detection. The carboxylic acid group makes the molecule polar and acidic.
Polarity HighThe molecule is polar due to the carboxylic acid and oxygen atoms. This dictates the choice of stationary and mobile phases. It will be poorly retained on nonpolar columns without mobile phase modification.
Volatility LowThe carboxylic acid group makes the molecule non-volatile, rendering direct Gas Chromatography (GC) analysis impractical without derivatization.

The key takeaway is that we are analyzing a polar, non-volatile aromatic carboxylic acid. This profile makes High-Performance Liquid Chromatography (HPLC) the most direct and powerful tool for quantitative analysis. Gas Chromatography (GC) is a potential alternative but requires a chemical modification step (derivatization), while Thin-Layer Chromatography (TLC) serves as an excellent rapid, qualitative screening tool.

High-Performance Liquid Chromatography (HPLC): The Quantitative Gold Standard

For final purity assessment, lot release, and stability testing, RP-HPLC is the authoritative method due to its high resolution, sensitivity, and quantitative precision.

Expertise & Experience: The Rationale for Ion Suppression

A common challenge in Reversed-Phase (RP) chromatography for acidic compounds is poor retention and peak tailing.[3] This occurs because, at neutral pH, the carboxylic acid exists in its ionized (deprotonated) carboxylate form, which is highly polar and has little affinity for the nonpolar C18 stationary phase.

To overcome this, we employ a technique called ion suppression . By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we force the equilibrium of the carboxylic acid to its neutral, protonated form.[4] This significantly increases its hydrophobicity, leading to better retention on the RP column and vastly improved peak symmetry.[5]

Trustworthiness: A Self-Validating HPLC Protocol

This protocol incorporates system suitability testing (SST) to ensure the chromatographic system is performing correctly before any sample is analyzed, a cornerstone of data integrity mandated by regulatory bodies like the USP and FDA.[6][7][8]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation & Conditions:

    • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v). A typical starting ratio is 50:50. This can be optimized to achieve a retention time of 5-10 minutes for the main peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (leveraging the aromatic chromophore).

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a ~100 µg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same procedure.

  • System Suitability Testing (SST):

    • Inject the Standard Solution five consecutive times.

    • The system is deemed ready for analysis only if the following criteria are met[9][10]:

      • Precision (%RSD): The relative standard deviation of the peak areas for the five injections must be ≤ 2.0%.

      • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.

      • Theoretical Plates (N): The column efficiency should be > 2000 plates.

  • Analysis & Purity Calculation:

    • After the system passes SST, inject the sample solution in duplicate.

    • Purity is determined using the Area Normalization method, which assumes all components have a similar response factor at the chosen wavelength.[11][12]

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Sample HPLC Purity Report
Peak IDRetention Time (min)Peak AreaArea %
Impurity 13.4515,7800.08
Impurity 24.8928,1500.14
Main Compound 6.21 19,895,600 99.73
Impurity 38.9210,2300.05
Total 19,949,760 100.00

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:0.1% H3PO4) equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Prepare Sample & Standard Solutions (~100 µg/mL) sst System Suitability Test (5x Standard Injections) prep_sample->sst equilibrate->sst sst_check SST Pass? sst->sst_check sst_check->equilibrate No, Troubleshoot analyze Inject Sample (in duplicate) sst_check->analyze Yes integrate Integrate Peaks analyze->integrate calculate Calculate Purity (Area Normalization) integrate->calculate report Final Report calculate->report

Caption: Workflow for quantitative purity analysis by HPLC.

Gas Chromatography (GC): Analysis via Chemical Derivatization

Direct GC analysis of this compound is not feasible due to its low volatility.[13] However, by converting the polar carboxylic acid group into a less polar, more volatile ester, GC becomes a powerful separation technique.

Expertise & Experience: The Necessity of Silylation

The most common derivatization technique for carboxylic acids is silylation .[14] This reaction replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, reacting quickly and quantitatively under mild conditions to produce a thermally stable TMS ester suitable for GC.[15][16][17]

Trustworthiness: A Validated Derivatization & GC Protocol

Experimental Protocol: GC-FID with Silylation

  • Step 1: Sample Derivatization

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[13]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.[13]

    • Cool the vial to room temperature before analysis. The sample is now ready for injection.

  • Step 2: GC-FID Analysis

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

    • Temperatures: Injector at 250 °C, Detector at 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Analysis & Purity Calculation:

    • Purity is calculated using the Area Normalization method, similar to HPLC.

    • Caution: It is crucial to confirm complete derivatization. An incomplete reaction will show a peak for the unreacted starting material, which could be misinterpreted as an impurity.

Visualization: GC Derivatization & Analysis Workflow

GC_Workflow cluster_prep Derivatization cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample (~1 mg) add_reagents Add Solvent & BSTFA Reagent weigh->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject Derivatized Sample into GC-FID heat->inject separate Separation on HP-5 Column inject->separate integrate Integrate Peaks separate->integrate calculate Calculate Purity (Area Normalization) integrate->calculate report Final Report calculate->report

Caption: Workflow for purity analysis by GC with derivatization.

Thin-Layer Chromatography (TLC): Rapid Qualitative Screening

TLC is an indispensable tool for rapid, real-time analysis in a synthesis lab. It is perfect for monitoring the progress of a reaction, quickly screening column chromatography fractions, or performing a preliminary check for gross impurities.

Expertise & Experience: Optimizing the Mobile Phase

For carboxylic acids on silica gel, a common issue is "streaking" or "tailing" of the spot, which obscures separation. This happens because the acidic analyte interacts too strongly with the acidic silica gel stationary phase. The solution is to add a small amount of a competing acid, like acetic or formic acid, to the mobile phase.[18][19][20] This saturates the active sites on the silica, ensuring the analyte spot remains compact and round, leading to a much clearer chromatogram.

Trustworthiness: The Power of the Co-spot

A key practice for reliable TLC analysis is the use of a "co-spot," where the sample and a reference standard are spotted in the same lane. This definitively confirms if a spot in the sample mixture corresponds to the target compound, as they will migrate to the exact same Rf value.

Experimental Protocol: TLC Analysis

  • Plate: Silica Gel 60 F₂₅₄ plate.

  • Sample Preparation: Dissolve a small amount of the sample and reference standard in a volatile solvent like ethyl acetate or methanol.

  • Spotting: Using a capillary tube, spot three lanes on the plate's baseline:

    • Lane 1: Reference Standard

    • Lane 2: Co-spot (spot the sample, then spot the standard directly on top of it)

    • Lane 3: Sample

  • Mobile Phase (Eluent): A mixture of 70:30 Hexane:Ethyl Acetate with 2-3 drops of glacial acetic acid. The ratio can be adjusted to achieve an Rf of ~0.3-0.4 for the main spot.

  • Development: Place the plate in a covered chamber saturated with the eluent. Allow the solvent front to rise until it is ~1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

  • Interpretation:

    • Assess purity by observing the number of spots in the sample lane. A pure sample should show only one spot.

    • Calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front). The Rf values for the standard, co-spot, and the main spot in the sample lane should be identical.

Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Development cluster_data Interpretation prep_eluent Prepare Eluent (Hex:EtOAc + HOAc) develop Develop Plate in Saturated Chamber prep_eluent->develop spot_plate Spot Plate (Standard, Co-spot, Sample) spot_plate->develop visualize Visualize under UV Light (254 nm) develop->visualize calc_rf Calculate Rf Values visualize->calc_rf assess Assess Purity (Number of Spots) calc_rf->assess pure Predominantly Pure (Single Spot) assess->pure Yes impure Impurities Detected (Multiple Spots) assess->impure No

Caption: Workflow for qualitative purity assessment by TLC.

Comparative Guide: Selecting the Optimal Technique

FeatureHPLCGC (with Derivatization)TLC
Quantitative Power Excellent (High Precision & Accuracy)Good to ExcellentSemi-quantitative at best
Primary Application Final product QC, stability studies, impurity profilingPurity testing, analysis of specific volatile impuritiesReaction monitoring, rapid screening
Sample Preparation Simple (dissolve and inject)Complex (requires quantitative derivatization)Very simple (dissolve and spot)
Analysis Time 10-30 minutes per sample20-40 minutes per sample (plus derivatization time)5-15 minutes per plate
Cost & Complexity High (instrumentation and solvents)High (instrumentation and reagents)Very Low
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (µg level)
Trustworthiness Very High (validated with SST)High (dependent on complete derivatization)Moderate (good for qualitative checks)

Conclusion and Senior Scientist's Recommendation

The choice of chromatographic technique for assessing the purity of this compound is dictated by the analytical objective.

  • For definitive, quantitative purity assessment required for product release, regulatory submission, or characterization of a reference standard, Reversed-Phase HPLC is the unequivocal method of choice. Its robustness, precision, and direct applicability to the analyte make it the most reliable and defensible technique.

  • Gas Chromatography with silylation is a viable quantitative alternative, particularly if an HPLC system is unavailable or if there is a need to analyze for specific volatile or thermally stable impurities that are not well-resolved by the HPLC method. However, the additional derivatization step adds complexity and a potential source of error that must be carefully controlled.

  • Thin-Layer Chromatography is the workhorse of the synthetic chemist. It should be used routinely for in-process checks, reaction monitoring, and rapid purity screening. Its speed and low cost are unmatched for providing immediate qualitative feedback to guide a synthesis or purification process.

By understanding the strengths and causal principles of each technique, the modern scientist can select the most appropriate tool to generate accurate, reliable, and self-validating data, ensuring the quality and integrity of their work.

References

A Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: Superior Performance in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. Within the repertoire of fluorinated building blocks, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid has emerged as a reagent of significant interest. This guide provides an in-depth comparison of this valuable synthon with its non-fluorinated analog, 1,3-benzodioxole-5-acetic acid, and other similar reagents, supported by physicochemical data and a detailed experimental protocol. We will explore the causal factors behind its enhanced performance and provide a clear rationale for its preferential use in the synthesis of complex, bioactive molecules.

The Physicochemical Advantage: Impact of Difluorination

The introduction of the gem-difluoro moiety at the 2-position of the benzodioxole ring system imparts profound changes to the molecule's electronic and physical properties. These alterations are not merely incremental but translate into significant advantages in a research and development setting.

Modulation of Acidity and Lipophilicity

The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of the two fluorine atoms in this compound has a pronounced effect on these parameters.

In terms of lipophilicity, the introduction of fluorine typically increases the octanol-water partition coefficient (logP). A higher logP value often correlates with improved membrane permeability, a desirable trait for drug candidates.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1,3-benzodioxole-5-acetic acidRationale for Advantage
Molecular Weight 216.14 g/mol [1]180.16 g/mol [2]Increased molecular weight.
Calculated XLogP3 No data available1.4 (for the parent acid)[2]The presence of two fluorine atoms is expected to significantly increase the lipophilicity, leading to a higher logP value. This can enhance membrane permeability and cellular uptake.
Predicted pKa Expected to be lowerA predicted pKa for a related derivative, 1,3-Benzodioxole-5-acetic acid, α-acetyl-, methyl ester, is 10.98.[3]The strong electron-withdrawing difluoromethyl group will increase the acidity of the carboxylic acid, resulting in a lower pKa. This can influence salt formation and interactions with biological targets.

Note: The predicted pKa for the derivative of 1,3-benzodioxole-5-acetic acid is likely higher than the actual pKa of the parent acid due to the electronic effects of the additional substituent.

Enhanced Metabolic Stability: A Cornerstone of Drug Design

One of the most compelling advantages of utilizing the 2,2-difluoro-1,3-benzodioxole moiety is the significant enhancement in metabolic stability it confers to the parent molecule. The methylenedioxy bridge in non-fluorinated benzodioxoles is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of reactive catechol metabolites. This metabolic instability can result in rapid clearance, poor bioavailability, and potential toxicity.

The replacement of the two hydrogen atoms on the methylene bridge with fluorine atoms effectively blocks this metabolic pathway. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. This "metabolic blocking" strategy is a key reason for the incorporation of the 2,2-difluoro-1,3-benzodioxole scaffold in the development of modern pharmaceuticals. A notable example is the use of the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group in the cystic fibrosis drugs Lumacaftor and Tezacaftor, where this moiety contributes to improved metabolic stability and drug-target interactions.[4]

Metabolic_Stability cluster_0 1,3-Benzodioxole Moiety cluster_1 2,2-Difluoro-1,3-benzodioxole Moiety A 1,3-Benzodioxole B Cytochrome P450 Oxidation A->B Metabolically Labile C Reactive Catechol Metabolite B->C D Rapid Clearance & Potential Toxicity C->D E 2,2-Difluoro-1,3-benzodioxole F Blocked Metabolic Pathway E->F Metabolically Robust G Increased In Vivo Half-life F->G H Improved Bioavailability G->H

Caption: Metabolic fate of benzodioxole vs. its difluorinated analog.

Experimental Protocol: Synthesis of a Bioactive Amide Derivative

To illustrate the practical application and synthetic utility of this compound, we provide a detailed protocol for the synthesis of an amide, a common functional group in many pharmaceutical agents. This protocol is based on standard amide coupling procedures and highlights the reactivity of the title compound.

Synthesis of N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide

This procedure details the coupling of this compound with benzylamine using a common coupling agent.

Materials:

  • This compound

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide.

Amide_Synthesis_Workflow start Start: This compound + Benzylamine step1 Dissolve in anhydrous DMF Add DIPEA start->step1 step2 Add HATU (coupling agent) step1->step2 step3 Stir at room temperature Monitor by TLC step2->step3 step4 Work-up: Ethyl acetate extraction Aqueous washes step3->step4 step5 Purification: Flash column chromatography step4->step5 end Product: N-Benzyl-2-(2,2-difluoro- 1,3-benzodioxol-5-yl)acetamide step5->end

Caption: Workflow for the synthesis of a bioactive amide derivative.

Comparative Reactivity and Advantages in Synthesis

Conclusion

This compound offers a compelling set of advantages for researchers and drug development professionals. The strategic incorporation of the difluoromethylene group leads to:

  • Enhanced Metabolic Stability: By blocking oxidative metabolism, it can lead to improved pharmacokinetic profiles.

  • Modulated Physicochemical Properties: The increased acidity and lipophilicity can be leveraged to fine-tune a molecule's ADME properties and target interactions.

  • Versatile Synthetic Utility: It serves as a valuable building block for the construction of complex bioactive molecules.

While the cost of fluorinated reagents may be higher than their non-fluorinated analogs, the downstream benefits in terms of improved drug-like properties often justify the initial investment. As the demand for more robust and effective therapeutics continues to grow, the use of strategically fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two robust analytical methods for the quantitative determination of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and strength of this compound through rigorously validated analytical procedures is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The selection of an analytical method is a critical decision in the drug development lifecycle, directly impacting data integrity and regulatory compliance. Here, we will compare a direct approach using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and an indirect approach involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) . The cross-validation of these orthogonal methods provides a high degree of confidence in the analytical results.

Our discussion is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2]. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[3].

The Analyte: this compound

This compound (C₉H₆F₂O₄, Molar Mass: 216.14 g/mol ) is a fluorinated aromatic carboxylic acid.[4] Its structure presents specific analytical challenges. The carboxylic acid moiety imparts polarity and the potential for hydrogen bonding, which can affect chromatographic behavior. The fluorinated benzodioxole ring influences its spectroscopic properties and volatility.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Rationale and Expertise:

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds. For an acidic compound like this compound, RP-HPLC offers a direct method of analysis without the need for derivatization. The key to a successful RP-HPLC method is controlling the ionization of the carboxylic acid group through pH adjustment of the mobile phase to ensure good peak shape and reproducible retention. The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable and cost-effective choice.

A critical consideration when analyzing carboxylic acids is the choice of organic solvent in the mobile phase. Protic solvents like methanol carry a risk of esterifying the acid, especially under certain conditions[5]. Therefore, acetonitrile is often the preferred organic modifier.

Experimental Protocol: RP-HPLC-UV Method Validation

This protocol is designed to validate the HPLC method for the assay of this compound as a bulk drug substance.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient: 70:30 (A:B) to 30:70 (A:B) over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

2. Validation Parameters and Procedures:

  • Specificity: A solution of the analyte is prepared and injected. Separately, a placebo solution and a solution containing known related substances are injected to ensure that no interfering peaks co-elute with the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) is also performed.

  • Linearity: A series of at least five concentrations of the analyte reference standard are prepared, typically ranging from 50% to 150% of the nominal sample concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.

  • Range: The range is established based on the linearity study, demonstrating that the method has acceptable accuracy, precision, and linearity at the lower and upper concentrations.

  • Accuracy: Determined by recovery studies. A known amount of analyte is spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate preparations of the sample at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) of the results is calculated.

    • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision of the analytical procedure[6].

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate. The effect on the results is evaluated.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Rationale and Expertise:

GC-MS is a powerful technique offering high resolution and specificity. However, due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is generally not feasible.[7] Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound.[8] For this compound, alkylation to form an ester is a common and effective derivatization strategy.

We have chosen to use pentafluorobenzyl bromide (PFBBr) as the derivatizing agent. This reagent reacts with the carboxylic acid to form a pentafluorobenzyl (PFB) ester.[1][9] This approach offers two key advantages:

  • It significantly increases the volatility of the analyte.

  • The resulting PFB ester is highly sensitive to electron capture detection (if using GC-ECD) and provides a characteristic mass spectrum in GC-MS, aiding in selective and sensitive quantification.

Experimental Protocol: GC-MS Method Validation

This protocol is designed to validate the GC-MS method for the quantification of this compound, particularly useful for trace-level analysis or impurity profiling.

1. Derivatization Procedure:

  • To 1 mL of the sample solution in acetone, add 100 µL of a 10% solution of pentafluorobenzyl bromide in acetone and 50 µL of triethylamine.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the PFB-derivatized analyte.

3. Validation Parameters and Procedures:

The validation parameters (Specificity, Linearity, Range, Accuracy, Precision, Robustness) are assessed similarly to the HPLC method. Key differences in the experimental execution include:

  • Specificity: In GC-MS, specificity is demonstrated by the unique retention time and the mass spectrum of the derivatized analyte. Analysis of derivatized blanks and placebos is performed to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity, Accuracy, and Precision: These are evaluated on the derivatized analyte. The entire process, including the derivatization step, is included in the sample preparation for these tests to account for the variability of the derivatization reaction.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are particularly relevant for GC-MS, which often provides higher sensitivity. They are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Cross-Validation Workflow

Cross-validation is the process of demonstrating that two different analytical methods can produce comparable data.[10] This is crucial when, for example, a method is transferred between labs or when data from different analytical techniques need to be correlated.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_samples Sample Analysis hplc_val Full Validation (ICH Q2) hplc_data HPLC Analytical Data Set hplc_val->hplc_data generates compare Statistical Comparison (e.g., Bland-Altman plot, t-test) hplc_data->compare gcms_val Full Validation (ICH Q2) gcms_data GC-MS Analytical Data Set gcms_val->gcms_data generates gcms_data->compare samples Batch of n=12 Samples (covering the analytical range) samples->hplc_data analyzed by samples->gcms_data analyzed by conclusion Conclusion: Methods are equivalent for the intended purpose compare->conclusion evaluates

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Performance Comparison

The choice between HPLC-UV and GC-MS will depend on the specific application, such as routine quality control, stability testing, or trace impurity analysis.

Parameter RP-HPLC-UV GC-MS with Derivatization Rationale / Field Insight
Specificity Good. Relies on chromatographic separation and UV spectrum. Peak purity analysis is recommended.Excellent. High-resolution separation combined with mass fragmentation patterns provides a high degree of confidence in peak identity.GC-MS offers superior specificity, which is critical for complex matrices or identifying unknown impurities.[11]
Sensitivity (LOD/LOQ) Moderate. Typically in the low µg/mL range.High. Can reach low ng/mL or even pg/mL levels, especially in SIM mode.For trace analysis or impurity quantification, GC-MS is the preferred method due to its enhanced sensitivity.
Sample Throughput High. Direct injection allows for faster sample processing.Lower. The derivatization step adds time and complexity to the sample preparation workflow.For routine QC of bulk material, the speed of HPLC is a significant advantage.
Method Robustness Generally high, but sensitive to mobile phase pH.Can be less robust due to the variability of the derivatization step.The derivatization reaction must be carefully controlled and validated to ensure reproducibility.[7]
Cost & Complexity Lower. HPLC-UV systems are more common and less expensive to operate and maintain.Higher. GC-MS instruments are more complex and have higher operational costs.HPLC is a more accessible technique for many QC labs.
Applicability Ideal for assay, content uniformity, and dissolution testing of the drug substance and product.Best suited for impurity profiling, genotoxic impurity analysis, and bioanalytical studies.The two methods are complementary. HPLC is a workhorse for QC, while GC-MS is a powerful tool for specialized, high-sensitivity applications.

Conclusion

Both RP-HPLC-UV and derivatization-GC-MS are viable and robust methods for the analysis of this compound. The RP-HPLC-UV method stands out for its simplicity, high throughput, and cost-effectiveness, making it ideal for routine quality control applications. Its direct analysis approach minimizes sample preparation steps and potential sources of error.

Conversely, the GC-MS method, while more complex due to the necessary derivatization step, offers unparalleled specificity and sensitivity. This makes it the superior choice for trace-level impurity analysis or when absolute confirmation of identity is required.

The cross-validation of these two orthogonal methods provides a comprehensive analytical characterization of this compound. By demonstrating that both methods yield comparable results within defined statistical limits, a high level of assurance in the quality and purity of the analyte is achieved, satisfying stringent regulatory expectations.[1][2] The selection of the appropriate method should be guided by its intended purpose, balancing the need for speed and simplicity with the requirements for sensitivity and specificity.

References

The Fluorine Advantage? A Comparative Guide to the Biological Effects of Fluorinated Benzodioxoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Benzodioxole Scaffold, Supported by Experimental Data.

Introduction: The Benzodioxole Moiety and the Rationale for Fluorination

The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) scaffold is a common structural motif in medicinal chemistry, found in a range of biologically active compounds. However, the unsubstituted methylene bridge of the dioxole ring is often a metabolic liability. It is susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive intermediates and rapid clearance.[1][2] This metabolic vulnerability can compromise a drug candidate's pharmacokinetic profile and potentially lead to toxicity.

Fluorination has emerged as a key strategy in modern drug design to address such metabolic instability.[3] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. Specifically, replacing hydrogen with fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "metabolic blocking" can increase a drug's half-life and bioavailability.[3][4]

  • Modulate Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences, which can in turn influence its solubility, permeability, and target engagement.

  • Improve Target Interactions: The introduction of fluorine can lead to more potent and selective binding to biological targets through favorable electrostatic or hydrophobic interactions.[5]

This guide provides a comparative analysis of the biological effects of fluorinated versus non-fluorinated benzodioxoles, with a focus on metabolic stability, interactions with CYP450 enzymes, and target binding affinity. We will also provide detailed experimental protocols for key in vitro assays used to evaluate these properties.

Comparative Analysis of Biological Effects

Metabolic Stability: Blocking the Path of Oxidation

The primary metabolic pathway for many benzodioxole-containing compounds is the CYP450-mediated oxidation of the methylene bridge. This process can lead to the formation of a catechol metabolite and a reactive carbene intermediate, which is responsible for the well-documented mechanism-based inhibition of CYP450 enzymes by this class of compounds.[1][2]

By replacing the hydrogen atoms on the methylene bridge with fluorine atoms to form a difluorobenzodioxole, this metabolic pathway can be effectively blocked. This is a key reason for the development of fluorinated analogues of benzodioxole-containing drugs. A prime example is the development of drugs like Lumacaftor and Tezacaftor, used in the treatment of cystic fibrosis, which feature a difluoro-1,3-benzodioxole moiety to improve metabolic stability and drug-target interactions.[5][6]

While fluorination is a powerful strategy, it is important to note that its success is not universal and is highly context-dependent. In some cases, the introduction of fluorine may not lead to an improvement in metabolic stability, and can even have a detrimental effect. For example, a study on a series of antitubulin 7-phenyl-pyrroloquinolinones found that fluorination of the phenyl ring did not improve, and in some cases worsened, the metabolic stability in human liver microsomes. This underscores the importance of empirical testing for each new chemical entity.

Illustrative Comparison of Metabolic Stability

While direct head-to-head published data for a simple fluorinated vs. non-fluorinated benzodioxole pair is scarce, the principle is well-established. The following table provides an illustrative comparison based on data from a study on fluorinated and non-fluorinated indole compounds, which demonstrates the potential impact of fluorination on metabolic stability.[4]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indole analog>60-Mouse

This data is illustrative of the principle of metabolic blocking by fluorination and is not specific to benzodioxoles.

Interactions with Cytochrome P450 Enzymes: A Tale of Two Effects

As mentioned, the benzodioxole moiety is a known mechanism-based inhibitor of CYP450 enzymes.[1][2] This occurs when the methylene bridge is oxidized, leading to the formation of a reactive carbene that can covalently bind to the heme iron of the enzyme, leading to its irreversible inactivation. This can be a significant liability in drug development, as it can lead to drug-drug interactions.

Fluorination of the methylene bridge to a difluoromethylene group is expected to mitigate this mechanism-based inhibition by preventing the formation of the carbene intermediate. This is a significant advantage of fluorinated benzodioxoles.

However, it is important to remember that even without mechanism-based inhibition, a compound can still be a reversible inhibitor of CYP450 enzymes. Therefore, it is crucial to assess the inhibitory potential of any new fluorinated benzodioxole against a panel of key CYP450 isoforms.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is a cornerstone of in vitro drug metabolism studies and is used to determine a compound's intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol for reaction termination

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the liver microsomes and keep them on ice. Prepare working solutions of the test compound and controls in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (typically at a final concentration of 0.5-1 mg/mL protein), and the test compound (typically at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]

Protocol 2: CYP450 Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of a test compound that causes 50% inhibition of a specific CYP450 enzyme's activity.

Objective: To determine the IC50 value of a test compound for major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes or recombinant human CYP450 enzymes

  • Isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Test compound and known inhibitor for each isoform (positive control)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes or recombinant enzyme, phosphate buffer, and the probe substrate (at a concentration close to its Km).

  • Inhibitor Addition: Add the test compound or positive control at various concentrations. Include a vehicle control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate for a specific time period during which the reaction is linear.

  • Termination: Stop the reaction with a cold organic solvent.

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Metabolism of Benzodioxole cluster_1 Metabolism of Difluorobenzodioxole Benzodioxole Benzodioxole CYP450 CYP450 Benzodioxole->CYP450 Oxidation of Methylene Bridge Reactive_Carbene Reactive Carbene Intermediate CYP450->Reactive_Carbene Catechol_Metabolite Catechol Metabolite CYP450->Catechol_Metabolite Mechanism_Based_Inhibition Mechanism-Based Inhibition Reactive_Carbene->Mechanism_Based_Inhibition Difluorobenzodioxole Difluorobenzodioxole CYP450_2 CYP450 Difluorobenzodioxole->CYP450_2 Resistant to Oxidation Blocked_Metabolism Metabolism Blocked CYP450_2->Blocked_Metabolism G Start Start Prepare_Reagents Prepare Microsomes, Test Compound, Buffer Start->Prepare_Reagents Incubation_Setup Set up Incubation Plate (Microsomes + Compound) Prepare_Reagents->Incubation_Setup Pre_Incubate Pre-incubate at 37°C Incubation_Setup->Pre_Incubate Initiate_Reaction Add NADPH (Start t=0) Pre_Incubate->Initiate_Reaction Time_Points Incubate and Terminate at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Sample_Processing Protein Precipitation & Centrifugation Time_Points->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of Supernatant Sample_Processing->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. The proper handling and disposal of specialized chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides a detailed, field-tested protocol for the disposal of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, ensuring the protection of personnel and the environment. This is not merely a checklist, but a framework grounded in the principles of chemical hygiene and risk mitigation.

Hazard Identification and Inherent Risks

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a halogenated organic acid with a distinct hazard profile that necessitates careful handling throughout its lifecycle, including disposal.

The primary risks are associated with its corrosivity, toxicity, and environmental impact. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazards are well-documented.[1][2]

Hazard Class & Category Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]Accidental ingestion can lead to significant adverse health effects. Strict hygiene practices are mandatory.
Skin Corrosion/Irritation (Category 1A/2)H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2]Direct contact can cause immediate and potentially irreversible damage to skin and eyes. This dictates the mandatory use of robust personal protective equipment (PPE).
Serious Eye Damage/Irritation (Category 1/2A)H318: Causes serious eye damage[3] / H319: Causes serious eye irritation[1][2]Vapors, mists, or splashes pose a severe threat to vision. Full eye and face protection is non-negotiable.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledInhalation of dust or aerosols can be harmful. All handling and transfers must be performed in a well-ventilated area, preferably a certified chemical fume hood.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][2]The substance can irritate the respiratory tract, reinforcing the need for proper ventilation and respiratory protection where necessary.
Flammable Liquids (Category 4)H227: Combustible liquidWhile not highly flammable, it can ignite if heated. Waste containers must be stored away from heat, sparks, and open flames.
Hazardous to the Aquatic Environment (Chronic, Category 3)H412: Harmful to aquatic life with long lasting effectsImproper disposal, such as drain disposal, is strictly prohibited as it can cause long-term harm to aquatic ecosystems.

Pre-Disposal Protocol: Waste Minimization and Segregation

The most effective disposal plan begins with waste minimization. Prudent purchasing and scaling of experiments can significantly reduce the volume of hazardous waste generated.[4]

Core Principle: Every molecule of this compound that becomes waste must be captured, contained, and disposed of according to hazardous waste regulations. Sink or drain disposal is a serious violation of environmental protocols and is strictly forbidden.[5]

Segregation is Mandatory: Never mix this compound waste with other chemical waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.[4][5] Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts. As an acid, it must be kept separate from bases, cyanides, and reactive metals.

Personal Protective Equipment (PPE) for Disposal Operations

Handling chemical waste often presents a higher risk than handling pure product due to potential contamination and degradation. The following PPE is mandatory for all personnel involved in the handling, transfer, and disposal of this waste.

PPE Item Specification Causality (Why it's required)
Eye/Face Protection ANSI Z87.1-compliant chemical safety goggles and a face shield.[2]Protects against splashes of the corrosive liquid, which can cause severe eye damage. A face shield provides a secondary barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult glove manufacturer's compatibility charts.Prevents direct skin contact, which can cause severe burns or irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Flame-resistant lab coat or chemical-resistant apron over personal clothing.[2]Provides a barrier against spills and splashes, protecting the skin and preventing personal clothing from becoming contaminated.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.[2]If work outside a fume hood is unavoidable and aerosols may be generated, consult your EHS officer for respirator selection and fit-testing.

Step-by-Step Waste Containerization Protocol

Proper containment is the most critical step in the disposal process.

  • Select the Correct Container: Use only a designated hazardous waste container that is compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) containers are generally appropriate.[6] The container must be in good condition, with no leaks, and have a secure, screw-on cap.

  • Label the Container: Before adding any waste, the container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The specific hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard") and corresponding GHS pictograms.[4]

    • The date waste was first added (the "accumulation start date").

  • Transfer the Waste: All transfers must be conducted inside a certified chemical fume hood to control vapor inhalation. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing.

  • Secure and Store: After adding waste, securely cap the container.[4] Store the container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area.[6] This area must be under the control of laboratory personnel, away from heat sources, and in secondary containment to capture any potential leaks.[4][6]

Spill and Emergency Response

Accidents can happen, and a prepared response is key to mitigating them.

  • For a Small Spill (within a fume hood):

    • Ensure your PPE is intact. Alert others in the immediate area.

    • Contain the spill using a chemical absorbent material suitable for acids (do not use combustible materials like paper towels alone).

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in the designated hazardous waste container.[3]

    • Decontaminate the spill area as directed by your institution's safety protocols.

  • For a Large Spill or a Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Formal Disposal Workflow and Regulatory Compliance

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility.[7] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is collected by EHS or their approved contractor.

This workflow is governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][8] Specifically, OSHA's Laboratory Standard (29 CFR 1910.1450) requires a Chemical Hygiene Plan, and the EPA's Resource Conservation and Recovery Act (RCRA) dictates how hazardous waste is managed.[5][8][9]

Based on its properties, this waste would likely be assigned the following EPA hazardous waste code:

  • D002: Corrosive Waste due to its acidic nature.[10][11]

The disposal process follows a clear, auditable path, as illustrated below.

G cluster_lab Laboratory Responsibility cluster_ehs EHS / Contractor Responsibility A Waste Generated (e.g., unused reagent, contaminated material) B Is a labeled, compatible waste container available? A->B C Procure and label new container per protocol B->C No D Transfer Waste to Container (Inside Fume Hood, with full PPE) B->D  Yes C->D E Securely Cap and Store in Satellite Accumulation Area (SAA) D->E F Is container full OR accumulation time limit reached? E->F F->E No, continue accumulation   G Request Waste Pickup (Contact EHS Office) F->G  Yes H EHS Collects Waste from Lab G->H I Transport to Licensed Hazardous Waste Disposal Facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for the compliant disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. As a Senior Application Scientist, this document is crafted to move beyond mere compliance, embedding a culture of safety and proactive risk management within your laboratory operations. The causality behind each recommendation is explained to ensure a deep and functional understanding of the required safety measures.

Hazard Identification and Risk Assessment

This compound is a fluorinated organic compound that presents several hazards. A thorough understanding of its risk profile is the foundation of safe handling.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

The presence of fluorine atoms can significantly alter the chemical and toxicological properties of organic molecules.[4] As a corrosive solid, its dust can react with moisture on the skin or in the respiratory tract, leading to irritation and potential chemical burns.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

Body Part Required PPE Rationale and Expert Insights
Eyes/Face Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from accidental splashes of corrosive materials.[5][6]
Hands Chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving is recommended.Nitrile gloves may not offer sufficient protection against corrosive chemicals and halogenated organic compounds.[7] Always consult the glove manufacturer's compatibility chart. Double-gloving provides an extra barrier and is a best practice when handling particularly hazardous materials.[4]
Body Flame-resistant lab coat and a chemical-resistant apron.A flame-resistant lab coat should be worn at all times.[4] For operations with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is essential to prevent penetration of the chemical to your personal clothing and skin.[5][8]
Respiratory Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges is mandatory.Handling corrosive solids that can generate dust or vapors requires effective engineering controls.[5] A chemical fume hood is the primary method to control inhalation exposure.[7][9] If a fume hood is not available or insufficient, a full-face respirator may be necessary to protect against respiratory irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any damage or leaks.[6][8]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms.[4][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][8] Containers should be kept tightly closed and stored below eye level.[2][6][8]

Handling and Experimental Workflow

The following workflow diagram illustrates the critical steps for safely handling this compound during experimental procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weigh the solid this compound within the fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas) for transfer. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly. Be aware that dissolving corrosive solids can sometimes be exothermic.[7]

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Dispose of contaminated materials, such as weighing paper and gloves, in a designated, sealed waste container.[4]

Waste Disposal

As a halogenated organic acid, this compound requires specific disposal procedures.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[11][12] This is crucial for proper disposal and to avoid potentially reactive mixtures.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste," listing all chemical constituents.[13][14]

  • Storage: Keep waste containers tightly closed and store them in a designated, well-ventilated area.[13][14]

  • Disposal: Follow your institution's hazardous waste disposal program. Contact your environmental health and safety office for specific guidance.[4]

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure Type Immediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][15][16][17][18][19] Remove contact lenses if present and easy to do.[2][18] Seek immediate medical attention.[15][18]
Skin Contact Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing while under an emergency shower.[5][7][15] If irritation persists after washing, seek medical attention.[15][16]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[15][20]
Spill For small spills, trained personnel wearing appropriate PPE can manage the cleanup.[4] For larger spills, evacuate the area, restrict access, and contact your institution's emergency response team.[15] Avoid breathing vapors from the spilled material.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.